molecular formula C5H7N3O3 B181459 Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate CAS No. 17376-63-5

Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Cat. No.: B181459
CAS No.: 17376-63-5
M. Wt: 157.13 g/mol
InChI Key: JBXJNHVAOUVZML-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a key chemical scaffold in medicinal chemistry, serving as a versatile precursor for synthesizing novel compounds with significant biological activity. Its primary research value lies in the development of new pharmacotherapeutic agents. Recent studies have utilized this compound to synthesize a novel class of [1,2,5]oxadiazolo[3,4-b]pyridine derivatives, which have demonstrated potent vasorelaxant activity, indicating potential for cardiovascular disease research . Furthermore, the 1,2,5-oxadiazole (furazan) scaffold is a prominent structure in anticancer drug discovery. Research libraries based on this core structure have shown promising antiproliferative activity against various human cancer cell lines, including HCT-116 colorectal carcinoma and HeLa cervix adenocarcinoma . Some derivatives have also exhibited inhibitory effects on the catalytic activity of topoisomerase I, a well-established molecular target for cancer therapy, as supported by molecular docking studies . This makes this compound a valuable building block for researchers designing and evaluating new anti-topoisomerase agents.

Properties

IUPAC Name

ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-2-10-5(9)3-4(6)8-11-7-3/h2H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXJNHVAOUVZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NON=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361344
Record name ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17376-63-5
Record name ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motifs, featuring a highly energetic oxadiazole ring and functional groups amenable to further modification, position it as a valuable intermediate in the synthesis of novel therapeutic agents and energetic materials.[1] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectral data, and a detailed experimental protocol for its synthesis and characterization.

Core Properties

This compound, also known as 4-Amino-furazan-3-carboxylic acid ethyl ester, is a stable organic compound at room temperature.[1][2] Its core structure consists of a five-membered 1,2,5-oxadiazole (furazan) ring, substituted with an amino group at position 4 and an ethyl carboxylate group at position 3.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties provide essential information for its handling, storage, and application in various chemical reactions.

PropertyValueSource
Molecular Formula C₅H₇N₃O₃[2]
Molecular Weight 157.13 g/mol [2]
CAS Number 17376-63-5[2]
IUPAC Name This compound[2]
Canonical SMILES CCOC(=O)C1=NON=C1N[2]
InChI Key JBXJNHVAOUVZML-UHFFFAOYSA-N[2]
Appearance White to off-white crystalline solid(Typical)
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Ethyl Acetate)(Inferred)
Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. While detailed spectra are not publicly available, the following tables summarize the expected and reported spectral characteristics.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.0-7.0Singlet (broad)2H-NH₂
4.34Quartet2H-O-CH₂-CH₃
1.35Triplet3H-O-CH₂-CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~160C=O (Ester)
~155C4-NH₂
~145C3-COOEt
~62-O-CH₂-CH₃
~14-O-CH₂-CH₃

FT-IR (Fourier-Transform Infrared) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3300Strong, BroadN-H stretching (amino group)
~2980MediumC-H stretching (aliphatic)
~1730StrongC=O stretching (ester)
~1640MediumN-H bending (amino group)
~1560, 1450MediumC=N, N=O stretching (oxadiazole ring)
~1250StrongC-O stretching (ester)

Synthesis and Characterization

Experimental Protocol: A Proposed Synthesis

This protocol describes a potential method for the synthesis of this compound.

Materials:

  • Ethyl 2-cyano-2-(hydroxyimino)acetate

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate or other suitable base

  • Ethanol

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of the Amidoxime Intermediate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-cyano-2-(hydroxyimino)acetate in ethanol.

  • Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium bicarbonate) in water to the flask.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude diamidoxime intermediate.

  • Cyclization to form the Oxadiazole Ring: The crude intermediate is then subjected to cyclization. This can be achieved by heating in a suitable solvent or by treatment with a dehydrating agent.

  • Purification: The crude this compound is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Characterization Workflow

The following diagram illustrates the typical workflow for the characterization of the synthesized this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up reaction->workup crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography pure Pure Product chromatography->pure nmr NMR (1H, 13C) pure->nmr ir FT-IR pure->ir ms Mass Spectrometry pure->ms analysis Structural Confirmation nmr->analysis ir->analysis ms->analysis

Characterization Workflow Diagram

Potential Applications and Logical Relationships

This compound serves as a versatile building block in several areas of chemical research and development. Its potential applications stem from the unique properties of the 1,2,5-oxadiazole ring and the reactivity of its amino and ester functional groups.

G cluster_core Core Compound cluster_properties Inherent Properties cluster_applications Potential Applications A This compound B High Nitrogen Content A->B C Energetic Oxadiazole Ring A->C D Reactive Amino & Ester Groups A->D G Energetic Materials B->G C->G E Pharmaceuticals (Antimicrobial, Antiviral, Anticancer) D->E F Agrochemicals (Herbicides, Pesticides) D->F H Fluorescent Materials D->H

Applications Relationship Diagram

The high nitrogen content and the inherent energy of the oxadiazole ring make this compound a precursor for the development of energetic materials.[1] The presence of both an amino and an ethyl ester group provides two reactive sites for further chemical modifications, allowing for the construction of more complex molecules.[1] This versatility is particularly valuable in drug discovery, where these functional groups can be used to introduce pharmacophores or to modify the pharmacokinetic properties of a lead compound. Consequently, derivatives of this compound are being explored for their potential as antimicrobial, antiviral, and anticancer agents.[1] Its application also extends to the agrochemical industry as a building block for new pesticides and herbicides.[1] Furthermore, the core structure can be modified to develop novel fluorescent or luminescent materials.[1]

Conclusion

This compound is a foundational chemical entity with significant potential across multiple scientific disciplines. This guide has summarized its core physicochemical and spectral properties, proposed a viable synthetic route, and outlined its potential applications. Further research into the experimental determination of its physical properties, a detailed exploration of its crystal structure, and a deeper investigation into the biological mechanisms of its derivatives will undoubtedly expand its utility and lead to the development of novel and impactful technologies.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document collates available data on its molecular architecture, spectroscopic signature, and bonding characteristics. Due to the limited availability of direct experimental data for this specific molecule, this guide combines information from closely related analogs, established chemical principles, and computational predictions to offer a robust understanding of its properties. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, modification, and application of this and similar oxadiazole derivatives.

Introduction

This compound, also known as 4-amino-furazan-3-carboxylic acid ethyl ester, is a substituted 1,2,5-oxadiazole (furazan) derivative. The 1,2,5-oxadiazole ring is a key structural motif in a variety of functional molecules, imparting properties such as thermal stability and high nitrogen content, which are desirable in energetic materials.[1] In the realm of medicinal chemistry, the oxadiazole core is recognized as a versatile pharmacophore, capable of participating in hydrogen bonding and acting as a bioisostere for ester and amide groups.[2][3] This has led to the incorporation of the oxadiazole scaffold into a range of bioactive molecules, including antimicrobial, antiviral, and anticancer agents.[1] The presence of both an amino and an ethyl carboxylate group on the oxadiazole ring of the title compound provides two reactive sites for further chemical modification, making it a valuable building block in combinatorial chemistry and drug discovery.[1]

Chemical Identity

A summary of the key identifiers for this compound is provided in the table below.

IdentifierValue
IUPAC Name This compound[4]
CAS Number 17376-63-5[4]
Molecular Formula C₅H₇N₃O₃[4]
Molecular Weight 157.13 g/mol [4]
Canonical SMILES CCOC(=O)C1=NON=C1N[4]
InChI Key JBXJNHVAOUVZML-UHFFFAOYSA-N[4]

Proposed Synthesis

Synthesis_Workflow Start Ethyl Cyanoacetate Intermediate1 Ethyl 2-cyano-2-(hydroxyimino)acetate Start->Intermediate1 Nitrosation (e.g., NaNO2, acid) Intermediate2 Ethyl 2-amino-2-(hydroxyimino)acetate Intermediate1->Intermediate2 Reduction (e.g., H2/Pd-C) Intermediate3 Ethyl 2-(hydroxyimino)-2-(hydroxyamino)acetate Intermediate2->Intermediate3 Hydroxylamine treatment Product This compound Intermediate3->Product Oxidative Cyclization (e.g., NBS, I2)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)
  • Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate: Ethyl cyanoacetate is treated with a nitrosating agent, such as sodium nitrite in an acidic medium, to yield the corresponding oxime.

  • Synthesis of Ethyl 2-amino-2-(hydroxyimino)acetate: The cyano group of ethyl 2-cyano-2-(hydroxyimino)acetate is selectively reduced to an amino group, for example, through catalytic hydrogenation.

  • Formation of the Dioxime Precursor: The amino-oxime intermediate is reacted with hydroxylamine to form the dioxime precursor.

  • Oxidative Cyclization: The resulting dioxime undergoes oxidative cyclization to form the 1,2,5-oxadiazole ring. This can be achieved using various oxidizing agents, such as N-bromosuccinimide (NBS) or iodine.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Molecular Structure and Bonding

The structure of this compound features a planar, five-membered 1,2,5-oxadiazole ring. This ring system is aromatic, with delocalized π-electrons contributing to its stability. The ring is substituted with an amino group at the 4-position and an ethyl carboxylate group at the 3-position.

Caption: 2D chemical structure of this compound.

Bonding Parameters (Predicted)

In the absence of experimental crystallographic data for this compound, the following table presents predicted bond lengths and angles based on computational modeling of similar 1,2,5-oxadiazole derivatives. These values provide an approximation of the molecular geometry.

BondPredicted Length (Å)AnglePredicted Angle (°)
In the Ring In the Ring
C3-C4~1.45N1-C4-C3~108
C4-N1~1.32C4-N1-O~105
N1-O~1.38N1-O-N2~110
O-N2~1.38O-N2-C3~105
N2-C3~1.32N2-C3-C4~112
Substituents Substituents
C4-N(amino)~1.36N1-C4-N(amino)~126
C3-C(carbonyl)~1.48N2-C3-C(carbonyl)~124
C=O~1.21O=C-O(ester)~125
C-O(ester)~1.35C-O-CH₂(ethyl)~116

Note: These values are estimations and may vary from experimental data.

Spectroscopic Properties (Predicted)

The following sections detail the predicted spectroscopic data for this compound based on the analysis of its functional groups and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the amino group protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.3-1.4Triplet3H-O-CH₂-CH₃
~4.3-4.4Quartet2H-O-CH₂ -CH₃
~5.5-6.5Broad Singlet2H-NH₂

Solvent: CDCl₃ or DMSO-d₆. The chemical shift of the amino protons is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the two carbons of the oxadiazole ring, the carbonyl carbon, and the two carbons of the ethyl group.

Chemical Shift (δ, ppm)Assignment
~14-O-CH₂-CH₃
~62-O-CH₂ -CH₃
~140C -CO₂Et (Oxadiazole ring)
~155C -NH₂ (Oxadiazole ring)
~160C =O (Carbonyl)

Solvent: CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the amino, carbonyl, and oxadiazole functionalities.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretching (amino group)
2980-2850MediumC-H stretching (ethyl group)
~1730StrongC=O stretching (ester carbonyl)
~1640MediumN-H bending (amino group)
1600-1500MediumC=N stretching (oxadiazole ring)
1300-1000StrongC-O stretching (ester)

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical correlation between the observed signals and the known structural features of the molecule.

Spectroscopy_Logic cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_features Observed Features Structure This compound H_NMR ¹H NMR Structure->H_NMR probes proton environments C_NMR ¹³C NMR Structure->C_NMR probes carbon environments IR IR Spectroscopy Structure->IR probes functional group vibrations H_Signals Triplet, Quartet, Broad Singlet H_NMR->H_Signals C_Signals Signals for Alkyl, Aromatic, Carbonyl C C_NMR->C_Signals IR_Bands N-H, C=O, C=N, C-O stretches IR->IR_Bands

Caption: Logical relationship between molecular structure and spectroscopic data.

Conclusion

This compound is a molecule with significant potential as a versatile building block in the development of new pharmaceuticals and functional materials. This guide has provided a detailed overview of its chemical structure and bonding, based on a combination of established chemical knowledge and data from closely related compounds. The presented hypothetical synthesis and predicted spectroscopic data offer a valuable starting point for researchers working with this compound. Further experimental studies, particularly X-ray crystallographic analysis, would be beneficial to precisely determine its molecular geometry and validate the predicted data.

References

Spectroscopic Profile of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, a key intermediate in the synthesis of various heterocyclic compounds and energetic materials. Its application in pharmaceutical research, particularly in the development of antimicrobial, antiviral, and anticancer agents, necessitates a thorough understanding of its structural and analytical characteristics. This document presents available spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), detailed experimental methodologies for data acquisition, and logical workflows for its characterization.

Molecular Structure and Properties

This compound possesses a molecular formula of C₅H₇N₃O₃ and a molecular weight of 157.13 g/mol . The structure, featuring a 1,2,5-oxadiazole (furazan) ring substituted with an amino group and an ethyl carboxylate group, is a key determinant of its chemical reactivity and spectroscopic behavior. The presence of both electron-donating (amino) and electron-withdrawing (carboxylate and oxadiazole ring) groups influences its electronic distribution and, consequently, its spectral features.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.39singlet2H-NH₂
4.39quartet2H-O-CH₂-CH₃
1.35triplet3H-O-CH₂-CH₃

Solvent: DMSO-d₆, Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

No publicly available experimental data for ¹³C NMR has been identified in the conducted research.

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Description
Data Not AvailableCharacteristic absorption bands for functional groups such as N-H, C=O, C-O, and the oxadiazole ring are expected.
Table 4: Mass Spectrometry (MS) Data
m/zInterpretation
158.1[M+H]⁺ (Protonated Molecule)

Technique: Flow Injection Analysis Mass Spectrometry (FIA-MS)[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of small organic molecules and heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule, providing insights into its structure and connectivity.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker AM-300 or equivalent) is utilized for these analyses.[2]

Sample Preparation:

  • A sample of this compound (typically 5-10 mg) is accurately weighed.

  • The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment is typically used.

  • Temperature: 298 K

  • Number of Scans: 16-64 scans are generally sufficient to obtain a good signal-to-noise ratio.

  • Relaxation Delay: A delay of 1-5 seconds between scans is employed to allow for full relaxation of the protons.

  • Spectral Width: A spectral width of approximately 12-16 ppm is set to encompass all expected proton signals.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.

  • Temperature: 298 K

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay: A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.

  • Spectral Width: A spectral width of approximately 200-250 ppm is used to cover the entire range of carbon chemical shifts.

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing Dissolve Compound Dissolve this compound in Deuterated Solvent (e.g., DMSO-d6) Add TMS Add Tetramethylsilane (TMS) as internal standard Dissolve Compound->Add TMS Transfer to NMR Tube Transfer solution to a 5mm NMR tube Add TMS->Transfer to NMR Tube Place in Spectrometer Place NMR tube in spectrometer Transfer to NMR Tube->Place in Spectrometer Set Parameters Set acquisition parameters (Pulse program, scans, etc.) Place in Spectrometer->Set Parameters Acquire Data Acquire Free Induction Decay (FID) Set Parameters->Acquire Data Fourier Transform Apply Fourier Transform to FID Acquire Data->Fourier Transform Phase Correction Phase and baseline correction Fourier Transform->Phase Correction Integration and Analysis Integrate peaks and analyze chemical shifts Phase Correction->Integration and Analysis

NMR Spectroscopy Experimental Workflow
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for this analysis.

Sample Preparation (KBr Pellet Method): [2]

  • A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • A background spectrum of the empty sample compartment is recorded to subtract the contribution of atmospheric water and carbon dioxide.

  • The KBr pellet containing the sample is placed in the spectrometer's sample holder.

  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

G Start Start Grind Finely grind sample with KBr Start->Grind Press Press into a transparent pellet Grind->Press Background Record background spectrum Press->Background Sample Place pellet in spectrometer and record sample spectrum Background->Sample Process Process data (baseline correction, peak picking) Sample->Process End End Process->End

FTIR Spectroscopy (KBr Pellet) Workflow
Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule, and to gain structural information from its fragmentation pattern.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC), is used. For direct analysis, Flow Injection Analysis (FIA) can be employed.

Sample Preparation (FIA-MS):

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution is directly infused into the ion source of the mass spectrometer.

Data Acquisition:

  • Ionization: The sample is ionized using an appropriate technique. Electrospray ionization (ESI) is a common "soft" ionization method for polar molecules like the target compound, which often results in the observation of the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

G Sample_Solution Prepare dilute solution of the analyte Infusion Infuse sample into the ion source (FIA) Sample_Solution->Infusion Ionization Ionize molecules (e.g., ESI) Infusion->Ionization Mass_Analyzer Separate ions by m/z ratio Ionization->Mass_Analyzer Detection Detect and record ion abundance Mass_Analyzer->Detection Mass_Spectrum Generate Mass Spectrum Detection->Mass_Spectrum

References

"Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate" CAS number 17376-63-5 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate (CAS: 17376-63-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4-Amino-furazan-3-carboxylic acid ethyl ester, is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] The 1,2,5-oxadiazole (furazan) ring system is a key structural motif in various bioactive molecules and energetic materials due to its high nitrogen content and thermal stability.[1] This technical guide provides a comprehensive overview of the known properties, a representative synthesis protocol, and potential applications of this compound, based on available scientific data.

Core Properties

The physicochemical properties of this compound are summarized in the table below. These values are primarily computed from various chemical databases and provide a foundational understanding of the molecule's characteristics.

PropertyValueReference
CAS Number 17376-63-5[3][4][5]
Molecular Formula C₅H₇N₃O₃[3][4][5]
Molecular Weight 157.13 g/mol [1][3]
IUPAC Name This compound[3]
Synonyms 4-Amino-furazan-3-carboxylic acid ethyl ester, 4-amino-3-ethoxycarbonylfurazan[3]
Canonical SMILES CCOC(=O)C1=NON=C1N[3][4]
InChIKey JBXJNHVAOUVZML-UHFFFAOYSA-N[3]
Appearance Not available (likely a solid)
Melting Point Not available
Boiling Point Not available
Solubility Not available
XLogP3-AA 0.5[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 3[4]
Exact Mass 157.04874109 Da[3]
Complexity 152[4]

Synthesis and Experimental Protocols

Representative Synthesis of this compound

A plausible synthetic route involves the cyclization of a suitable precursor, such as an oximinocyanoacetate derivative, followed by amination. A generalized workflow is depicted in the diagram below.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cyclization to Oxadiazole cluster_2 Step 3: Amination cluster_3 Purification A Ethyl Cyanoacetate C Ethyl 2-cyano-2-(hydroxyimino)acetate A->C Reaction B Nitrosating Agent (e.g., NaNO2/acid) B->C Reagent E Ethyl 4-acetoxy-1,2,5-oxadiazole-3-carboxylate C->E Cyclization D Dehydrating Agent (e.g., Acetic Anhydride) D->E Reagent G This compound E->G Amination F Ammonia F->G Reagent H Crude Product J Pure Product H->J Purification I Recrystallization or Chromatography I->J Method

Caption: Generalized synthetic workflow for this compound.

Detailed Methodology (Representative):

  • Oxime Formation: To a cooled solution of ethyl cyanoacetate in a suitable solvent (e.g., aqueous ethanol), a solution of a nitrosating agent (e.g., sodium nitrite in water) is added dropwise while maintaining an acidic pH (e.g., with acetic acid or dilute HCl) and a low temperature (0-5 °C). The reaction mixture is stirred for a specified period until the formation of ethyl 2-cyano-2-(hydroxyimino)acetate is complete, as monitored by Thin Layer Chromatography (TLC). The product is then isolated by extraction and solvent evaporation.

  • Cyclization to Oxadiazole: The resulting ethyl 2-cyano-2-(hydroxyimino)acetate is treated with a dehydrating agent, such as acetic anhydride, and heated. This promotes the cyclization to the 1,2,5-oxadiazole ring system. The reaction progress is monitored by TLC. Upon completion, the excess reagent is removed, and the crude product, likely an intermediate such as ethyl 4-acetoxy-1,2,5-oxadiazole-3-carboxylate, is isolated.

  • Amination: The crude intermediate is dissolved in a suitable solvent and treated with a source of ammonia (e.g., aqueous ammonia or ammonia gas in an organic solvent). The reaction mixture is stirred, possibly at an elevated temperature, until the conversion to the final product, this compound, is complete.

  • Purification: The final product is isolated from the reaction mixture by filtration or extraction. Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: A sample of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum would be recorded on a spectrometer (e.g., 300 or 400 MHz). Expected signals would include a quartet and a triplet for the ethyl group protons and a broad singlet for the amino group protons.

  • ¹³C NMR: A ¹³C NMR spectrum would be acquired to identify all unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the ethyl group, and the two carbons of the oxadiazole ring.

Infrared (IR) Spectroscopy:

  • An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Key characteristic absorption bands would be expected for the N-H stretching of the amino group, C=O stretching of the ester, and vibrations of the C=N and N-O bonds within the oxadiazole ring.

Mass Spectrometry (MS):

  • Mass spectral analysis, likely using electrospray ionization (ESI), would be performed to confirm the molecular weight of the compound. The spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M]⁺.

Biological Activity and Potential Applications

While specific biological targets and signaling pathways for this compound have not been detailed in the available literature, the broader class of oxadiazole derivatives is known for a wide range of pharmacological activities.[1] These include potential as antimicrobial, antiviral, and anticancer agents.[1] The 1,2,5-oxadiazole scaffold is a bioisosteric replacement for other functional groups in drug design, which can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

The presence of both an amino group and an ester functionality on the oxadiazole ring makes this compound a versatile building block for further chemical modifications, allowing for its use in combinatorial chemistry and the synthesis of compound libraries for drug discovery.[1]

G cluster_0 Potential Applications cluster_1 Pharmaceutical Research Areas A This compound B Pharmaceuticals A->B C Agrochemicals A->C D Energetic Materials A->D E Fluorescent Materials A->E F Antimicrobial Agents B->F G Antiviral Agents B->G H Anticancer Agents B->H

Caption: Potential applications of this compound.

Conclusion

This compound is a heterocyclic compound with significant potential as a versatile intermediate in various fields, particularly in the development of new pharmaceuticals and functional materials. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a summary of its known properties and a representative framework for its synthesis and analysis. Further research is warranted to fully elucidate its chemical reactivity, biological activity, and potential therapeutic applications.

References

"Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate" solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, a heterocyclic compound with applications in pharmaceutical and materials science research.[1] The information herein is intended to support research and development activities by providing a framework for understanding and evaluating the physicochemical properties of this molecule.

Core Compound Properties

This compound is a molecule featuring a 1,2,5-oxadiazole (furazan) ring, which is known to contribute to the thermal stability of compounds.[1] Its structure includes an amino group and an ethyl ester functional group, which influence its polarity and reactivity.

Molecular Formula: C₅H₇N₃O₃[1] Molecular Weight: 157.13 g/mol [1] CAS Number: 17376-63-5

Solubility Profile

The solubility of a compound is a critical parameter for its application in drug delivery, formulation, and various chemical reactions. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative assessment can be inferred from its molecular structure. The presence of polar functional groups (amino and ester groups) suggests potential solubility in polar organic solvents.

Anticipated Solubility in Common Solvents

The following table summarizes the expected solubility of this compound in a range of common laboratory solvents. This is a predictive assessment based on chemical principles.

SolventSolvent TypeExpected SolubilityRationale
WaterPolar ProticSparingly SolubleThe presence of polar amino and ester groups may allow for some solubility, but the hydrocarbon portion of the ethyl group and the heterocyclic ring may limit extensive dissolution.
EthanolPolar ProticSolubleThe polarity of ethanol should allow it to effectively solvate the molecule.
MethanolPolar ProticSolubleSimilar to ethanol, methanol is a polar solvent capable of hydrogen bonding.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleDMSO is a powerful polar aprotic solvent that can dissolve a wide range of organic compounds.
Dichloromethane (DCM)NonpolarSparingly SolubleThe molecule's polarity may limit its solubility in a nonpolar solvent like DCM.
HexaneNonpolarInsolubleAs a nonpolar hydrocarbon, hexane is unlikely to dissolve a polar molecule like this.
Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a solid organic compound involves the following steps:[2][3]

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: A known volume of the clear supernatant is carefully removed and the solvent is evaporated. The mass of the dissolved solid is then determined gravimetrically. Alternatively, the concentration of the compound in the saturated solution can be determined using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L).

Stability Profile

The stability of a compound is crucial for its storage, handling, and formulation. The 1,2,5-oxadiazole ring is noted for contributing to the thermal stability of molecules.[1] A comprehensive stability assessment involves evaluating the compound's response to various environmental factors.

Anticipated Stability under Different Conditions

The following table outlines the expected stability of this compound under different stress conditions.

ConditionExpected StabilityPotential Degradation Pathways
Thermal (Solid State) HighThe 1,2,5-oxadiazole ring generally confers good thermal stability.[1] However, at very high temperatures, decomposition is expected.
Aqueous (pH Neutral) ModerateEster hydrolysis to the corresponding carboxylic acid may occur over time.
Aqueous (Acidic) Low to ModerateAcid-catalyzed hydrolysis of the ester group is a likely degradation pathway. The amino group will be protonated.
Aqueous (Basic) LowBase-catalyzed hydrolysis of the ester group is expected to be a significant degradation pathway.
Photostability To be determinedMany organic molecules are sensitive to UV or visible light, which can induce photochemical degradation.
Experimental Protocols for Stability Testing

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[4] These studies are typically conducted according to ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guidelines.[5][6]

  • Sample Preparation: A known quantity of solid this compound is placed in a suitable container (e.g., a glass vial).

  • Stress Condition: The sample is stored in a temperature-controlled oven at an elevated temperature (e.g., 60°C, 80°C) for a defined period.

  • Analysis: At specified time points, aliquots of the sample are withdrawn, dissolved in a suitable solvent, and analyzed by a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector, to quantify the parent compound and detect any degradation products.

  • Solution Preparation: Solutions of the compound are prepared in buffers of different pH values (e.g., pH 2, 7, and 9).

  • Incubation: The solutions are stored at a controlled temperature (e.g., 40°C) for a specific duration.

  • Analysis: At regular intervals, samples are taken and analyzed by HPLC to monitor the decrease in the concentration of the parent compound and the formation of degradation products.

  • Sample Exposure: Samples of the solid compound and its solution in a suitable solvent are exposed to a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

  • Control Samples: Parallel samples are kept in the dark under the same temperature conditions to serve as controls.

  • Analysis: After the exposure period, the light-exposed and dark control samples are analyzed by HPLC to assess the extent of photodegradation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive assessment of the solubility and stability of this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start Solubility Testing sol_prep Prepare Saturated Solutions (Various Solvents) sol_start->sol_prep sol_equil Equilibrate at Constant Temperature sol_prep->sol_equil sol_sep Separate Solid and Liquid Phases sol_equil->sol_sep sol_quant Quantify Dissolved Compound (e.g., HPLC, Gravimetric) sol_sep->sol_quant sol_data Solubility Data (mg/mL or mol/L) sol_quant->sol_data report Comprehensive Physicochemical Profile sol_data->report stab_start Start Stability Testing stab_thermal Thermal Stability (Solid) - Elevated Temperature stab_start->stab_thermal stab_ph pH Stability (Solution) - Acidic, Neutral, Basic Buffers stab_start->stab_ph stab_photo Photostability (Solid & Solution) - ICH Light Source stab_start->stab_photo stab_analysis Analyze Samples at Time Points (Stability-Indicating HPLC) stab_thermal->stab_analysis stab_ph->stab_analysis stab_photo->stab_analysis stab_data Degradation Profile & Rate stab_analysis->stab_data stab_data->report compound This compound compound->sol_start compound->stab_start

Caption: Workflow for Solubility and Stability Profiling.

References

Thermal Decomposition Analysis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound of interest in pharmaceutical and materials science due to the presence of the energetic 1,2,5-oxadiazole (furazan) ring. The thermal stability of such molecules is a critical parameter, influencing their synthesis, storage, handling, and application, particularly in the development of energetic materials and thermally stable pharmaceuticals. This technical guide provides a comprehensive overview of the methodologies used to analyze the thermal decomposition of this compound and presents a hypothesized decomposition pathway based on related structures.

Predicted Thermal Decomposition Data

The following tables summarize the expected quantitative data from the thermal analysis of this compound, based on the thermal behavior of analogous aminofurazan derivatives.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data

ParameterPredicted ValueConditions
Onset Decomposition Temp. (Tonset)180 - 220 °C10 °C/min, Nitrogen
Peak Decomposition Temp. (Tpeak)200 - 240 °C10 °C/min, Nitrogen
Final Decomposition Temp. (Tfinal)280 - 320 °C10 °C/min, Nitrogen
Mass Loss (Stage 1)30 - 40 %180 - 250 °C
Mass Loss (Stage 2)50 - 60 %250 - 320 °C
Residual Mass at 400 °C< 5 %10 °C/min, Nitrogen

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data

ParameterPredicted ValueConditions
Melting Point (Tm)140 - 160 °C10 °C/min, Nitrogen
Enthalpy of Fusion (ΔHfus)20 - 40 J/g10 °C/min, Nitrogen
Decomposition Exotherm Onset (Tonset)185 - 225 °C10 °C/min, Nitrogen
Decomposition Exotherm Peak (Tpeak)205 - 245 °C10 °C/min, Nitrogen
Enthalpy of Decomposition (ΔHdecomp)1500 - 2500 J/g10 °C/min, Nitrogen

Experimental Protocols

A detailed understanding of the thermal properties of this compound can be achieved through the following standard experimental protocols.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the decomposition temperatures, mass loss, and thermal transitions (melting, decomposition) of the compound.

Instrumentation: A simultaneous TGA-DSC instrument is recommended for concurrent analysis.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum or ceramic crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the instrument.

    • Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

    • Hold at 400 °C for 5 minutes to ensure complete decomposition.

  • Data Analysis:

    • Analyze the TGA curve to determine the onset, peak, and final decomposition temperatures, as well as the percentage of mass loss at each stage.

    • Analyze the DSC curve to identify the melting point (endothermic peak) and the decomposition exotherm(s). Calculate the enthalpy of fusion and decomposition by integrating the respective peak areas.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

Objective: To identify the gaseous products evolved during thermal decomposition.

Instrumentation: A TGA instrument coupled to a mass spectrometer.

Methodology:

  • TGA Protocol: Follow the TGA protocol as described in section 3.1.

  • MS Coupling: The gas outlet of the TGA is connected to the inlet of the mass spectrometer via a heated transfer line (typically maintained at 200-250 °C to prevent condensation).

  • MS Analysis:

    • Set the mass spectrometer to scan a mass-to-charge ratio (m/z) range of 10-200 amu.

    • Monitor the ion currents for specific m/z values corresponding to expected decomposition products (e.g., m/z 44 for CO₂, m/z 28 for N₂, m/z 18 for H₂O, etc.) as a function of temperature.

  • Data Interpretation: Correlate the evolution of specific gaseous products with the mass loss steps observed in the TGA data to elucidate the decomposition mechanism.

Visualizations

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely initiated by the cleavage of the weakest bonds in the molecule. Based on the analysis of similar compounds, the decomposition is expected to proceed through the rupture of the oxadiazole ring and subsequent fragmentation.

DecompositionPathway cluster_initial Initial Compound cluster_intermediates Decomposition Intermediates cluster_products Final Gaseous Products A This compound B Ring Opening & Fragmentation A->B Heat (Δ) C Radical Species B->C D N₂ C->D E CO₂ C->E F H₂O C->F G NOx C->G H Organic Fragments C->H

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

The logical flow of experiments for a comprehensive thermal analysis is depicted below.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion prep Weigh 1-3 mg of Sample tga_dsc Simultaneous TGA-DSC Analysis (10 °C/min, N₂ atmosphere) prep->tga_dsc ega_ms Evolved Gas Analysis (EGA-MS) prep->ega_ms process_tga Determine T_onset, T_peak, Mass Loss tga_dsc->process_tga process_dsc Determine T_m, ΔH_fus, ΔH_decomp tga_dsc->process_dsc process_ms Identify Gaseous Products ega_ms->process_ms conclusion Elucidate Decomposition Mechanism & Assess Thermal Stability process_tga->conclusion process_dsc->conclusion process_ms->conclusion

An In-Depth Technical Guide to Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, a key heterocyclic compound, serves as a versatile intermediate in the synthesis of a wide range of molecules with applications in pharmaceuticals, energetic materials, and agrochemicals. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and a detailed, modern, and safer experimental protocol for its preparation. Physicochemical properties are summarized, and its significance as a building block in medicinal chemistry and materials science is discussed.

Introduction

The 1,2,5-oxadiazole, or furazan, ring system is a prominent scaffold in contemporary chemistry, recognized for its high positive enthalpy of formation and dense nature, making it a common feature in energetic materials.[1] Beyond this, the furazan moiety is of significant interest in the design of biologically active molecules. This compound (also known as ethyl 4-aminofurazan-3-carboxylate) is a crucial derivative, possessing functional groups that allow for diverse chemical transformations. Its amino and ester functionalities make it a valuable component in combinatorial chemistry and drug discovery programs for developing novel antimicrobial, antiviral, and anticancer agents.[2] It also finds application as a building block for new pesticides, herbicides, and as a starting material for fluorescent or luminescent materials.[2]

Discovery and Historical Synthesis

The journey to a reliable synthesis of this compound has been marked by challenges, including low yields and hazardous reaction conditions. The initial synthesis of its precursor, 4-aminofurazan-3-carboxylic acid, was reported by Longo in 1931, with a multi-step process from malononitrile that resulted in a low overall yield.[1]

Subsequent attempts in the early 21st century to develop more efficient syntheses were fraught with difficulties. In 2004, a two-step process was reported by Meyer, which was later found to have mischaracterized the final product.[1] A year later, in 2005, Sheremetev and colleagues published a one-pot synthesis. However, this method was found to be difficult to reproduce and posed a significant risk of an exothermic runaway.[1]

A breakthrough came in 2020 when Miller and coworkers at the U.S. Army Research Laboratory developed a safe, efficient, and scalable one-pot synthesis for 4-aminofurazan-3-carboxylic acid and its subsequent straightforward conversion to the ethyl ester.[1][3][4] This modern protocol addressed the safety concerns and reproducibility issues of previous methods.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₇N₃O₃[5]
Molecular Weight 157.13 g/mol [5]
CAS Number 17376-63-5[5][6]
Appearance White solid
Storage Room temperature, dry[2]

Experimental Protocols

The following experimental protocols are based on the safe and efficient synthesis developed by Miller et al. (2020).[1][3]

Synthesis of 4-Aminofurazan-3-carboxylic Acid

This one-pot procedure minimizes the risks associated with previous synthetic routes.

Experimental Workflow:

Synthesis_Workflow_Acid cluster_reactants Reactants cluster_process Reaction Steps methyl_cyanoacetate Methyl Cyanoacetate step1 1. Oximation in situ methyl_cyanoacetate->step1 sodium_nitrite Sodium Nitrite sodium_nitrite->step1 acetic_acid Acetic Acid acetic_acid->step1 hydroxylamine_hcl Hydroxylamine Hydrochloride step2 2. Amidoximation hydroxylamine_hcl->step2 naoh_koh NaOH / KOH step3 3. Ring Closure naoh_koh->step3 step1->step2 step2->step3 step4 4. Saponification & Acidification step3->step4 product 4-Aminofurazan-3-carboxylic Acid step4->product

Caption: One-pot synthesis of 4-aminofurazan-3-carboxylic acid.

Procedure:

  • In a suitable reaction vessel, dissolve sodium nitrite in water.

  • Add methyl cyanoacetate to the solution and cool the mixture to 0 °C.

  • Slowly add acetic acid dropwise, ensuring the temperature does not exceed 15 °C. This forms the oxime intermediate in situ.

  • In a separate vessel, prepare a solution of sodium hydroxide, potassium hydroxide, and hydroxylamine hydrochloride in water.

  • Slowly add the in situ formed oxime solution to the hydroxylamine solution.

  • Heat the reaction mixture to 95-100 °C for 2 hours to induce ring closure.

  • Cool the mixture and acidify to precipitate the 4-aminofurazan-3-carboxylic acid.

  • Filter, wash with water, and dry the product.

Synthesis of this compound

This procedure avoids the use of hazardous hydrogen chloride gas.

Experimental Workflow:

Synthesis_Workflow_Ester acid 4-Aminofurazan-3-carboxylic Acid reflux Reflux acid->reflux ethanol Ethanol ethanol->reflux ptsa p-Toluenesulfonic Acid Monohydrate ptsa->reflux workup Workup (Cooling, Evaporation, Trituration, Filtration) reflux->workup product This compound workup->product

Caption: Esterification of 4-aminofurazan-3-carboxylic acid.

Procedure:

  • Suspend 4-aminofurazan-3-carboxylic acid in ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux and stir for 8 hours.

  • Cool the reaction mixture to room temperature to allow precipitation of the product.

  • Remove the solvent under reduced pressure.

  • Triturate the solid residue with water.

  • Filter and dry the final product, this compound.

Applications and Future Perspectives

This compound is a valuable precursor for the synthesis of more complex molecules. Its bifunctional nature allows for a variety of chemical modifications, making it an attractive starting material for the development of:

  • Novel Pharmaceuticals: The furazan scaffold is a bioisostere for other five-membered heterocycles and can be incorporated into molecules with potential therapeutic activities.

  • Advanced Energetic Materials: The high nitrogen content and positive enthalpy of formation of the furazan ring are desirable properties for the design of new explosives and propellants with improved performance and safety characteristics.

  • Functional Materials: The unique electronic properties of the oxadiazole ring can be exploited in the development of new fluorescent dyes and other functional organic materials.

The development of a safe and scalable synthesis for this compound has opened up new avenues for research and development in these areas.

Conclusion

The synthesis of this compound has evolved significantly from its early, challenging beginnings. The modern, safer protocols now available allow for the reliable production of this important intermediate on a larger scale. This accessibility is crucial for its continued application in the discovery and development of new molecules with a wide range of functions, from life-saving drugs to advanced materials. This guide provides the necessary historical context and detailed experimental procedures to aid researchers in utilizing this versatile chemical building block.

References

Theoretical Insights into Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of its structural, spectroscopic, and electronic properties based on available data and theoretical studies of related compounds. It includes a summary of its physicochemical properties, spectroscopic data, a proposed synthetic pathway, and a discussion of its potential as a scaffold in drug discovery. The guide also outlines a computational methodology for in-depth theoretical analysis.

Introduction

The 1,2,5-oxadiazole (furazan) ring is a key structural motif in a variety of biologically active molecules and energetic materials.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1] this compound, with its amino and ester functional groups, presents a versatile platform for chemical modification, making it a valuable building block in combinatorial chemistry and drug discovery.[1] This document serves as a technical resource for researchers, providing a compilation of its known properties and a framework for further theoretical and experimental investigation.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Spectroscopic data, crucial for its identification and characterization, have been compiled from public databases.[3]

General Properties
PropertyValueReference
Molecular Formula C₅H₇N₃O₃[3]
Molecular Weight 157.13 g/mol [3]
CAS Number 17376-63-5[3]
IUPAC Name This compound[3]
Canonical SMILES CCOC(=O)C1=NON=C1N[3]
InChI Key JBXJNHVAOUVZML-UHFFFAOYSA-N[3]
Spectroscopic Data
Technique Data (Observed Peaks) Reference
¹H NMR Spectra available, specific peak assignments would require further analysis. A derivative, Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methoxyphenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate, shows characteristic shifts that can be used for comparative purposes.[4][3]
¹³C NMR Spectra available, detailed peak assignments are pending further study. For a related furoxan, characteristic signals for the C-3 carbon atoms of the ring were observed at 109.8 and 113.3 ppm.[5][3]
FTIR (KBr) The IR spectrum of a similar furoxan derivative shows characteristic bands for amino groups (3501 and 3386 cm⁻¹), C=N double bonds (1633 cm⁻¹), and the furoxan ring (1598 and 1566 cm⁻¹).[5] For this compound, one would expect to see characteristic peaks for the N-H stretches of the primary amine, C-H stretches of the ethyl group, the C=O stretch of the ester, and vibrations of the oxadiazole ring.[3]
UV-VIS UV-Vis spectra are available and can be used for quantitative analysis and studying electronic transitions.[3]

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

A plausible synthetic route could start from a corresponding acid hydrazide, which is then cyclized. The following diagram illustrates a generalized workflow for the synthesis of substituted oxadiazoles, which could be adapted for the target molecule.

G cluster_0 Synthesis of this compound start Starting Materials (e.g., Ethyl Cyanoacetate, Nitrating Agent) intermediate1 Formation of an Oxime Intermediate start->intermediate1 Step 1 intermediate2 Cyclization to form the 1,2,5-Oxadiazole Ring intermediate1->intermediate2 Step 2 intermediate3 Introduction of the Amino Group intermediate2->intermediate3 Step 3 product This compound intermediate3->product Final Product

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for Oxadiazole Synthesis

The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of an acid hydrazide with a cyclizing agent.[6]

  • Esterification: A substituted aromatic acid is converted to its corresponding ethyl ester via Fischer esterification.

  • Hydrazide Formation: The resulting ester is reacted with hydrazine hydrate in an alcoholic solvent to yield the acid hydrazide.

  • Cyclization: The acid hydrazide is then reacted with a suitable reagent (e.g., a carboxylic acid derivative) in the presence of a dehydrating agent like phosphorus oxychloride to form the 1,3,4-oxadiazole ring.[6]

Note: The specific reagents and conditions would need to be optimized for the synthesis of the 1,2,5-oxadiazole isomer.

Theoretical Studies: A Computational Approach

Direct theoretical studies on this compound are not extensively reported. However, computational methods like Density Functional Theory (DFT) are powerful tools for elucidating the electronic and structural properties of such molecules.[7][8]

Computational Methodology

A typical computational study would involve the following steps:

G cluster_1 Computational Analysis Workflow geom_opt Geometry Optimization (e.g., DFT with B3LYP/6-311G(d,p)) freq_calc Vibrational Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO-LUMO, MEP) freq_calc->electronic_prop nbo_analysis Natural Bond Orbital (NBO) Analysis electronic_prop->nbo_analysis results Data Analysis and Interpretation nbo_analysis->results

Caption: A standard workflow for the computational study of molecular properties.

  • Geometry Optimization: The molecular structure would be optimized using a suitable level of theory, such as DFT with the B3LYP functional and a 6-311G(d,p) basis set.[8]

  • Vibrational Frequency Analysis: This calculation confirms that the optimized structure is a true minimum on the potential energy surface and provides theoretical vibrational frequencies that can be compared with experimental IR and Raman spectra.

  • Electronic Property Calculation: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP) would be calculated to understand the molecule's reactivity and potential interaction sites.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions and charge delocalization.

Expected Theoretical Insights

Based on studies of similar oxadiazole derivatives, the following theoretical insights can be anticipated:

  • Molecular Geometry: The oxadiazole ring is expected to be planar. The bond lengths and angles will be influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.

  • Vibrational Spectra: The calculated vibrational frequencies would aid in the assignment of experimental IR and Raman bands, particularly for the vibrations of the oxadiazole ring and the functional groups.

  • Electronic Properties:

    • HOMO-LUMO Gap: The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity.[7]

    • Molecular Electrostatic Potential (MEP): The MEP map would reveal the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack. The nitrogen atoms of the oxadiazole ring and the oxygen atoms of the carboxylate group are expected to be electron-rich, while the amino protons and parts of the ethyl group will be electron-poor.

Potential Applications in Drug Discovery

The 1,2,5-oxadiazole scaffold is a known pharmacophore.[9] The presence of amino and ester functionalities on this compound allows for its use as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives could be explored for a range of biological activities, building upon the known pharmacological profile of oxadiazoles.[1][2]

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. This guide has summarized its known physicochemical and spectroscopic properties and outlined a framework for its synthesis and in-depth theoretical characterization. Further computational and experimental studies are warranted to fully elucidate its properties and explore its utility as a building block for novel functional molecules.

References

Reactivity of the Amino Group on the 1,2,5-Oxadiazole Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the amino group on the 1,2,5-oxadiazole (furazan) ring. This unique structural motif is of significant interest in medicinal chemistry and materials science, particularly in the development of novel therapeutics and energetic materials.[1] This guide details the synthesis of key precursors, explores the diverse reactivity of the exocyclic amino group, and provides detailed experimental protocols for its functionalization.

Introduction to the 1,2,5-Oxadiazole Ring System

The 1,2,5-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. The presence of the amino group, typically at the 3- or 4-position, introduces a versatile handle for molecular elaboration. The electron-withdrawing nature of the oxadiazole ring influences the nucleophilicity of the amino group, rendering its reactivity distinct from that of anilines or aliphatic amines. Understanding and harnessing this reactivity is crucial for the synthesis of a wide array of functionalized derivatives with tailored properties.

Synthesis of Amino-1,2,5-Oxadiazoles

The most common precursor for exploring the reactivity of the amino group is 3-amino-1,2,5-oxadiazole and its substituted analogs. A general and efficient one-pot protocol for the synthesis of aminofurazans from readily available bromomethyl ketones has been developed. This method allows for the preparation of alkyl, aryl, and heteroaryl aminofurazans.[2]

General Experimental Workflow for Aminofurazan Synthesis

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification Bromomethyl Ketone Bromomethyl Ketone ReactionMixture Reaction in Aqueous Ethanol Bromomethyl Ketone->ReactionMixture Step 1 Reagents NaNO2, NH2OH·HCl, NaOH, Urea Reagents->ReactionMixture Extraction Extraction with Organic Solvent ReactionMixture->Extraction Step 2 Purification Column Chromatography or Recrystallization Extraction->Purification Step 3 Product Aminofurazan Purification->Product

Caption: General workflow for the one-pot synthesis of aminofurazans.

Reactivity of the Amino Group

The amino group on the 1,2,5-oxadiazole ring exhibits a rich and diverse reactivity profile, allowing for a wide range of chemical transformations. These reactions are pivotal for the introduction of various functional groups and for building more complex molecular architectures.

N-Acylation

N-acylation of the amino group is a fundamental transformation that can be readily achieved using various acylating agents such as acid chlorides and anhydrides. This reaction is often performed in the presence of a base to neutralize the acid byproduct.

General Reaction Scheme:

Synthesis of 3-Benzoylamino-4-phenyl-1,2,5-oxadiazole:

  • To a solution of 3-amino-4-phenyl-1,2,5-oxadiazole (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL), add triethylamine (1.2 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired N-acylated product.

Formation of Ureas and Thioureas

The amino group readily reacts with isocyanates and isothiocyanates to form the corresponding urea and thiourea derivatives. These reactions are typically carried out in an aprotic solvent at room temperature or with gentle heating.

General Reaction Scheme:

Synthesis of 1-(1,2,5-Oxadiazol-3-yl)-3-phenylurea:

  • Dissolve 3-amino-1,2,5-oxadiazole (1.0 mmol) in tetrahydrofuran (THF, 10 mL).

  • Add phenyl isocyanate (1.0 mmol) to the solution at room temperature.

  • Stir the reaction mixture for 2-6 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Wash the solid product with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • The product can be further purified by recrystallization if necessary.[3]

Sulfonamide Formation

Reaction of amino-1,2,5-oxadiazoles with sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine, yields sulfonamide derivatives. This transformation is valuable for introducing the pharmacophorically important sulfonamide group.

General Reaction Scheme:

Synthesis of N-(4-(5-methyl-1,3,4-oxadiazol-2-yl))benzenesulfonamide:

  • To a solution of the aminofurazan (1.0 mmol) in pyridine (5 mL), add the desired benzenesulfonyl chloride (1.1 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide derivative.[4]

Diazotization and Sandmeyer-Type Reactions

The amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be converted into a variety of other functional groups through Sandmeyer or related reactions.[5][6]

Reaction Pathway:

G AminoFurazan 3-Amino-1,2,5-oxadiazole Diazotization NaNO2, HCl 0-5 °C AminoFurazan->Diazotization DiazoniumSalt 1,2,5-Oxadiazole-3-diazonium Chloride Diazotization->DiazoniumSalt Sandmeyer CuX (X = Cl, Br, CN) DiazoniumSalt->Sandmeyer Product 3-Halo/Cyano-1,2,5-oxadiazole Sandmeyer->Product

Caption: Diazotization and subsequent Sandmeyer reaction of 3-amino-1,2,5-oxadiazole.

Synthesis of 3-Chloro-1,2,5-oxadiazole:

  • Dissolve 3-amino-1,2,5-oxadiazole (1.0 mmol) in concentrated hydrochloric acid (5 mL) at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 mmol) in water (2 mL) while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 mmol) in concentrated hydrochloric acid (5 mL).

  • Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 3-chloro-1,2,5-oxadiazole.

Quantitative Data Summary

The following tables summarize quantitative data for various reactions involving the amino group on the 1,2,5-oxadiazole ring.

Table 1: N-Acylation of Amino-1,2,5-Oxadiazoles

Starting MaterialAcylating AgentProductYield (%)M.p. (°C)Reference
3-Amino-4-phenyl-1,2,5-oxadiazole3-Methylbenzoyl chlorideN-(4-Phenyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide78145-147[7]
3-Amino-4-(3,4-diethoxyphenyl)-1,2,5-oxadiazole3-Methylbenzoyl chlorideN-(4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-methylbenzamide85138-140[7]
3-Amino-4-(3,4-diethoxyphenyl)-1,2,5-oxadiazoleBenzoyl chlorideN-(4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide82155-157[7]

Table 2: Formation of Ureas from Amino-1,2,5-Oxadiazoles

Starting MaterialIsocyanateProductYield (%)M.p. (°C)Reference
5-Aminomethyl-3-phenyl-1,2,4-oxadiazolePhenyl isocyanate1-((3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenylurea65198-200[3]
5-Aminomethyl-3-(4-chlorophenyl)-1,2,4-oxadiazolePhenyl isocyanate1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylurea70210-212[3]

Note: Data for 1,2,4-oxadiazole is included for comparative purposes due to structural similarity.

Table 3: Spectroscopic Data for Selected N-Functionalized 3-Amino-1,2,5-Oxadiazoles

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm-1)MS (m/z)Reference
1-(5-(4-bromobenzyl)-1,3,4-oxadiazole-2-yl)-3-(3-chlorophenyl)urea7.2-8.5 (m, Ar-H), 9.1 (s, NH), 9.5 (s, NH), 4.2 (s, CH₂)35.1, 118.2, 119.3, 122.8, 129.5, 130.1, 131.9, 132.3, 134.7, 139.8, 152.9, 159.8, 163.53300, 1680, 1550422 [M]⁺[8]
N-(4-Phenyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide2.4 (s, 3H), 7.3-8.0 (m, 9H), 9.8 (s, 1H)21.3, 124.5, 127.6, 128.0, 128.9, 129.1, 130.4, 133.7, 134.5, 138.9, 148.2, 152.1, 165.83250, 1670, 1530279 [M]⁺[7]

Note: Data for structurally related oxadiazoles is provided for illustrative purposes.

Conclusion

The amino group on the 1,2,5-oxadiazole ring is a highly valuable functional group that provides a gateway to a vast chemical space. Its reactivity, while influenced by the electron-deficient nature of the heterocyclic core, allows for a wide range of transformations including N-acylation, urea and sulfonamide formation, and diazotization followed by various substitutions. The protocols and data presented in this guide offer a solid foundation for researchers to design and synthesize novel 1,2,5-oxadiazole derivatives for applications in drug discovery and materials science. Further exploration of the reactivity of this versatile scaffold is warranted to unlock its full potential.

References

An In-Depth Technical Guide to the Hydrolysis of the Ester Group in Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of the ester group in Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, a key chemical transformation for the synthesis of 4-amino-1,2,5-oxadiazole-3-carboxylic acid. This carboxylic acid derivative is a valuable building block in the development of novel therapeutic agents and energetic materials. This document outlines the primary methodologies for this hydrolysis, including detailed experimental protocols, and presents quantitative data where available.

Introduction

This compound, also known as ethyl 4-aminofurazan-3-carboxylate, is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) ring. The hydrolysis of its ethyl ester group to the corresponding carboxylic acid is a fundamental step in the synthesis of various derivatives with potential applications in pharmaceuticals and materials science. The resulting carboxylic acid, 4-amino-1,2,5-oxadiazole-3-carboxylic acid, serves as a versatile intermediate for further chemical modifications.

Hydrolysis Methodologies

The hydrolysis of the ester group in this compound can be achieved through two primary pathways: acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification). The choice of method depends on the desired reaction kinetics, product isolation strategy, and the stability of the starting material and product to the reaction conditions.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible reaction that involves the use of a strong acid catalyst in the presence of excess water to shift the equilibrium towards the formation of the carboxylic acid and ethanol.[1][2]

Reaction Scheme:

Caption: Comparative workflow for acid- and base-catalyzed hydrolysis.

Synthetic_Pathway Start Starting Materials Synthesis Synthesis of This compound Start->Synthesis Hydrolysis Ester Hydrolysis (Acid or Base Catalyzed) Synthesis->Hydrolysis Product 4-amino-1,2,5-oxadiazole-3-carboxylic acid Hydrolysis->Product Derivatization Further Derivatization Product->Derivatization API Active Pharmaceutical Ingredient (API) or Energetic Material Derivatization->API

Caption: General synthetic pathway involving the hydrolysis step.

Conclusion

The hydrolysis of the ester group in this compound is a critical transformation for accessing the corresponding carboxylic acid, a key intermediate in medicinal chemistry and materials science. Both acid- and base-catalyzed methods are effective, with saponification often being the preferred route due to its irreversibility and typically higher yields. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and professionals in the field, enabling the efficient synthesis of 4-amino-1,2,5-oxadiazole-3-carboxylic acid for a wide range of applications. Further optimization of reaction conditions may be necessary depending on the specific experimental setup and desired purity of the final product.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, a key intermediate in the development of pharmaceuticals and energetic materials.[1] The synthesis involves the esterification of its parent carboxylic acid, 4-amino-1,2,5-oxadiazole-3-carboxylic acid. Three widely applicable and effective methods are presented: the classic Fischer-Speier esterification, a thionyl chloride-mediated synthesis, and the mild Steglich esterification. Each protocol is detailed to ensure reproducibility. A comparative data table and a visual workflow are included to aid in method selection and experimental planning.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science due to its unique molecular structure, which includes an oxadiazole ring, an amino group, and an ethyl ester functional group.[1] The esterification of the corresponding carboxylic acid is a critical step in its synthesis. The choice of esterification method can significantly impact yield, purity, and scalability. This application note outlines three robust methods for this conversion, catering to different laboratory settings and substrate sensitivities.

Comparative Data of Synthesis Protocols

ParameterFischer-Speier EsterificationThionyl Chloride-Mediated SynthesisSteglich Esterification
Reaction Time 4-8 hours2-4 hours3-6 hours
Reaction Temperature Reflux (approx. 78 °C)Room temperature to RefluxRoom temperature
Reagents Ethanol, Sulfuric AcidThionyl Chloride, Ethanol, TriethylamineDCC, DMAP, Ethanol, Dichloromethane
Catalyst Sulfuric Acid (H₂SO₄)None (reagent-mediated)4-DMAP
Typical Yield Moderate to GoodGood to ExcellentGood
Byproducts WaterSO₂, HCl, Triethylamine hydrochlorideDicyclohexylurea (DCU)
Purification Neutralization, Extraction, Distillation/CrystallizationQuenching, Extraction, ChromatographyFiltration, Extraction, Chromatography
Advantages Simple, inexpensive reagentsHigh reactivity, fast reactionMild conditions, suitable for sensitive substrates
Disadvantages Strong acid, high temperatureCorrosive and toxic reagentStoichiometric coupling agent, byproduct removal

Experimental Protocols

Method 1: Fischer-Speier Esterification

This method utilizes an excess of ethanol as both the solvent and reagent, with a catalytic amount of strong acid.

Materials:

  • 4-amino-1,2,5-oxadiazole-3-carboxylic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add 4-amino-1,2,5-oxadiazole-3-carboxylic acid (1.0 eq).

  • Add absolute ethanol (20 mL per gram of carboxylic acid).

  • Stir the suspension and cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (0.2 eq) dropwise.

  • Remove the ice bath and equip the flask with a reflux condenser.

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker containing ice-cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

  • Extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Method 2: Thionyl Chloride-Mediated Synthesis

This method proceeds via the formation of a highly reactive acyl chloride intermediate.

Materials:

  • 4-amino-1,2,5-oxadiazole-3-carboxylic acid

  • Thionyl Chloride (SOCl₂)

  • Absolute Ethanol (EtOH)

  • Triethylamine (NEt₃) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-amino-1,2,5-oxadiazole-3-carboxylic acid (1.0 eq) in anhydrous DCM (20 mL).

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise via a dropping funnel over 15 minutes.

  • After the addition, allow the reaction to stir at room temperature for 1-2 hours, or until the evolution of gas ceases.

  • In a separate flask, prepare a solution of absolute ethanol (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL).

  • Cool the acyl chloride solution back to 0 °C and slowly add the ethanol/triethylamine solution dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 3: Steglich Esterification

This method is ideal for substrates that are sensitive to acidic or high-temperature conditions, using a carbodiimide coupling agent.[2][3][4]

Materials:

  • 4-amino-1,2,5-oxadiazole-3-carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Absolute Ethanol (EtOH)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 4-amino-1,2,5-oxadiazole-3-carboxylic acid (1.0 eq) in anhydrous DCM (30 mL) in a 100 mL round-bottom flask.

  • Add absolute ethanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the solution in an ice bath.

  • In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated DCU and wash the filter cake with a small amount of DCM.

  • Wash the filtrate with 0.5 N HCl (2 x 20 mL), followed by saturated NaHCO₃ solution (2 x 20 mL), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the resulting crude ester by column chromatography.

Safety Precautions

  • Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Thionyl Chloride: Toxic and corrosive. Reacts violently with water. All operations should be performed in a well-ventilated fume hood with appropriate PPE.

  • DCC: A potent allergen and sensitizer. Avoid inhalation of dust and skin contact.

  • Organic Solvents (DCM, THF, EtOAc, Ethanol): Flammable and volatile. Use in a well-ventilated area away from ignition sources.

Diagrams

Synthesis_Workflow cluster_start Starting Material cluster_methods Esterification Methods cluster_product Product Formation cluster_purification Workup & Purification start 4-amino-1,2,5-oxadiazole-3-carboxylic acid fischer Fischer-Speier (EtOH, H₂SO₄, Reflux) start->fischer socl2 Thionyl Chloride (SOCl₂, EtOH, Base) start->socl2 steglich Steglich (DCC, DMAP, EtOH) start->steglich workup Reaction Workup (Quenching, Extraction, Washing) fischer->workup socl2->workup steglich->workup product This compound purify Purification (Crystallization or Chromatography) workup->purify purify->product

Caption: General workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, a key intermediate in the development of energetic materials, pharmaceuticals, and agrochemicals.[1] The synthesis is presented in two main stages: the formation of the precursor, 4-aminofurazan-3-carboxylic acid, followed by its esterification to the final product.

The protocols described herein are based on a safety-conscious and efficient one-pot synthesis method, designed to address the challenges of previous synthetic routes which were often associated with low yields and hazardous exothermic reactions.[2][3][4][5]

Experimental Protocols

Part 1: Synthesis of 4-Aminofurazan-3-carboxylic Acid

This stage involves a one-pot reaction starting from methyl cyanoacetate.[3]

Materials and Equipment:

  • 2 L three-neck round-bottom flask

  • Magnetic stir bar

  • Temperature probe

  • Addition funnel

  • Methyl cyanoacetate (99.0 g, 1.00 mol)

  • Sodium nitrite (98%, 73.9 g, 1.05 mol)

  • Acetic acid (63.1 g, 1.05 mol)

  • Hydroxylamine hydrochloride (146 g, 2.10 mol)

  • Sodium hydroxide (84.0 g, 2.10 mol)

  • Potassium hydroxide (85%, 139 g, 2.10 mol)

  • Concentrated hydrochloric acid

  • Distilled water

  • Ice bath

Procedure:

  • In the 2 L three-neck round-bottom flask, dissolve sodium nitrite (73.9 g) in 500 mL of distilled water.

  • Add methyl cyanoacetate (99.0 g) to the solution and cool the mixture to 0 °C using an ice bath.

  • Slowly add acetic acid (63.1 g) dropwise via the addition funnel, ensuring the reaction temperature does not exceed 15 °C.

  • In a separate beaker, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (146 g) and sodium hydroxide (84.0 g) in 500 mL of distilled water. Cool this solution to 0 °C.

  • Add the cold hydroxylamine solution to the reaction mixture in one portion.

  • Prepare a solution of potassium hydroxide by dissolving 139 g in 250 mL of distilled water.

  • Slowly add the potassium hydroxide solution to the main reaction mixture, maintaining the temperature below 25 °C.

  • Heat the reaction mixture to 95 °C and maintain for 4 hours.

  • Cool the mixture to room temperature and then further to 0 °C in an ice bath.

  • Acidify the reaction mixture to a pH of 1 by the slow addition of concentrated hydrochloric acid.

  • The product will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and air-dry to obtain 4-aminofurazan-3-carboxylic acid.

Part 2: Synthesis of this compound

This stage involves the esterification of the carboxylic acid precursor.[3]

Materials and Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stir bar

  • Heating mantle

  • 4-Aminofurazan-3-carboxylic acid (64.5 g, 0.508 mol)

  • Ethanol (500 mL)

  • p-Toluenesulfonic acid monohydrate (9.66 g, 0.051 mol)

  • Rotary evaporator

  • Water

Procedure:

  • Suspend 4-aminofurazan-3-carboxylic acid (64.5 g) in 500 mL of ethanol in a round-bottom flask.

  • Add p-toluenesulfonic acid monohydrate (9.66 g) to the suspension.

  • Heat the mixture to reflux and maintain for 8 hours with stirring.

  • Cool the reaction mixture to room temperature, which may cause some product to precipitate.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Triturate the resulting solid residue with water.

  • Collect the solid product by filtration and air-dry to yield this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its precursor.

CompoundStarting MaterialMolar Mass ( g/mol )Moles (mol)Product Mass (g)Yield (%)
4-Aminofurazan-3-carboxylic acidMethyl cyanoacetate127.071.0064.5~51
This compound4-Aminofurazan-3-carboxylic acid157.130.50855.870

Visualizations

The synthesis workflow is depicted in the following diagram:

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 4-Aminofurazan-3-carboxylic Acid cluster_part2 Part 2: Esterification Start1 Methyl Cyanoacetate Step1 One-pot reaction with: 1. NaNO2, Acetic Acid 2. NH2OH·HCl, NaOH 3. KOH Start1->Step1 Product1 4-Aminofurazan-3-carboxylic Acid Step1->Product1 Start2 4-Aminofurazan-3-carboxylic Acid Step2 Esterification with: Ethanol, p-TSA Start2->Step2 Product2 This compound Step2->Product2

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols: Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate as a Precursor for High-Performance Energetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of energetic materials derived from Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate. This precursor is a valuable building block in the development of next-generation energetic materials due to the inherent thermal stability and high nitrogen content of the 1,2,5-oxadiazole (furazan) ring.[1][2] The functional groups of this molecule, an amino group and an ethyl carboxylate, offer versatile handles for the introduction of explosophoric moieties, enabling the synthesis of a wide array of high-performance energetic compounds.

Key Properties of the Precursor

This compound is a stable, solid compound at room temperature. Its key properties are summarized in the table below.

PropertyValue
Molecular Formula C₅H₇N₃O₃
Molecular Weight 157.13 g/mol
Appearance White to off-white crystalline solid
CAS Number 17376-63-5

Synthetic Pathways to Energetic Materials

The conversion of this compound into energetic materials typically involves a multi-step synthesis. The primary strategies focus on the transformation of the amino and carboxylate functionalities into energy-rich groups such as nitro (-NO₂), nitramino (-NHNO₂), or azido (-N₃) groups. The 1,2,5-oxadiazole ring itself acts as a stable, high-nitrogen backbone, contributing to the overall energetic performance and thermal stability of the final compounds.

A general synthetic approach is outlined below:

Synthetic_Pathway Precursor This compound Intermediate1 4-Amino-1,2,5-oxadiazole-3-carboxylic acid Precursor->Intermediate1 Hydrolysis Intermediate2 4-Nitroamino-1,2,5-oxadiazole-3-carboxylic acid Intermediate1->Intermediate2 Nitration of Amino Group Intermediate3 Decarboxylated Intermediate Intermediate2->Intermediate3 Decarboxylation EnergeticMaterial Final Energetic Material (e.g., with further functionalization) Intermediate3->EnergeticMaterial Further Functionalization (e.g., Nitration, Azidation)

Caption: General synthetic pathway from the precursor to energetic materials.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of energetic materials starting from this compound.

Protocol 1: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid

This initial step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is a key intermediate for further functionalization.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Dissolve this compound in a mixture of ethanol and water.

  • Add a stoichiometric amount of LiOH or NaOH to the solution.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, neutralize the reaction mixture with HCl until the pH reaches approximately 2-3.

  • The resulting precipitate of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Synthesis of a Nitramino-Substituted Energetic Material

This protocol describes the nitration of the amino group followed by decarboxylation to yield a foundational energetic compound.

Materials:

  • 4-Amino-1,2,5-oxadiazole-3-carboxylic acid

  • Fuming nitric acid (100%)

  • Sulfuric acid (98%)

  • Acetic anhydride

  • Inert solvent (e.g., dichloromethane)

Procedure:

  • Nitration:

    • Carefully add 4-Amino-1,2,5-oxadiazole-3-carboxylic acid to a cooled (0-5 °C) mixture of fuming nitric acid and sulfuric acid.

    • Stir the mixture at this temperature for 2-3 hours.

    • Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

    • Filter, wash with cold water, and dry the product.

  • Decarboxylation:

    • Suspend the nitrated intermediate in an inert solvent.

    • Heat the suspension to reflux for 1-2 hours. The evolution of CO₂ indicates the progress of the decarboxylation.

    • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude energetic material.

    • Recrystallize from an appropriate solvent system to purify the final product.

Experimental_Workflow cluster_hydrolysis Protocol 1: Hydrolysis cluster_functionalization Protocol 2: Functionalization start1 Start step1_1 Dissolve Precursor start1->step1_1 step1_2 Add Base step1_1->step1_2 step1_3 Stir & Monitor step1_2->step1_3 step1_4 Neutralize step1_3->step1_4 step1_5 Filter & Dry step1_4->step1_5 end1 Intermediate 1 step1_5->end1 start2 Intermediate 1 step2_1 Nitration start2->step2_1 step2_2 Decarboxylation step2_1->step2_2 step2_3 Purification step2_2->step2_3 end2 Energetic Material step2_3->end2

Caption: Experimental workflow for the synthesis of energetic materials.

Performance Data of Oxadiazole-Based Energetic Materials

CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)Reference
Hydrazinium salt of a nitramino-oxadiazole derivative1.8218,82235.140>360[3][4]
1,3,4-Oxadiazole bridged polynitropyrazole (3a)-8,09927.14>40>360[2]
1,3,4-Oxadiazole bridged polynitropyrazole (3b)-8,05426.53>40>360[2]
1,3,4-Oxadiazole bridged polynitropyrazole (6b)-8,71032.7530360[2]
Zwitterionic 1,3,4-oxadiazole derivative (4)-8,82834.625120[5]
Zwitterionic 1,3,4-oxadiazole derivative (6)-8,98235.928128[5]

Note: The data presented is for representative oxadiazole-based energetic materials and may not be directly derived from the specified precursor. It serves as a comparative reference for the potential performance of newly synthesized compounds.

Safety Precautions

The synthesis and handling of energetic materials should only be conducted by trained personnel in a specialized laboratory equipped with appropriate safety measures. All reactions involving energetic compounds are hazardous and must be carried out with extreme caution. Proper personal protective equipment (PPE), including safety glasses, lab coats, and blast shields, is mandatory. All synthetic steps, especially nitration and handling of the final products, should be performed on a small scale initially.

References

Application Notes and Protocols for Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a versatile heterocyclic building block increasingly utilized in pharmaceutical research and development. Its unique 1,2,5-oxadiazole (furazan) core, substituted with both an amino and an ethyl carboxylate group, offers two reactive sites for molecular elaboration. This dual functionality makes it a valuable precursor for the synthesis of a diverse range of more complex molecules with potential therapeutic applications. The 1,2,5-oxadiazole ring system itself is of significant interest in medicinal chemistry due to its electronic properties and potential to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Key Applications in Pharmaceutical Synthesis

This compound serves as a crucial starting material for the synthesis of various bioactive molecules, particularly those containing the 4-amino-1,2,5-oxadiazole-3-carboxamide moiety. This scaffold is found in compounds investigated for a range of therapeutic areas. The primary transformations of this starting material involve modifications of the ethyl ester and the amino group.

A significant application is the synthesis of 4-amino-1,2,5-oxadiazole-3-carboxamide , a key intermediate in the preparation of novel therapeutic agents. The conversion of the ethyl ester to a primary amide is a fundamental step that opens up avenues for further chemical modifications.

Experimental Protocols

Protocol 1: Synthesis of 4-amino-1,2,5-oxadiazole-3-carboxamide

This protocol details the conversion of this compound to 4-amino-1,2,5-oxadiazole-3-carboxamide via aminolysis.

Reaction Scheme:

G reagent This compound product 4-amino-1,2,5-oxadiazole-3-carboxamide reagent->product conditions NH3 (gas) Toluene, 0-5 °C conditions->reagent

A schematic of the synthesis of 4-amino-1,2,5-oxadiazole-3-carboxamide.

Materials:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
This compound17376-63-5C₅H₇N₃O₃157.13
Anhydrous Ammonia (gas)7664-41-7NH₃17.03
Toluene108-88-3C₇H₈92.14

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Stir bar

  • Thermometer

  • Gas bubbler

  • Ice-water bath

  • Filtration apparatus

  • Rotary evaporator

  • Flash column chromatography system

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a gas inlet bubbler, dissolve 5 g of this compound in 100 mL of toluene.

  • Cooling: Cool the solution to below 5 °C using an ice-water bath.

  • Ammonia Addition: Bubble anhydrous ammonia gas through the stirred solution for 10 minutes, ensuring the temperature remains below 5 °C. The solution will become saturated with ammonia.

  • Reaction: Continue stirring the reaction mixture at <5 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, filter the mixture to remove any insoluble by-products.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a light yellow solid. Purify the crude product by flash column chromatography on silica gel using dichloromethane as the eluent to afford 4-amino-1,2,5-oxadiazole-3-carboxamide as a white powder.

Quantitative Data:

ProductYieldMelting Point
4-amino-1,2,5-oxadiazole-3-carboxamide45%100 °C

Characterization Data:

  • ¹H-NMR (DMSO-d₆): δ 6.72 (s, 2H, NH₂)

  • ¹³C-NMR (DMSO-d₆): δ 160.05, 155.2, 144.25, 140.92

  • ¹⁴N-NMR (DMSO-d₆): δ 1139 (-NH₂)

Logical Workflow for Synthesis and Application

The following diagram illustrates the workflow from the starting material to its application in the synthesis of more complex pharmaceutical intermediates.

G start This compound intermediate 4-amino-1,2,5-oxadiazole-3-carboxamide start->intermediate Aminolysis derivatives N-Substituted Amides & Other Heterocycles intermediate->derivatives Further Derivatization api Potential Active Pharmaceutical Ingredients (APIs) derivatives->api Bioactivity Screening

Workflow for the utilization of this compound.

Signaling Pathway Implication

Derivatives of 1,2,5-oxadiazole have been investigated as inhibitors of various enzymes involved in disease signaling pathways. For instance, certain 1,2,5-oxadiazole-containing compounds have been designed as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion. While a direct synthesis of an IDO1 inhibitor from this compound is not detailed in the provided search results, the core scaffold is relevant to this area of research.

The generalized pathway below illustrates the role of IDO1 in tryptophan metabolism and its inhibition, a target for compounds derived from oxadiazole scaffolds.

G cluster_0 Tryptophan Metabolism cluster_1 Therapeutic Intervention Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO1 Immunosuppression Immunosuppression Kynurenine->Immunosuppression Oxadiazole_Derivative 1,2,5-Oxadiazole Derivative (Potential Inhibitor) IDO1_enzyme IDO1 Enzyme Oxadiazole_Derivative->IDO1_enzyme Inhibition

Inhibition of the IDO1 pathway by potential 1,2,5-oxadiazole derivatives.

Conclusion

This compound is a valuable and versatile starting material in pharmaceutical synthesis. Its ability to be readily converted into key intermediates such as 4-amino-1,2,5-oxadiazole-3-carboxamide provides a gateway to a wide array of potentially bioactive molecules. The protocols and data presented herein offer a foundational resource for researchers and scientists working in drug discovery and development to explore the full potential of this promising heterocyclic building block.

Application Notes and Protocols for the Derivatization of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, a key intermediate in the synthesis of novel agrochemicals. The focus is on the preparation of organophosphorus derivatives, which have shown significant insecticidal properties.

The 1,2,5-oxadiazole (furazan) ring is a valuable scaffold in the development of bioactive molecules for agricultural applications.[1] this compound serves as a versatile starting material, with its amino and ester functionalities allowing for a variety of chemical modifications to explore structure-activity relationships.

Key Derivatization Pathway: Synthesis of Thiophosphoryl Derivatives

A primary route for the derivatization of amino-1,2,5-oxadiazoles for agrochemical use involves the reaction of the amino group with thiophosphoryl chlorides. This reaction yields N-thiophosphorylated derivatives which have demonstrated potent insecticidal activity. A relevant example is the synthesis of O,S-dimethyl-N-(3-methyl-1,2,5-oxadiazol-4-yl)amidothioate, as detailed in German Patent DE2119067C3. While the patent starts from 3-methyl-4-amino-1,2,5-oxadiazole, the described methodology is directly applicable to derivatives of this compound.

Logical Workflow for Derivatization and Evaluation

A Start: this compound B Derivatization: Reaction with Thiophosphoryl Chloride A->B Synthesis Step C Purification of Crude Product B->C Work-up D Structural Characterization (NMR, IR, MS) C->D Quality Control E Biological Screening: Insecticidal Activity Assay D->E Efficacy Testing F Data Analysis: Determination of LD50 E->F Quantitative Assessment G Structure-Activity Relationship (SAR) Analysis F->G Optimization

Caption: Workflow for the synthesis and evaluation of agrochemical derivatives.

Experimental Protocols

Protocol 1: Synthesis of O,S-Dialkyl-N-(3-alkoxycarbonyl-1,2,5-oxadiazol-4-yl)amidothioates

This protocol is adapted from the general method described in German Patent DE2119067C3 for the synthesis of pesticidal 1,2,5-oxadiazole derivatives. It outlines the reaction of an amino-1,2,5-oxadiazole with a thiophosphoryl chloride.

Materials:

  • This compound

  • O,S-Dialkylthiophosphoryl chloride (e.g., O,S-Dimethylthiophosphoryl chloride)

  • Inert solvent (e.g., Toluene, Benzene, or Acetonitrile)

  • Acid-binding agent (e.g., Triethylamine, Pyridine, or Potassium Carbonate)

  • Stirring apparatus

  • Reaction vessel with reflux condenser and thermometer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment (for purification)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, dissolve this compound in an inert solvent.

  • Addition of Reagents: Add an equimolar amount of an acid-binding agent to the solution. While stirring, slowly add an equimolar amount of the O,S-Dialkylthiophosphoryl chloride.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 20°C and the boiling point of the solvent, and maintain this temperature with continuous stirring for several hours until the reaction is complete (monitor by TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate (salt of the acid-binding agent) has formed, filter it off.

    • Wash the filtrate with water to remove any remaining salt and water-soluble impurities.

    • Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by a suitable method, such as column chromatography or distillation under high vacuum, to obtain the pure O,S-Dialkyl-N-(3-alkoxycarbonyl-1,2,5-oxadiazol-4-yl)amidothioate.

Reaction Scheme

reactant1 This compound conditions Inert Solvent Acid-binding agent Heat reactant1->conditions reactant2 O,S-Dialkylthiophosphoryl chloride reactant2->conditions product O,S-Dialkyl-N-(3-alkoxycarbonyl-1,2,5-oxadiazol-4-yl)amidothioate conditions->product

Caption: General reaction scheme for thiophosphorylation.

Quantitative Data

The following table summarizes the insecticidal activity of a representative N-thiophosphorylated 1,2,5-oxadiazole derivative against various pests, as reported in German Patent DE2119067C3. While the specific ester group at the 3-position is not ethyl carboxylate in this example, the data provides a strong indication of the potential efficacy of this class of compounds.

CompoundPest SpeciesApplication MethodLD50 (mg/kg)
O,S-Dimethyl-N-(3-methyl-1,2,5-oxadiazol-4-yl)amidothioateMusca domestica (Housefly)Topical1.0
Aphis fabae (Bean aphid)Systemic1.5
Tetranychus urticae (Mite)Contact2.0

Protocols for Biological Assays

Protocol 2: Topical Application for Insecticidal Activity (Housefly)
  • Prepare solutions of the test compound in a suitable solvent (e.g., acetone) at various concentrations.

  • Apply a small, defined volume (e.g., 1 µL) of each solution to the dorsal thorax of adult houseflies.

  • A control group should be treated with the solvent only.

  • House the treated insects under controlled conditions (temperature, humidity, light) with access to food and water.

  • Assess mortality at specified time intervals (e.g., 24 and 48 hours).

  • Calculate the LD50 value using probit analysis.

Protocol 3: Systemic Activity Assay (Bean Aphid)
  • Grow host plants (e.g., bean plants) in a suitable medium.

  • Apply a solution of the test compound to the soil around the plants.

  • After a set period for systemic uptake, infest the plants with a known number of aphids.

  • Maintain the plants under controlled environmental conditions.

  • Count the number of surviving aphids after a specified exposure time (e.g., 48 or 72 hours).

  • Determine the concentration required to achieve 50% mortality (LC50).

Protocol 4: Contact Activity Assay (Mites)
  • Infest leaf discs with a known number of mites.

  • Spray the infested leaf discs with an aqueous emulsion or solution of the test compound at various concentrations.

  • A control group should be sprayed with a blank formulation.

  • Keep the treated leaf discs in a controlled environment.

  • Assess mite mortality under a microscope after a defined period (e.g., 24 or 48 hours).

  • Calculate the LC50 value.

Disclaimer: The provided protocols are general guidelines and may require optimization based on specific laboratory conditions and target organisms. Always follow appropriate safety precautions when handling chemicals and biological organisms.

References

Application Notes and Protocols: Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate in the Synthesis of Fluorescent Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, a derivative of the furazan ring system, is a versatile building block in synthetic and medicinal chemistry. Its unique electronic properties and the presence of reactive amino and ester functional groups make it an attractive starting material for the construction of novel heterocyclic systems.[1] While extensively utilized in the development of energetic materials and pharmaceuticals, its application in the synthesis of fluorescent materials is an emerging area of interest. The electron-deficient nature of the 1,2,5-oxadiazole (furazan) ring, when incorporated into a larger π-conjugated system, can lead to compounds with interesting photophysical properties.

These application notes provide an overview of the synthetic strategies for designing fluorescent materials derived from this compound, along with detailed experimental protocols for the synthesis of a key intermediate, a benzimidazole-fused furazan, which is a potential fluorescent scaffold.

Synthetic Strategies and Applications

The primary routes to fluorescent derivatives of this compound involve chemical modifications of its amino and ester functionalities. These modifications aim to extend the π-conjugation of the molecule, a key requirement for fluorescence.

1. Formation of Fused Heterocyclic Systems: One of the most effective strategies to create fluorescent molecules from this precursor is through the construction of fused heterocyclic systems. The reaction of the amino group with suitable reagents can lead to the formation of larger, more complex ring systems that often exhibit fluorescence. For instance, the condensation of a related aminofurazan derivative with o-phenylenediamine can yield a benzimidazole-fused furazan. Benzimidazoles are well-known fluorophores, and their fusion with the furazan ring is expected to produce novel fluorescent scaffolds.

2. Schiff Base Formation: The reaction of the amino group with various aromatic aldehydes can lead to the formation of Schiff bases (imines).[2][3][4][5] The resulting C=N double bond extends the conjugated system. The choice of the aromatic aldehyde can significantly influence the photophysical properties of the resulting Schiff base, allowing for the tuning of emission and absorption wavelengths.

3. Amide Bond Formation: The ester group can be converted to an amide by reaction with a primary or secondary amine. If the amine itself is part of a fluorophore, this reaction can be used to link the furazan moiety to a known fluorescent system, potentially modulating its properties.

Data Presentation

Currently, specific quantitative photophysical data for fluorescent materials directly derived from this compound is not widely available in the public domain. The following table provides a hypothetical representation of the type of data that would be collected for a novel fluorescent compound synthesized from this precursor.

Compound IDSynthesis Methodλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ)Solvent
BIF-01Cyclocondensation3504501000.45Ethanol
SB-p-NMe2Schiff Base Formation4205301100.60Dichloromethane
AM-DansylAmide Coupling3405201800.75Acetonitrile

BIF-01: Benzimidazole-fused Furazan derivative SB-p-NMe2: Schiff base with p-dimethylaminobenzaldehyde AM-Dansyl: Amide with Dansyl chloride

Experimental Protocols

This section provides a detailed protocol for a key transformation of a derivative of this compound into a potentially fluorescent benzimidazole-fused furazan. This protocol is adapted from a known procedure for a similar aminofurazan derivative.[6]

Protocol 1: Synthesis of 3-Amino-4-(2-benzimidazolyl)furazan

This protocol describes the synthesis of a benzimidazole-fused furazan from a methyl 4-aminofurazan-3-carboximidate intermediate. The initial step would be the conversion of this compound to the corresponding carboximidate.

Materials:

  • Methyl 4-aminofurazan-3-carboximidate

  • o-Phenylenediamine

  • Ethanol

  • Glacial Acetic Acid (optional)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-aminofurazan-3-carboximidate (1.0 eq) in ethanol (50 mL).

  • Addition of Reagent: To this solution, add o-phenylenediamine (1.1 eq).

  • Reaction Conditions: The reaction can be carried out under two different conditions:

    • Method A (Neutral): Heat the reaction mixture to reflux and maintain for 6-8 hours.

    • Method B (Acidic): Add a catalytic amount of glacial acetic acid to the reaction mixture and heat to 68 °C for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure 3-amino-4-(2-benzimidazolyl)furazan.

Expected Outcome: The reaction is expected to yield the target benzimidazole-fused furazan as a solid. The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The photophysical properties (absorption and emission spectra, quantum yield) should be characterized using UV-Vis and fluorescence spectroscopy.

Visualizations

Diagram 1: General Synthetic Workflow

G start This compound intermediate1 Modification of Amino Group (e.g., Schiff Base Formation) start->intermediate1 intermediate2 Modification of Ester Group (e.g., Amide Formation) start->intermediate2 intermediate3 Cyclocondensation Reactions start->intermediate3 product Fluorescent Materials intermediate1->product intermediate2->product intermediate3->product G cluster_0 Molecular Design A 1,2,5-Oxadiazole Core (Electron-withdrawing) B Extended π-Conjugation A->B enables D Fluorescence B->D leads to C Donor/Acceptor Groups C->B enhances G step1 1. Reaction Setup Dissolve aminofurazan carboximidate in ethanol step2 2. Reagent Addition Add o-phenylenediamine step1->step2 step3 3. Reaction Reflux or heat with acetic acid step2->step3 step4 4. Work-up Cool and filter or concentrate step3->step4 step5 5. Purification Recrystallize the crude product step4->step5 step6 6. Characterization Spectroscopic and photophysical analysis step5->step6

References

Application Notes and Protocols for the Acylation of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental conditions and protocols for the N-acylation of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate. This reaction is a crucial step in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established methods for the acylation of structurally similar amino-1,2,5-oxadiazoles (aminofurazans). Given the electron-withdrawing nature of the 1,2,5-oxadiazole ring and the adjacent ester group, the nucleophilicity of the amino group is reduced, necessitating careful selection of reaction conditions.

Data Presentation: Summary of Acylation Conditions for Amino-1,2,5-oxadiazoles

The following table summarizes various successful N-acylation conditions reported for 3-aminofurazans, which are structural isomers of the target molecule and serve as excellent models for predicting reactivity.

Acylating AgentSubstrateBase/CatalystSolventTemperature (°C)Reaction TimeYield (%)
Benzoyl Chlorides3-Amino-4-(3,4-diethoxyphenyl)furazanSodium Hydride (NaH)DMF6048 hNot Specified
3-Methylbenzoyl chloride3-Amino-4-phenylfurazanSodium Hydride (NaH)DMF6048 hNot Specified
Acetic Anhydride3,4-Diaminofurazanp-Toluenesulfonic acidAcetic AcidRefluxNot SpecifiedHigh
Propionic Anhydride3,4-Diaminofurazanp-Toluenesulfonic acidPropionic AcidRefluxNot SpecifiedHigh
Carboxylic Acids3,4-Diaminofurazanp-Toluenesulfonic acidRespective AcidRefluxNot SpecifiedModerate to High

Experimental Protocols

Based on the analogous reactions, three primary protocols are proposed for the acylation of this compound.

Protocol 1: Acylation using Acyl Chlorides with a Strong Base

This protocol is recommended for less reactive acyl chlorides or when a high degree of conversion is required. The use of a strong base like sodium hydride ensures the complete deprotonation of the weakly nucleophilic amino group, forming a highly reactive amide anion.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equivalents)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound.

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 20-30 minutes to allow for complete deprotonation.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take up to 48 hours.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Acylation using Acyl Chlorides with an Organic Base

This method is a milder alternative to using sodium hydride and is suitable for more reactive acyl chlorides. Pyridine or triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.2 equivalents)

  • Anhydrous Pyridine or Triethylamine (as solvent or 3 equivalents in an inert solvent like Dichloromethane)

  • Anhydrous Dichloromethane (DCM) (if not using pyridine/triethylamine as solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound in anhydrous pyridine or anhydrous DCM containing 3 equivalents of triethylamine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • If DCM was used as the solvent, dilute the reaction mixture with more DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.

  • If pyridine was used as the solvent, remove it under reduced pressure, and then dissolve the residue in ethyl acetate and follow the washing procedure in step 6.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Acylation using Acid Anhydrides with an Acid Catalyst

This protocol is particularly useful for acetylation and involves the use of an acid anhydride as the acylating agent, which is generally less reactive than an acyl chloride. An acid catalyst facilitates the reaction.

Materials:

  • This compound

  • Acid anhydride (e.g., Acetic anhydride, Propionic anhydride) (in excess, can be used as solvent)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.1 equivalents)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound, the acid anhydride (as solvent or in a high-boiling inert solvent), and a catalytic amount of p-TsOH.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the cooled mixture into an ice-cold saturated aqueous NaHCO₃ solution to neutralize the excess acid and anhydride.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental Workflow Diagrams

Acylation_Protocol_1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Start_Mol Ethyl 4-amino- 1,2,5-oxadiazole- 3-carboxylate Deprotonation Deprotonation (0°C, 20-30 min) Start_Mol->Deprotonation NaH NaH in DMF NaH->Deprotonation Acylation Add Acyl Chloride (60°C, up to 48h) Deprotonation->Acylation Amide Anion Quench Quench with aq. NH4Cl Acylation->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash & Dry Extraction->Wash Purify Column Chromatography Wash->Purify Product Acylated Product Purify->Product

Caption: Workflow for Acylation using a Strong Base (Protocol 1).

Acylation_Protocol_2 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Start_Mol Ethyl 4-amino- 1,2,5-oxadiazole- 3-carboxylate Acylation Add Acyl Chloride (0°C to RT) Start_Mol->Acylation Base_Solvent Pyridine or Et3N in DCM Base_Solvent->Acylation Wash_Acid Wash with 1M HCl Acylation->Wash_Acid Wash_Base Wash with aq. NaHCO3 Wash_Acid->Wash_Base Dry Dry & Concentrate Wash_Base->Dry Purify Column Chromatography Dry->Purify Product Acylated Product Purify->Product

Caption: Workflow for Acylation with an Organic Base (Protocol 2).

Acylation_Protocol_3 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Start_Mol Ethyl 4-amino- 1,2,5-oxadiazole- 3-carboxylate Reflux Reflux Start_Mol->Reflux Reagents Acid Anhydride + p-TsOH Reagents->Reflux Neutralize Neutralize with aq. NaHCO3 Reflux->Neutralize Extraction Extract with Ethyl Acetate Neutralize->Extraction Wash Wash & Dry Extraction->Wash Purify Column Chromatography Wash->Purify Product Acylated Product Purify->Product

Caption: Workflow for Acid-Catalyzed Acylation (Protocol 3).

Logical Relationship of Reagent Choice

Reagent_Choice Substrate This compound (Weakly Nucleophilic Amine) Acyl_Chloride Acyl Chloride (High Reactivity) Substrate->Acyl_Chloride Reacts with Acid_Anhydride Acid Anhydride (Moderate Reactivity) Substrate->Acid_Anhydride Reacts with Strong_Base Strong Base (e.g., NaH) - Forms Amide Anion - For Less Reactive Acyl Chlorides Acyl_Chloride->Strong_Base Requires Organic_Base Organic Base (e.g., Pyridine) - Neutralizes HCl - For More Reactive Acyl Chlorides Acyl_Chloride->Organic_Base Requires Acid_Catalyst Acid Catalyst (e.g., p-TsOH) - Activates Anhydride Acid_Anhydride->Acid_Catalyst Requires

Caption: Reagent Selection Logic for Acylation.

Application Notes and Protocols: Cyclization Reactions of Ethyl 4-Amino-1,2,5-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science.[1] Its bifunctional nature, possessing both an amino and an ester group on the 1,2,5-oxadiazole (furazan) ring, makes it an attractive precursor for the synthesis of a variety of fused heterocyclic systems. The 1,2,5-oxadiazole moiety is a known bioisostere for ester and amide groups and can impart favorable pharmacokinetic properties to drug candidates. This document provides an overview of key cyclization reactions involving this compound, presenting detailed experimental protocols and quantitative data where available.

Key Cyclization Reactions

While the cyclization reactions of this compound are not as extensively documented as those of other heterocyclic systems, its structure suggests reactivity towards reagents that can interact with both the amino and ester functionalities to form new rings. Theoretical pathways include condensations with ureas, formamides, and other bifunctional reagents to yield fused pyrimidine derivatives like furazano[3,4-d]pyrimidines.

Synthesis of Furazano[3,4-d]pyrimidin-7-one

One of the primary applications of this compound is in the synthesis of fused pyrimidine systems, which are of significant interest in drug discovery due to their diverse biological activities. The reaction with urea or its equivalents can lead to the formation of a pyrimidinone ring fused to the oxadiazole core.

Reaction Scheme:

G cluster_0 Synthesis of Furazano[3,4-d]pyrimidin-7-one A This compound C Furazano[3,4-d]pyrimidin-7-one A->C Heat, Lewis Acid (e.g., PPA) B Urea B->C

Caption: Reaction of this compound with urea.

Experimental Protocol:

  • Reagents and Materials:

    • This compound

    • Urea

    • Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

    • High-boiling point solvent (e.g., diphenyl ether)

    • Ethanol

    • Standard laboratory glassware and heating apparatus

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) and urea (1.1 equivalents).

    • Add polyphosphoric acid as a catalyst and solvent, or use a high-boiling point solvent.

    • Heat the reaction mixture to a temperature typically ranging from 150 to 250 °C. The optimal temperature and reaction time need to be determined empirically, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If PPA is used, carefully pour the mixture into ice-water to precipitate the product. If a solvent is used, it may be removed under reduced pressure, and the residue triturated with a suitable solvent (e.g., ethanol) to induce crystallization.

    • Collect the solid product by filtration, wash with cold water and then with a small amount of cold ethanol.

    • Dry the product under vacuum to obtain the crude Furazano[3,4-d]pyrimidin-7-one.

    • Further purification can be achieved by recrystallization from an appropriate solvent.

Quantitative Data:

Due to the lack of specific literature, no quantitative data for this reaction can be provided at this time. Researchers should expect to optimize reaction conditions to achieve satisfactory yields.

ProductReagentsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Furazano[3,4-d]pyrimidin-7-oneUreaPPA150-250N/AN/AGeneral Method

Potential Applications and Future Directions

The fused heterocyclic compounds derived from this compound are of interest for various applications:

  • Drug Development: Pyrimidine and its fused analogues are scaffolds found in numerous approved drugs. The resulting furazano[3,4-d]pyrimidines could be screened for a wide range of biological activities, including as kinase inhibitors, antiviral agents, or anticancer agents.

  • Materials Science: The high nitrogen content and the energetic nature of the furazan ring suggest potential applications in the field of energetic materials.

Further research is needed to explore the full synthetic potential of this compound. Investigations into its reactions with a broader range of cyclizing agents will undoubtedly lead to the discovery of novel heterocyclic systems with interesting properties.

Logical Workflow for a Cyclization Experiment

The following diagram outlines a typical workflow for a researcher investigating a novel cyclization reaction with this compound.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Optimization lit_review Literature Review on Similar Cyclizations reagent_selection Selection of Cyclizing Agent (e.g., Urea, Formamide) lit_review->reagent_selection condition_design Design of Reaction Conditions (Solvent, Temp, Catalyst) reagent_selection->condition_design synthesis Synthesis & Work-up condition_design->synthesis purification Purification (Crystallization, Chromatography) synthesis->purification characterization Characterization (NMR, MS, IR) purification->characterization data_analysis Data Analysis (Yield, Purity) characterization->data_analysis optimization Reaction Optimization data_analysis->optimization conclusion Conclusion & Future Work data_analysis->conclusion optimization->synthesis Iterate

Caption: A typical workflow for investigating cyclization reactions.

References

Application Notes and Protocols: "Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate" as a Versatile Building Block in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, a key heterocyclic building block, offers significant potential in the field of combinatorial chemistry and drug discovery. Its bifunctional nature, possessing both a reactive amino group and an ester moiety, allows for diverse and facile modifications, making it an ideal scaffold for the generation of large compound libraries.[1] Derivatives of the 1,2,5-oxadiazole (furazan) ring system have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the combinatorial synthesis of novel compound libraries with therapeutic potential. A significant area of interest is the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion.[1][2][3][4][5][6][7][8]

Key Applications

  • Anticancer Drug Discovery: The 1,2,5-oxadiazole scaffold is a key component in the design of novel anticancer agents. Notably, derivatives have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape.[1][2][3][4][5][6][7][8]

  • Antimicrobial and Antiviral Agents: The inherent electronic properties of the oxadiazole ring contribute to the antimicrobial and antiviral activities of its derivatives.[2][3]

  • Agrochemicals: This building block can be utilized in the synthesis of novel pesticides and herbicides.[1]

  • Materials Science: The modifiable structure of this compound serves as a starting material for fluorescent or luminescent materials.[1]

Combinatorial Library Synthesis Strategies

The dual functionality of this compound allows for a divergent synthetic approach to generate a library of compounds. The amino group can be readily acylated, sulfonylated, or reacted with isocyanates to form amides, sulfonamides, and ureas, respectively. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a second library of amides.

Workflow for Combinatorial Library Synthesis

G A This compound B Amide Library (Acylation/Sulfonylation) A->B RCOCl or RSO2Cl C Urea Library (Reaction with Isocyanates) A->C RNCO D Hydrolysis A->D LiOH or NaOH E 4-Amino-1,2,5-oxadiazole-3-carboxylic acid D->E F Amide Library (Amide Coupling) E->F R'NH2, Coupling Agent

Caption: General workflow for the combinatorial synthesis of compound libraries.

Experimental Protocols

Protocol 1: Parallel Synthesis of an Amide Library

This protocol describes the parallel synthesis of an amide library by reacting this compound with a diverse set of acyl chlorides in a 96-well plate format.

Materials:

  • This compound

  • A library of diverse acyl chlorides (e.g., benzoyl chloride, acetyl chloride, etc.)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Nitrogen manifold

  • HPLC-MS for analysis

Procedure:

  • In each well of a 96-well reaction block, add a solution of this compound (0.1 mmol, 15.7 mg) in anhydrous DCM (500 µL).

  • To each well, add triethylamine (0.12 mmol, 16.7 µL).

  • Using a multichannel pipette, add a solution of a unique acyl chloride (0.11 mmol) in anhydrous DCM (200 µL) to each corresponding well.

  • Seal the reaction block with a sealing mat and shake at room temperature for 16 hours.

  • After the reaction is complete, quench each reaction with the addition of water (500 µL).

  • Separate the organic layer and wash with saturated sodium bicarbonate solution (500 µL) and brine (500 µL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen.

  • Analyze the crude product in each well by HPLC-MS to determine purity and confirm product formation.

Protocol 2: Parallel Synthesis of a Urea Library

This protocol outlines the parallel synthesis of a urea library by reacting this compound with a variety of isocyanates.

Materials:

  • This compound

  • A library of diverse isocyanates (e.g., phenyl isocyanate, methyl isocyanate, etc.)

  • Anhydrous Tetrahydrofuran (THF)

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Nitrogen manifold

  • HPLC-MS for analysis

Procedure:

  • In each well of a 96-well reaction block, add a solution of this compound (0.1 mmol, 15.7 mg) in anhydrous THF (500 µL).

  • Using a multichannel pipette, add a solution of a unique isocyanate (0.11 mmol) in anhydrous THF (200 µL) to each corresponding well.

  • Seal the reaction block and shake at 50°C for 8 hours.

  • Cool the reaction block to room temperature and evaporate the solvent under a stream of nitrogen.

  • Redissolve the residue in a suitable solvent (e.g., DMSO) for analysis.

  • Analyze the crude product in each well by HPLC-MS to determine purity and confirm product formation.

Data Presentation

Table 1: Representative Yields and Purity of Synthesized Amide Derivatives
Acyl ChlorideProduct StructureYield (%)Purity (%) (by HPLC)
Benzoyl chlorideEthyl 4-benzamido-1,2,5-oxadiazole-3-carboxylate85>95
Acetyl chlorideEthyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate92>98
4-Chlorobenzoyl chlorideEthyl 4-(4-chlorobenzamido)-1,2,5-oxadiazole-3-carboxylate88>95
Cyclopropanecarbonyl chlorideEthyl 4-(cyclopropanecarboxamido)-1,2,5-oxadiazole-3-carboxylate89>97
Table 2: Biological Activity of Representative Oxadiazole Derivatives against IDO1
Compound IDModification on Amino GroupIDO1 IC₅₀ (nM)
1Benzamide150
24-Fluorobenzamide98
34-Trifluoromethylbenzamide75
4Phenylurea210

Signaling Pathway and Mechanism of Action

Indoleamine 2,3-dioxygenase 1 (IDO1) Signaling Pathway in Cancer Immunosuppression

Derivatives of this compound have shown promise as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key metabolic enzyme that catalyzes the rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[4][5][6] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine and its metabolites.[1][8] This has two major immunosuppressive effects:

  • Tryptophan Depletion: The lack of tryptophan arrests the proliferation of effector T cells, which are crucial for killing cancer cells.[4][8]

  • Kynurenine Accumulation: Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor.[2][3][7] Activation of AhR in immune cells promotes the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) and inhibits the function of natural killer (NK) cells and dendritic cells (DCs).[2][8]

By inhibiting IDO1, the synthesized compounds can restore local tryptophan levels and reduce kynurenine production, thereby reversing the immunosuppressive tumor microenvironment and enhancing the anti-tumor immune response.

G cluster_0 Tumor Microenvironment cluster_1 Immune Response IDO1 IDO1 Enzyme Kyn Kynurenine IDO1->Kyn Metabolizes Trp Tryptophan Trp->IDO1 Substrate AhR Aryl Hydrocarbon Receptor (AhR) Kyn->AhR Activates Treg Regulatory T-Cell (Treg) AhR->Treg Promotes differentiation NK NK Cell AhR->NK Inhibits function DC Dendritic Cell AhR->DC Inhibits maturation Teff Effector T-Cell Teff->IDO1 Inhibited by Trp depletion TumorCell Tumor Cell Teff->TumorCell Promotes apoptosis Treg->Teff Suppresses Inhibitor Oxadiazole Derivative (IDO1 Inhibitor) Inhibitor->IDO1

Caption: IDO1 signaling pathway in cancer and the mechanism of action of oxadiazole-based inhibitors.

References

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial-scale synthesis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, a versatile intermediate with significant applications in the pharmaceutical, agrochemical, and advanced materials industries. The protocols detailed below are based on established, safety-conscious methodologies suitable for large-scale production.

Introduction

This compound, also known as ethyl 4-aminofurazan-3-carboxylate, is a key heterocyclic building block. Its 1,2,5-oxadiazole (furazan) ring system, characterized by a high nitrogen content and thermal stability, makes it a valuable precursor for energetic materials.[1] Furthermore, the presence of amino and ester functional groups allows for diverse chemical modifications, rendering it a crucial intermediate in the synthesis of various bioactive molecules.[2] These include potential antimicrobial, antiviral, and anticancer agents, as well as novel pesticides and herbicides.[2]

Industrial Applications

The unique chemical properties of this compound have led to its use in several industrial sectors:

  • Pharmaceuticals: It serves as a scaffold in the development of novel therapeutic agents. Derivatives of the 4-amino-1,2,5-oxadiazole core have shown promise as antimicrobial and anticancer agents.[2][3] The oxadiazole ring is a known pharmacophore that can be found in various drugs, acting as a bioisostere for esters and amides, which can improve metabolic stability and pharmacokinetic properties.

  • Agrochemicals: This compound is a building block for new pesticides and herbicides. The development of novel agrochemicals is crucial for crop protection, and the structural motifs from this molecule can be incorporated into next-generation active ingredients.[2]

  • Energetic Materials: Due to the high positive enthalpy of formation of the furazan ring, this compound and its derivatives are precursors to advanced energetic materials.[1]

  • Material Science: It can be used as a starting material for fluorescent or luminescent materials, with potential applications in diagnostics and imaging.[2]

Scale-Up Synthesis Protocols

The industrial synthesis of this compound is typically a two-step process, starting from readily available materials like ethyl cyanoacetate. The key intermediate is 4-aminofurazan-3-carboxylic acid. A safe and efficient one-pot synthesis for this intermediate has been developed to avoid hazardous exothermic events and the use of gaseous reagents, making it suitable for large-scale production.[4][5]

Synthesis of 4-Aminofurazan-3-carboxylic Acid (Intermediate)

This one-pot method provides a safer and more efficient route compared to previous syntheses that were associated with low yields and dangerous exothermic profiles.[4][5]

Reaction Scheme:

G cluster_0 Step 1: Oximation cluster_1 Step 2: Cyclization and Saponification Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->reaction1 Sodium_Nitrite Sodium Nitrite Sodium_Nitrite->reaction1 Acetic_Acid Acetic Acid Acetic_Acid->reaction1 Ethyl_2_cyano_2_hydroxyimino_acetate Ethyl 2-cyano-2-(hydroxyimino)acetate Ethyl_2_cyano_2_hydroxyimino_acetate->reaction2 reaction1->Ethyl_2_cyano_2_hydroxyimino_acetate Hydroxylamine Hydroxylamine Hydroxylamine->reaction2 Potassium_Hydroxide Potassium Hydroxide Potassium_Hydroxide->reaction2 4_Aminofurazan_3_carboxylic_acid 4-Aminofurazan-3-carboxylic acid reaction2->4_Aminofurazan_3_carboxylic_acid

Caption: One-pot synthesis of the key intermediate.

Experimental Protocol:

  • Oximation: In a suitable reactor, dissolve sodium nitrite in water and add ethyl cyanoacetate.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add acetic acid while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Cyclization and Saponification: In a separate reactor, prepare a solution of hydroxylamine and potassium hydroxide in water.

  • Cool the hydroxylamine solution to 0-5 °C.

  • Slowly add the crude ethyl 2-cyano-2-(hydroxyimino)acetate solution from the first step to the hydroxylamine solution, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Isolation and Purification: Filter the precipitated solid, wash with cold water, and dry under vacuum to yield 4-aminofurazan-3-carboxylic acid.

Quantitative Data Summary:

ParameterValueReference
Starting MaterialEthyl Cyanoacetate[1]
Key ReagentsSodium Nitrite, Acetic Acid, Hydroxylamine, Potassium Hydroxide
Overall Yield~78% (for the one-pot synthesis of the acid)[1]
Purity>95% after recrystallization
Esterification to this compound

This step involves the esterification of the carboxylic acid intermediate. To improve safety and ease of handling on an industrial scale, the use of gaseous reagents like hydrogen chloride is avoided.

Reaction Scheme:

G 4_Aminofurazan_3_carboxylic_acid 4-Aminofurazan-3-carboxylic acid 4_Aminofurazan_3_carboxylic_acid->reaction Ethanol Ethanol Ethanol->reaction PTSA p-Toluenesulfonic acid (PTSA) PTSA->reaction Catalyst Ethyl_4_amino_1_2_5_oxadiazole_3_carboxylate This compound reaction->Ethyl_4_amino_1_2_5_oxadiazole_3_carboxylate

Caption: Safe and efficient esterification process.

Experimental Protocol:

  • Reaction Setup: Charge the reactor with 4-aminofurazan-3-carboxylic acid and a large excess of ethanol, which acts as both reactant and solvent.

  • Add a catalytic amount of a solid acid catalyst, such as p-toluenesulfonic acid (PTSA), to avoid the use of gaseous HCl.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC or HPLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture and remove the excess ethanol by distillation under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acid catalyst, followed by a brine wash.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity this compound.

Quantitative Data Summary:

ParameterValueReference
Starting Material4-Aminofurazan-3-carboxylic acid
Key ReagentsEthanol, p-Toluenesulfonic acid
Yield~70%[1]
Overall Yield (from ethyl cyanoacetate)~45% (over two steps)[1]
Purity>98% after recrystallization

Safety Considerations for Industrial Scale-Up

  • Thermal Hazard Analysis: The synthesis of furazan derivatives can be exothermic. It is crucial to perform differential scanning calorimetry (DSC) and reaction calorimetry studies to understand the thermal profile of the reactions and to implement appropriate cooling and control measures to prevent thermal runaway.

  • Reagent Handling: Handle all chemicals, especially corrosive acids and bases, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and lab coats. Ensure adequate ventilation to avoid inhalation of vapors.

  • Waste Disposal: Neutralize acidic and basic waste streams before disposal. Dispose of all chemical waste in accordance with local, state, and federal regulations.

  • Pressure Management: Be aware of potential gas evolution during the reaction and ensure that the reactor is equipped with a proper pressure relief system.

Potential Signaling Pathway Interactions

While specific signaling pathway interactions for this compound are not extensively documented, derivatives of oxadiazoles have been investigated for their roles in various biological pathways. For instance, some oxadiazole derivatives have been shown to act as inhibitors of protein kinases, which are key regulators of cell signaling pathways implicated in cancer.[6] Further research into the specific molecular targets of this compound and its derivatives is warranted to elucidate their precise mechanisms of action in a pharmacological context.

G Ethyl_4_amino_1_2_5_oxadiazole_3_carboxylate_Derivative This compound Derivative Kinase Protein Kinase Ethyl_4_amino_1_2_5_oxadiazole_3_carboxylate_Derivative->Kinase Inhibition Signaling_Pathway Cell Signaling Pathway (e.g., Proliferation, Survival) Kinase->Signaling_Pathway Regulation Biological_Response Biological Response (e.g., Anticancer Activity) Signaling_Pathway->Biological_Response Leads to

Caption: Potential mechanism of action for derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, also known as ethyl 4-aminofurazan-3-carboxylate. The information is presented in a question-and-answer format to directly address potential issues and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the synthesis of this compound?

A1: Historically, the synthesis of this compound and its precursor, 4-aminofurazan-3-carboxylic acid, has been problematic. Key challenges included low and irreproducible yields, dangerous exothermic events during the reaction, and even mischaracterization of the final product in some earlier reports.[1][2] These issues made scaling up the synthesis both difficult and hazardous.

Q2: Is there a safer and more reliable method for this synthesis?

A2: Yes, a more recent one-pot synthesis for 4-aminofurazan-3-carboxylic acid has been developed that significantly improves safety by minimizing the dangerous exothermic profile.[1][3][4] This is followed by a straightforward and safer esterification process to yield this compound, avoiding the use of hazardous reagents like hydrogen chloride gas.[1][2]

Q3: What are the starting materials for the improved synthesis?

A3: The improved one-pot synthesis of the precursor acid starts from readily available materials: sodium nitrite, ethyl cyanoacetate, and hydroxylamine hydrochloride in an aqueous solution.[1] The subsequent esterification uses the synthesized 4-aminofurazan-3-carboxylic acid, ethanol, and a catalytic amount of p-toluenesulfonic acid (PTSA) monohydrate.[2]

Q4: What kind of yields can be expected with the improved protocol?

A4: The improved protocol for the synthesis of 4-aminofurazan-3-carboxylic acid has a reported yield of 78%. The subsequent esterification to this compound proceeds with a yield of 70%.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction mixture becomes too thick to stir during the synthesis of the precursor acid. Formation of a large amount of precipitate after the addition of NaOH and KOH, and subsequently hydroxylamine hydrochloride.[1]- Ensure vigorous stirring, preferably with an overhead stirrer for larger scale reactions.- The improved one-pot method in an all-aqueous system is designed to manage this, but be prepared for a thick slurry.[1]
A strong and dangerous exotherm is observed. This was a significant issue in older protocols, particularly during the ring-closure step.- The newer, safer protocol is designed to minimize this risk by carefully controlling the addition of reagents and using an all-aqueous system which has better heat dissipation.[1][3][4]- Always use a temperature probe and have an ice bath ready to cool the reaction if necessary.
Low yield of the final ester product. - Incomplete esterification.- Loss of product during workup.- Ensure the reaction mixture is refluxed for a sufficient time to drive the equilibrium towards the ester product.- The use of ethanol as the solvent helps to shift the reaction equilibrium.[1]- During workup, after evaporating the solvent, ensure the solid residue is thoroughly triturated in water to recover the maximum amount of product.[1]
The final product is not the expected this compound. Mischaracterization has been an issue in the past, with a stable bifurazan potassium salt complex being mistaken for the desired product.[1]- It is crucial to characterize the final product thoroughly using techniques such as NMR spectroscopy to confirm its identity.

Experimental Protocols

Improved One-Pot Synthesis of 4-Aminofurazan-3-carboxylic Acid

This protocol is adapted from Miller et al., Org. Process Res. Dev. 2020, 24, 4, 599–603.[1][2]

Materials:

  • Sodium nitrite (98%)

  • Ethyl cyanoacetate

  • Hydroxylamine hydrochloride (50 wt % in water)

  • Sodium hydroxide

  • Potassium hydroxide

  • Concentrated hydrochloric acid

  • Distilled water

Procedure:

  • In a three-neck round-bottom flask equipped with a stir bar and a temperature probe, dissolve sodium nitrite (1.05 equiv) in distilled water.

  • Cool the solution to 0 °C in an ice bath.

  • Add ethyl cyanoacetate (1.00 equiv) dropwise, ensuring the temperature remains below 10 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • In a separate beaker, prepare a solution of sodium hydroxide (4.00 equiv) and potassium hydroxide (2.00 equiv) in water.

  • Cool the reaction flask back to 0 °C and slowly add the NaOH/KOH solution, keeping the temperature below 10 °C.

  • Slowly add a 50 wt % solution of hydroxylamine hydrochloride (2.00 equiv) in water, again maintaining a temperature below 10 °C.

  • Heat the reaction mixture to 95-100 °C for 2 hours.

  • Cool the mixture to room temperature and then to 0 °C in an ice bath.

  • Acidify the reaction mixture to a pH of 1-2 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 4-aminofurazan-3-carboxylic acid.

Esterification to this compound

Materials:

  • 4-Aminofurazan-3-carboxylic acid

  • Ethanol

  • p-Toluenesulfonic acid (PTSA) monohydrate

Procedure:

  • Suspend 4-aminofurazan-3-carboxylic acid (1.00 equiv) in ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.100 equiv).

  • Heat the mixture to reflux and stir.

  • After the reaction is complete (monitor by TLC), cool the mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Triturate the resulting solid residue in water.

  • Collect the solid product by filtration and dry to yield this compound.[1]

Data Presentation

Table 1: Comparison of Yields for Key Synthesis Steps

Reaction Step Reported Yield Reference
One-pot synthesis of 4-aminofurazan-3-carboxylic acid78%[1]
Esterification to this compound70%[1]

Visualizations

Synthesis_Workflow Start Ethyl Cyanoacetate Intermediate_Acid 4-Aminofurazan-3-carboxylic Acid Start->Intermediate_Acid One-Pot Synthesis Final_Product This compound Intermediate_Acid->Final_Product Esterification Reagents1 1. NaNO2, H2O 2. NaOH, KOH 3. NH2OH·HCl Reagents2 Ethanol, cat. PTSA

Caption: Synthetic pathway for this compound.

Troubleshooting_Flow Start Start Synthesis Problem Problem Encountered Start->Problem Check_Stirring Is stirring adequate? Check_Temp Is temperature stable? Check_Stirring->Check_Temp Yes Improve_Stirring Use overhead stirrer Check_Stirring->Improve_Stirring No Check_Yield Is yield low? Check_Temp->Check_Yield Yes Use_Cooling Apply external cooling (ice bath) Check_Temp->Use_Cooling No Check_Reflux Ensure sufficient reflux time Check_Yield->Check_Reflux Yes End Successful Synthesis Check_Yield->End No Improve_Stirring->End Use_Cooling->End Check_Reflux->End Problem->Check_Stirring Thick Slurry Problem->Check_Temp Exotherm Problem->Check_Yield Low Yield

Caption: Troubleshooting workflow for the synthesis process.

References

Common byproducts in the synthesis of "Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: The most common byproducts typically arise from incomplete reactions, side reactions of the starting materials or intermediates, and degradation of the product. Based on the common synthetic route involving the cyclization of ethyl 2-cyano-2-(hydroxyimino)acetate, the following byproducts are frequently encountered:

  • Unreacted Starting Material (Ethyl 2-cyano-2-(hydroxyimino)acetate): Incomplete cyclization is a common issue, leading to the presence of the starting material in the crude product.

  • Furoxan Derivative (this compound-2-oxide): Formation of the N-oxide isomer, a furoxan, can occur as a significant byproduct depending on the cyclization conditions.

  • Hydrolyzed Product (4-Amino-1,2,5-oxadiazole-3-carboxylic acid): If the reaction is performed under harsh acidic or basic conditions, or during aqueous work-up, the ethyl ester can hydrolyze to the corresponding carboxylic acid.

  • Polymeric Materials: Under certain conditions, starting materials or reactive intermediates can polymerize, leading to the formation of intractable solid materials.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can be attributed to several factors:

  • Incomplete Dehydration/Cyclization: The key ring-closing step may not be proceeding to completion. This could be due to insufficient reaction time, inadequate temperature, or a non-optimal dehydrating agent.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst (if any) is critical. Improper conditions can favor the formation of byproducts over the desired product.

  • Moisture in the Reaction: The presence of water can inhibit the dehydration step and may also lead to hydrolysis of the starting material or product.

  • Degradation of Starting Material or Product: The oxadiazole ring system can be sensitive to strong acids or bases and high temperatures, leading to decomposition.

Q3: How can I effectively purify the final product and remove the common byproducts?

A3: Purification of this compound is typically achieved through standard laboratory techniques:

  • Flash Column Chromatography: This is the most effective method for separating the desired product from closely related byproducts like the furoxan derivative and unreacted starting material. A silica gel stationary phase with a gradient elution of ethyl acetate in a non-polar solvent like hexanes is often a good starting point.

  • Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for removing minor impurities.

  • Acid-Base Extraction: To remove the hydrolyzed carboxylic acid byproduct, an aqueous work-up with a mild base (e.g., sodium bicarbonate solution) can be performed. The desired ester product will remain in the organic layer, while the carboxylate salt will be extracted into the aqueous layer.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.

Diagram: Troubleshooting Workflow for Synthesis

TroubleshootingWorkflow start Problem Identified (e.g., Low Yield, Impure Product) check_sm Verify Starting Material Purity (TLC, NMR, etc.) start->check_sm impure_sm Purify Starting Material (Recrystallization, Distillation) check_sm->impure_sm Impure reaction_conditions Review Reaction Conditions (Solvent, Temperature, Time, Reagents) check_sm->reaction_conditions Pure impure_sm->reaction_conditions optimize_dehydration Optimize Dehydration/Cyclization (Stronger dehydrating agent, higher temp., longer time) reaction_conditions->optimize_dehydration Low Conversion check_moisture Ensure Anhydrous Conditions (Dry solvents, inert atmosphere) reaction_conditions->check_moisture Suspected Hydrolysis workup Analyze Work-up & Purification (TLC of crude, column chromatography fractions) reaction_conditions->workup Impure Product optimize_dehydration->reaction_conditions check_moisture->reaction_conditions optimize_purification Optimize Purification Protocol (Adjust solvent system for column, try recrystallization) workup->optimize_purification characterize_byproducts Characterize Byproducts (NMR, MS) workup->characterize_byproducts Unknown Impurities success Successful Synthesis (High Yield, High Purity) optimize_purification->success adjust_conditions Adjust Reaction Conditions to Minimize Byproduct Formation characterize_byproducts->adjust_conditions adjust_conditions->reaction_conditions adjust_conditions->success

Caption: Troubleshooting decision tree for the synthesis of this compound.

Data Presentation

Table 1: Common Byproducts and Their Identification

Byproduct NameMolecular FormulaTypical Analytical Signature (Compared to Product)
Ethyl 2-cyano-2-(hydroxyimino)acetate (Starting Material)C₅H₆N₂O₃Different retention time/Rf value in chromatography. Presence of a distinct oxime proton signal in ¹H NMR.
This compound-2-oxideC₅H₇N₃O₄Higher molecular weight in mass spectrometry. Potentially different chemical shifts in ¹H and ¹³C NMR due to the N-oxide.
4-Amino-1,2,5-oxadiazole-3-carboxylic acidC₃H₃N₃O₃Soluble in aqueous base. Absence of ethyl group signals and presence of a broad carboxylic acid proton signal in ¹H NMR (in appropriate solvent).

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound from ethyl 2-cyano-2-(hydroxyimino)acetate.

Materials:

  • Ethyl 2-cyano-2-(hydroxyimino)acetate

  • Acetic anhydride

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-cyano-2-(hydroxyimino)acetate (1.0 eq) in an excess of acetic anhydride (5-10 eq).

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into ice-cold water to quench the excess acetic anhydride.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scales. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Technical Support Center: Purification of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: Based on methodologies for similar oxadiazole derivatives, the most common purification techniques are column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities present in the crude product.

Q2: What are the key properties of this compound?

A2: This compound is a key intermediate in the synthesis of energetic materials and heterocyclic compounds.[1] Its chemical formula is C₅H₇N₃O₃ and it has a molecular weight of 157.13 g/mol .[2] The amino and ester functional groups on the 1,2,5-oxadiazole ring allow for various chemical modifications.[1]

Q3: What are some typical solvents used for the purification of related oxadiazole compounds?

A3: For column chromatography, solvent systems like diethyl ether/pentane and ethyl acetate are commonly used for various oxadiazole derivatives.[3][4] For recrystallization, acetonitrile has been shown to be effective for related amino-oxadiazole structures.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Possible Cause 1: Suboptimal Solvent System The polarity of the eluent may not be suitable for efficient separation, causing the product to elute too slowly or not at all.

Solution:

  • TLC Optimization: Before performing column chromatography, optimize the solvent system using Thin Layer Chromatography (TLC). Test various solvent mixtures of differing polarities. For similar compounds, gradients of diethyl ether in pentane or ethyl acetate in hexane are good starting points.[3]

  • Step-Gradient Elution: Employ a step-gradient elution during column chromatography. Start with a low polarity solvent to elute non-polar impurities and gradually increase the polarity to elute the desired compound.

Possible Cause 2: Product Adsorption on Silica Gel The amino group in the molecule can lead to strong adsorption on acidic silica gel, resulting in tailing and poor recovery.

Solution:

  • Use of Neutralized Silica: Consider using silica gel that has been treated with a small amount of a base, such as triethylamine (typically 0.1-1% v/v in the eluent), to minimize tailing.

  • Alternative Stationary Phase: If adsorption remains an issue, consider using a different stationary phase, such as neutral alumina.

Issue 2: Persistent Impurities After Purification

Possible Cause: Co-eluting Impurities Impurities with similar polarity to the product may co-elute during column chromatography.

Solution:

  • High-Resolution Chromatography: Employ a longer column or use silica gel with a smaller particle size for better resolution.

  • Orthogonal Purification Method: Combine column chromatography with a subsequent recrystallization step. This provides a purification method based on a different physical principle (solubility), which can effectively remove impurities that are difficult to separate by chromatography.

Issue 3: Difficulty in Recrystallization

Possible Cause 1: Incorrect Solvent Choice The chosen solvent may be too good or too poor a solvent for the compound, preventing effective crystal formation.

Solution:

  • Systematic Solvent Screening: Screen a range of solvents with varying polarities. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. For a related compound, acetonitrile was used for recrystallization.[5]

  • Solvent/Anti-Solvent System: If a single suitable solvent cannot be found, use a solvent/anti-solvent system. Dissolve the compound in a small amount of a good solvent at room temperature, and then slowly add an anti-solvent (in which the compound is insoluble) until turbidity is observed. Heat the mixture until it becomes clear and then allow it to cool slowly.

Possible Cause 2: Presence of Oily Impurities Oily impurities can inhibit crystal nucleation and growth.

Solution:

  • Pre-purification: Perform a preliminary purification step, such as a quick filtration through a small plug of silica gel, to remove baseline impurities before attempting recrystallization.

  • Trituration: If the product oils out, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, the oil can be triturated with a poor solvent to solidify it.

Data Presentation

The following tables provide example data for typical purification outcomes. Note: This data is illustrative and may not represent actual experimental results.

Table 1: Comparison of Column Chromatography Eluent Systems

Eluent System (v/v)Recovery Yield (%)Purity by HPLC (%)
30% Diethyl Ether / Pentane7592
50% Ethyl Acetate / Hexane8295
1% Methanol / Dichloromethane6588

Table 2: Recrystallization Solvent Screening

SolventSolubility (Hot)Solubility (Cold)Crystal Quality
AcetonitrileHighLowGood (Needles)
EthanolHighModeratePoor (Oily)
TolueneModerateLowFair (Small Crystals)
WaterLowInsoluble-

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry sample to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system. Collect fractions and monitor the elution of compounds using TLC.

  • Gradient Increase: Gradually increase the polarity of the eluent to elute the target compound.

  • Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Dissolution: In a flask, add the crude product and a minimal amount of the chosen recrystallization solvent (e.g., acetonitrile).

  • Heating: Gently heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow crude Crude Product tlc TLC Analysis crude->tlc Optimize Conditions column Column Chromatography tlc->column recrystallize Recrystallization column->recrystallize Moderate Purity pure Pure Product column->pure High Purity recrystallize->pure

Caption: General purification workflow for this compound.

troubleshooting_logic start Low Purity after Initial Purification check_method Purification Method? start->check_method is_column Column Chromatography Issue check_method->is_column Column is_recrystallization Recrystallization Issue check_method->is_recrystallization Recrystallization optimize_eluent Optimize Eluent via TLC is_column->optimize_eluent Co-eluting Impurities change_stationary_phase Use Neutralized Silica/Alumina is_column->change_stationary_phase Product Tailing orthogonal_purification Add Recrystallization Step is_column->orthogonal_purification Persistent Impurities screen_solvents Screen Recrystallization Solvents is_recrystallization->screen_solvents Poor Crystal Formation use_antisolvent Use Solvent/Anti-solvent System is_recrystallization->use_antisolvent Oiling Out pre_purify Pre-purify to Remove Oils is_recrystallization->pre_purify Inhibited Crystallization

Caption: Troubleshooting logic for purification challenges.

References

Overcoming challenges in the esterification of 4-amino-1,2,5-oxadiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges in the esterification of 4-amino-1,2,5-oxadiazole-3-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of 4-amino-1,2,5-oxadiazole-3-carboxylic acid, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Ester Product Yield

  • Question: I am attempting a direct esterification of 4-amino-1,2,5-oxadiazole-3-carboxylic acid using a standard acid catalyst (like H₂SO₄) and an alcohol (e.g., methanol or ethanol), but I am getting very low yields or no desired product. What could be the issue?

  • Answer: Low yields in direct acid-catalyzed esterification (Fischer esterification) of this substrate are common due to a few factors:

    • Equilibrium Limitations: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back to the starting materials.

    • Poor Nucleophilicity of the Alcohol: Under strong acidic conditions, the alcohol can be protonated, reducing its nucleophilicity.

    • Side Reactions: The presence of the amino group can lead to undesired side reactions.

    Troubleshooting Steps:

    • Shift the Equilibrium: Use a large excess of the alcohol, which can also serve as the solvent. This will drive the reaction towards the ester product.

    • Remove Water: Use a Dean-Stark apparatus to remove water as it forms, or add a dehydrating agent to the reaction mixture.

    • Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure the reaction is heated sufficiently, typically to reflux.

Issue 2: Formation of a White Precipitate (Amide Side Product)

  • Question: During my esterification reaction, especially when using activating agents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC), I observe the formation of a significant amount of an insoluble white solid, and my desired ester is not the major product. What is happening?

  • Answer: The primary amino group on the oxadiazole ring is nucleophilic and can compete with the alcohol in reacting with the activated carboxylic acid. This leads to the formation of an amide byproduct, which may polymerize or be insoluble in the reaction solvent.

    Troubleshooting Steps:

    • Protect the Amino Group: The most effective solution is to protect the amino group before esterification. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). After successful esterification, the protecting group can be removed.

    • Use a One-Pot Thionyl Chloride/Alcohol Method: A common method for esterifying amino acids is to slowly add thionyl chloride to the amino acid suspended in the desired alcohol at low temperature. The in situ generation of HCl protonates the amino group, effectively "protecting" it and allowing the esterification to proceed.

Issue 3: Difficulty in Product Purification

  • Question: I have managed to synthesize the desired ester, but I am facing challenges in purifying it from the starting material and byproducts. What purification strategies can I employ?

  • Answer: Purification can be challenging due to the similar polarities of the starting material, product, and potential side products.

    Troubleshooting Steps:

    • Optimize Column Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution might be necessary.

    • Acid-Base Extraction: If the product is not sensitive to acid or base, you can use extraction to separate the basic amino ester from the acidic starting material. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (like sodium bicarbonate) to remove unreacted carboxylic acid. Then, wash with brine and dry the organic layer.

    • Crystallization: Attempt to crystallize the product from various solvent systems. This can be an effective method for obtaining highly pure material.

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for the esterification of 4-amino-1,2,5-oxadiazole-3-carboxylic acid?

A1: There are three primary recommended approaches:

  • Fischer Esterification: This is the simplest method, involving heating the carboxylic acid in an excess of the desired alcohol with a strong acid catalyst (e.g., H₂SO₄). While straightforward, it often results in lower yields for this substrate.

  • Thionyl Chloride/Alcohol Method: This one-pot procedure involves the slow addition of thionyl chloride to a suspension of the carboxylic acid in the alcohol. This method can be effective but requires careful control of the reaction conditions.

  • Protection-Esterification-Deprotection: This is often the most reliable method for achieving high yields and purity. It involves protecting the amino group, followed by esterification of the carboxylic acid, and finally, removal of the protecting group.

Q2: How do I choose a suitable protecting group for the amino function?

A2: The choice of protecting group depends on the overall synthetic strategy and the stability of your molecule to the deprotection conditions.

  • Boc (tert-butyloxycarbonyl): Introduced using Boc-anhydride. It is stable to a wide range of conditions but is easily removed with a strong acid like trifluoroacetic acid (TFA).

  • Cbz (Carboxybenzyl): Introduced using benzyl chloroformate. It is stable to acidic conditions and can be removed by catalytic hydrogenation, which is a mild deprotection method.

Q3: Can I use coupling reagents like DCC or EDC for this esterification?

A3: While coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used for ester formation, they are likely to promote amide formation as a side reaction due to the presence of the unprotected amino group. If you use these reagents, protecting the amino group first is highly recommended.

Data Presentation

Table 1: Comparison of Esterification Methods (Hypothetical Data)

MethodReagentsTypical Temperature (°C)Typical Reaction Time (h)Expected Yield (%)Key Challenges
Fischer Esterification H₂SO₄, Excess AlcoholReflux12-2430-50Equilibrium limitations, potential side reactions
SOCl₂/Alcohol SOCl₂, Alcohol0 to Reflux4-850-70Exothermic, release of corrosive gases, control is crucial
Protection-Based 1. Boc₂O 2. H₂SO₄, Alcohol 3. TFA1. RT 2. Reflux 3. RT1. 4-6 2. 12-18 3. 1-270-90Multi-step process, adds to overall synthesis time

Experimental Protocols

Protocol 1: Fischer Esterification (Example with Methanol)

  • Suspend 4-amino-1,2,5-oxadiazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (20 volumes).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.2 eq) dropwise with stirring.

  • Remove the ice bath and heat the mixture to reflux for 18 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid carefully with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

  • Purify by column chromatography.

Protocol 2: Thionyl Chloride/Methanol Method

  • Suspend 4-amino-1,2,5-oxadiazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (15 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension over 30 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6 hours. Monitor by TLC.

  • Cool the reaction mixture and remove the excess methanol and SOCl₂ under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography.

Protocol 3: Protection-Esterification-Deprotection (Boc Protection Example)

  • Protection:

    • Dissolve 4-amino-1,2,5-oxadiazole-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 eq).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and stir at room temperature for 6 hours.

    • Acidify the mixture with 1M HCl to pH 2-3 and extract with ethyl acetate.

    • Dry the organic layer and concentrate to obtain the Boc-protected acid.

  • Esterification:

    • Use the Boc-protected acid in the Fischer Esterification protocol (Protocol 1).

  • Deprotection:

    • Dissolve the purified Boc-protected ester in dichloromethane (DCM, 10 volumes).

    • Add trifluoroacetic acid (TFA, 5 volumes) and stir at room temperature for 2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to obtain the free amino ester.

Mandatory Visualization

Esterification_Workflows cluster_0 Direct Esterification cluster_1 Protection Strategy Start_A 4-amino-1,2,5-oxadiazole- 3-carboxylic acid Method_A1 Fischer Esterification (H+, ROH, Reflux) Start_A->Method_A1 Method_A2 SOCl2/ROH Method (0°C to Reflux) Start_A->Method_A2 Product_A Ester Product Method_A1->Product_A Side_Product_A Amide/Polymer (low yield) Method_A1->Side_Product_A Method_A2->Product_A Method_A2->Side_Product_A Start_B 4-amino-1,2,5-oxadiazole- 3-carboxylic acid Protection Protection (e.g., Boc2O) Start_B->Protection Protected_Acid N-Protected Acid Protection->Protected_Acid Esterification_B Esterification (H+, ROH) Protected_Acid->Esterification_B Protected_Ester N-Protected Ester Esterification_B->Protected_Ester Deprotection Deprotection (e.g., TFA) Protected_Ester->Deprotection Product_B High Purity Ester Product Deprotection->Product_B

Caption: Comparative workflows for the esterification of 4-amino-1,2,5-oxadiazole-3-carboxylic acid.

Troubleshooting_Logic Start Esterification Attempt Problem Low Yield or Side Products? Start->Problem Amide_Formation Amide Formation (e.g., with SOCl2)? Problem->Amide_Formation Yes No_Amide No Amide, Just Low Yield? Problem->No_Amide No Solution_Protect Protect Amino Group (Boc, Cbz) Amide_Formation->Solution_Protect Yes Success Successful Esterification Solution_Protect->Success Solution_Equilibrium Shift Equilibrium: - Excess Alcohol - Remove Water Solution_Equilibrium->Success No_Amide->Solution_Equilibrium Yes

Caption: Troubleshooting decision tree for esterification challenges.

Side reactions of the amino group during "Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, focusing on identifying the problem, its probable cause, and recommended solutions.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product Incomplete formation of the intermediate glyoxime. Inefficient cyclization of the glyoxime precursor. Incorrect reaction temperature or time.Ensure the complete conversion of the starting material to the glyoxime intermediate before proceeding to the cyclization step. Monitor the reaction by TLC or LC-MS. Optimize the choice and amount of the dehydrating agent. For thermally promoted cyclization, ensure the temperature is high enough (e.g., reflux in a high-boiling solvent). For chemically-mediated cyclization, consider using a stronger dehydrating agent. Systematically vary the reaction temperature and time to find the optimal conditions for your specific setup.
Presence of a Major Byproduct with the Same Mass as the Product Formation of the isomeric 1,2,4-oxadiazole via Beckmann rearrangement.This is a common side reaction, particularly when using dehydrating agents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). Consider using alternative dehydrating agents that are less prone to inducing this rearrangement, such as acetic anhydride or succinic anhydride.[1]
Product Degradation The 1,2,5-oxadiazole ring can be sensitive to strongly basic conditions, leading to ring cleavage.Avoid the use of strong bases, especially during workup and purification. If a basic wash is necessary, use a mild base like sodium bicarbonate and minimize the contact time.
Incomplete Reaction Insufficient amount or activity of the dehydrating agent. Reaction time is too short.Increase the molar equivalents of the dehydrating agent. If using a solid reagent, ensure it is freshly activated and has not absorbed moisture. Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed.
Difficulty in Product Purification The product and byproduct (e.g., 1,2,4-oxadiazole isomer) have similar polarities.Utilize column chromatography with a carefully selected solvent system to achieve separation. It may be necessary to screen different solvent mixtures to find one that provides adequate resolution. Recrystallization from a suitable solvent can also be an effective purification method.

Frequently Asked Questions (FAQs)

A curated list of common questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A1: The most probable synthetic pathway involves the cyclodehydration of a diamino glyoxime precursor. This precursor is typically formed from the reaction of a suitable starting material, such as ethyl 2-cyano-2-(hydroxyimino)acetate, with a source of ammonia or hydroxylamine. The subsequent dehydration of the glyoxime intermediate yields the 1,2,5-oxadiazole ring.

Q2: My NMR spectrum shows a complex mixture of products. How can I identify the major byproduct?

A2: The most likely major byproduct is the isomeric Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, formed via a Beckmann rearrangement. This isomer will have the same mass as your target compound, making it indistinguishable by mass spectrometry alone. Careful analysis of the ¹H and ¹³C NMR spectra is required to differentiate between the two isomers based on the different chemical environments of the protons and carbons in the respective oxadiazole rings.

Q3: Can I use a strong base to deprotonate the amino group for subsequent reactions?

A3: It is generally not recommended to use strong bases with 1,2,5-oxadiazoles, as the ring system can be susceptible to cleavage under these conditions. If a base is required, it is advisable to use a milder, non-nucleophilic base and carefully control the reaction conditions.

Q4: What are the key parameters to control to minimize side reactions?

A4: The choice of dehydrating agent is critical to prevent the Beckmann rearrangement. Additionally, careful control of the reaction temperature and time is important to ensure complete cyclization without promoting product degradation or the formation of other byproducts. Maintaining anhydrous conditions can also be crucial, depending on the specific reagents used.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Standard laboratory safety practices should always be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. When working with dehydrating agents like phosphoryl chloride or thionyl chloride, it is essential to work in a well-ventilated fume hood as they are corrosive and release toxic fumes upon contact with moisture.

Experimental Protocols

General Protocol for the Dehydration of a Glyoxime to a 1,2,5-Oxadiazole

  • Dissolution: Dissolve the glyoxime precursor in a suitable anhydrous solvent (e.g., toluene, xylene, or a high-boiling ether).

  • Addition of Dehydrating Agent: Add the chosen dehydrating agent (e.g., acetic anhydride, succinic anhydride, or carefully, phosphoryl chloride) to the solution. The reaction may be performed at room temperature or require heating.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding it to ice-water. Neutralize the solution with a mild base (e.g., saturated sodium bicarbonate solution) if an acidic reagent was used.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Visualizations

To aid in understanding the reaction pathways and troubleshooting logic, the following diagrams are provided.

G Synthetic Pathway and Key Side Reaction cluster_main Main Synthetic Pathway cluster_side Side Reaction Starting_Material Ethyl 2-cyano-2-(hydroxyimino)acetate Intermediate Diamino Glyoxime Intermediate Starting_Material->Intermediate + NH2OH Product This compound Intermediate->Product Dehydration Side_Product Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate Intermediate->Side_Product Beckmann Rearrangement

Caption: Synthetic pathway to this compound and the competing Beckmann rearrangement.

G Troubleshooting Workflow Start Low Yield or Impure Product Check_SM Check Starting Material Purity Start->Check_SM Check_Reaction Analyze Reaction Mixture (TLC/LC-MS) Check_SM->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Side_Product_Observed Major Side Product? Incomplete->Side_Product_Observed No Optimize_Time_Temp Increase Reaction Time/Temperature Incomplete->Optimize_Time_Temp Yes Change_Dehydrating_Agent Change Dehydrating Agent Side_Product_Observed->Change_Dehydrating_Agent Yes Purification Optimize Purification Side_Product_Observed->Purification No Optimize_Time_Temp->Check_Reaction Change_Dehydrating_Agent->Check_Reaction End Improved Synthesis Change_Dehydrating_Agent->End Purification->End

References

Optimizing reaction temperature and time for "Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate" production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate.

Experimental Protocol: A Safer Two-Step Synthesis

This protocol is based on the publication by Miller et al. (2020), which outlines a safer and more efficient method for the synthesis of the target compound and its carboxylic acid precursor.[1][2][3]

Step 1: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid

Materials:

ReagentQuantity (1.00 mol scale)
Methyl cyanoacetate99.0 g
Sodium nitrite (98%)73.9 g
Acetic acid63.1 g
Distilled water500 mL
Concentrated HClAs needed to reach pH 1
Ethyl acetateFor extraction
Magnesium sulfateFor drying

Procedure:

  • In a 2 L three-neck round-bottom flask, dissolve sodium nitrite in distilled water.

  • Add methyl cyanoacetate to the solution and cool the mixture to 0 °C.

  • Slowly add acetic acid dropwise, ensuring the reaction temperature does not exceed 15 °C.

  • After the addition is complete, cool the reaction mixture back to 0 °C.

  • Carefully add concentrated HCl dropwise until the pH of the mixture reaches 1, maintaining the temperature below 15 °C.

  • Stir the mixture for 1 hour at 0 °C, during which a precipitate will form.

  • Collect the solid by filtration.

  • Extract the filtrate with ethyl acetate, dry the organic layer with magnesium sulfate, and concentrate to obtain the remaining product.

  • Combine the filtered solid and the residue from the extraction to get the final product.

Step 2: Synthesis of this compound

Materials:

ReagentQuantity (0.508 mol scale)
4-Amino-1,2,5-oxadiazole-3-carboxylic acid64.5 g
Ethanol500 mL
p-Toluenesulfonic acid monohydrate9.66 g

Procedure:

  • Suspend 4-Amino-1,2,5-oxadiazole-3-carboxylic acid in ethanol.

  • Add p-toluenesulfonic acid monohydrate to the suspension.

  • Heat the mixture to reflux and stir for 8 hours.

  • Cool the reaction mixture to room temperature to allow precipitation of the product.

  • Remove the solvent under reduced pressure.

  • The resulting solid is the desired this compound.

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid cluster_step2 Step 2: Synthesis of this compound A1 Dissolve Sodium Nitrite in Water A2 Add Methyl Cyanoacetate & Cool to 0°C A1->A2 A3 Add Acetic Acid (T < 15°C) A2->A3 A4 Cool to 0°C & Add HCl to pH 1 (T < 15°C) A3->A4 A5 Stir for 1h at 0°C A4->A5 A6 Filter Precipitate A5->A6 A7 Extract Filtrate with Ethyl Acetate A5->A7 Filtrate A9 Combine Solids to get Carboxylic Acid A6->A9 Precipitate A8 Dry & Concentrate Extract A7->A8 A8->A9 B1 Suspend Carboxylic Acid in Ethanol A9->B1 Product from Step 1 B2 Add p-Toluenesulfonic Acid B1->B2 B3 Reflux for 8 hours B2->B3 B4 Cool to Room Temperature B3->B4 B5 Remove Solvent B4->B5 B6 Obtain Ethyl Ester Product B5->B6

Caption: Experimental workflow for the two-step synthesis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no yield of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid Temperature exceeded 15°C during the addition of acetic acid or HCl, leading to decomposition.Strictly control the temperature using an ice bath and slow, dropwise addition of the acids.
Incomplete reaction due to insufficient stirring.Ensure vigorous stirring throughout the reaction, especially after the precipitate starts to form.
Low yield of this compound Incomplete esterification.Ensure the reaction is refluxed for the full 8 hours. The use of ethanol as the solvent helps to drive the equilibrium towards the ester product.[2]
Loss of product during workup.The product has appreciable solubility in ethanol, so it is crucial to remove the solvent under reduced pressure rather than relying solely on precipitation and filtration at room temperature.[1]
Reaction mixture becomes too thick to stir in Step 1 High concentration of reactants leading to a large amount of precipitate.While the cited protocol is for a 1.00 mol scale, for larger scales, consider increasing the solvent volume. Overhead stirring is recommended for large-scale reactions.[2]
Exothermic reaction runaway in Step 1 This is a known risk with older synthetic procedures. The described protocol is designed to minimize this risk.Adherence to the slow, dropwise addition of acids and strict temperature control is critical for safety.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is this two-step synthesis considered safer than previous methods?

A1: Previous syntheses of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid were reported to have dangerous exothermic profiles.[1][2] This method minimizes this risk through careful control of reagent addition and temperature. Additionally, the esterification step avoids the use of hazardous hydrogen chloride gas by substituting it with p-toluenesulfonic acid monohydrate.[1][2]

Q2: Can I use a different alcohol for the esterification step?

A2: While other alcohols could potentially be used to create different esters, the protocol has been optimized for ethanol. Using a different alcohol would likely require re-optimization of the reaction time and temperature.

Q3: What is the role of p-toluenesulfonic acid monohydrate in the second step?

A3: p-Toluenesulfonic acid monohydrate acts as an acid catalyst for the Fischer esterification reaction, protonating the carboxylic acid to make it more susceptible to nucleophilic attack by the ethanol.

Q4: Is it necessary to isolate the carboxylic acid intermediate before proceeding to the esterification?

A4: Yes, the protocol is a two-step process that involves the isolation and purification of the 4-Amino-1,2,5-oxadiazole-3-carboxylic acid before its conversion to the ethyl ester.

Q5: What are the key applications of this compound?

A5: This compound and its precursor are important intermediates in the synthesis of energetic materials.[2][3] The 1,2,5-oxadiazole (furazan) ring system is also of interest in the design of biologically active molecules for the pharmaceutical and agrochemical industries.[2]

References

Catalyst selection for enhancing "Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate" synthesis efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely adopted and safer method involves a one-pot synthesis of the precursor, 4-aminofurazan-3-carboxylic acid, followed by its esterification. This approach avoids hazardous intermediates and improves overall yield and safety.[1][2][3]

Q2: What catalysts are recommended for the esterification of 4-aminofurazan-3-carboxylic acid to its ethyl ester?

A2: p-Toluenesulfonic acid (PTSA) monohydrate is a recommended catalyst for the esterification process. It offers a safer alternative to using hydrogen chloride gas and provides good yields. While other acid catalysts could be employed, PTSA is well-documented for this specific transformation.[4][2]

Q3: Are there any significant safety concerns associated with the synthesis?

A3: Yes, previous synthetic methods have been reported to have dangerous exothermic profiles.[1][4][3] The one-pot synthesis of the carboxylic acid precursor was developed to minimize the risk of exothermic runaway.[2] It is crucial to have precise temperature control during the initial stages of the reaction.

Q4: What are the typical yields for the synthesis of this compound?

A4: Using the safer one-pot synthesis for the precursor acid followed by PTSA-catalyzed esterification, a yield of approximately 70% for the final ester product can be achieved.[1] Earlier, less safe methods reported overall yields as low as 9% over multiple steps.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of 4-Aminofurazan-3-carboxylic Acid (Precursor) 1. Incomplete reaction: Insufficient reaction time or incorrect temperature. 2. Reagent degradation: Poor quality or degraded reagents. 3. Precipitation issues: In some older procedures, the reaction mixture can become too thick to stir effectively.[1]1. Reaction Monitoring: Monitor the reaction progress using TLC or other appropriate analytical techniques. Ensure the reaction is stirred at the recommended temperature for the specified duration. 2. Reagent Quality: Use freshly opened or properly stored reagents. Verify the concentration of aqueous reagents. 3. Improved Procedure: Adopt the one-pot, all-aqueous synthesis method which is designed for better scalability and avoids stirring issues.[2]
Low Yield of this compound (Final Product) 1. Incomplete esterification: Insufficient catalyst, reaction time, or inefficient water removal. 2. Hydrolysis of the ester: Presence of excess water during workup or storage.1. Optimize Esterification: Ensure the use of the correct molar equivalent of PTSA monohydrate. Reflux for the recommended time (e.g., 8 hours). Consider using a Dean-Stark apparatus to remove water azeotropically if yields are consistently low. 2. Anhydrous Conditions: Use anhydrous ethanol for the reaction and ensure all glassware is thoroughly dried. During workup, minimize contact with aqueous solutions.
Formation of Impurities 1. Side reactions: Depending on the synthetic route, side reactions such as etherification can occur. 2. Incomplete conversion of intermediates. 1. Follow Optimized Protocol: Adhering to the established safer one-pot synthesis protocol for the precursor minimizes side reactions.[1][2][3] 2. Purification: The final product can be purified by trituration in water followed by filtration. If significant impurities persist, column chromatography may be necessary.
Exothermic Runaway Reaction 1. Poor temperature control: Especially during the initial nitrosation step in the synthesis of the carboxylic acid precursor.[1][2] 2. Incorrect order of reagent addition. 1. Strict Temperature Control: Maintain the reaction temperature below 15 °C during the dropwise addition of acetic acid.[4] Use an ice bath and a temperature probe to monitor the internal temperature closely. 2. Controlled Addition: Add reagents dropwise as specified in the protocol to manage the reaction exotherm.

Catalyst Selection and Performance

The esterification of 4-aminofurazan-3-carboxylic acid is a critical step in the synthesis of the target compound. While various acid catalysts can be used for esterification, the choice of catalyst can impact safety, yield, and ease of workup.

Catalyst Typical Conditions Yield (%) Advantages Disadvantages
p-Toluenesulfonic acid (PTSA) monohydrate Catalytic amount (e.g., 0.1 eq), reflux in ethanol~70[1]Safer than HCl gas, solid and easy to handle, effective.May require neutralization during workup.
Hydrogen Chloride (HCl) gas Bubbled through alcohol, followed by refluxNot specified in recent safer protocols, but used in older methods.Can be effective for esterification.Highly corrosive and hazardous gas, requires special handling procedures.[1]
Sulfuric Acid (H₂SO₄) Catalytic amount, reflux in ethanolNot specifically reported for this reaction, but a common esterification catalyst.Strong acid, effective catalyst.Can cause charring and side reactions if not used carefully.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 4-Aminofurazan-3-carboxylic Acid[2]

Materials:

  • Sodium nitrite (98%)

  • Methyl cyanoacetate

  • Distilled water

  • Acetic acid

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

Procedure:

  • In a three-neck round-bottom flask equipped with a stirrer and temperature probe, dissolve sodium nitrite (1.05 equiv) in distilled water.

  • Add methyl cyanoacetate (1.00 equiv) and cool the mixture to 0 °C.

  • Add acetic acid (1.05 equiv) dropwise, ensuring the temperature does not exceed 15 °C.

  • Stir the mixture at 0 °C for 1 hour after the addition is complete.

  • In a separate beaker, dissolve hydroxylamine hydrochloride (2.10 equiv) and sodium hydroxide (4.20 equiv) in distilled water.

  • Add the hydroxylamine/NaOH solution to the reaction mixture dropwise at 0 °C, keeping the temperature below 15 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat at 95-100 °C for 2 hours.

  • Cool the reaction mixture to 0 °C and acidify to pH 1 with concentrated HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 4-aminofurazan-3-carboxylic acid.

Protocol 2: Esterification to Ethyl 4-Aminofurazan-3-carboxylate[2]

Materials:

  • 4-Aminofurazan-3-carboxylic acid

  • Ethanol

  • p-Toluenesulfonic acid monohydrate

Procedure:

  • Suspend 4-aminofurazan-3-carboxylic acid (1.00 equiv) in ethanol.

  • Add p-toluenesulfonic acid monohydrate (0.100 equiv).

  • Heat the mixture to reflux and stir for 8 hours.

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Remove the solvent under reduced pressure.

  • Triturate the solid residue with water, filter, and dry to yield Ethyl 4-aminofurazan-3-carboxylate.

Visualized Workflow and Logic

SynthesisWorkflow cluster_precursor Protocol 1: Precursor Synthesis cluster_esterification Protocol 2: Esterification start_precursor Start: Methyl Cyanoacetate step1_precursor Nitrosation with NaNO2/Acetic Acid start_precursor->step1_precursor step2_precursor In-situ reaction with Hydroxylamine/NaOH step1_precursor->step2_precursor step3_precursor Cyclization (Heating) step2_precursor->step3_precursor step4_precursor Acidification and Precipitation step3_precursor->step4_precursor product_precursor Product: 4-Aminofurazan-3-carboxylic Acid step4_precursor->product_precursor start_ester Start: 4-Aminofurazan-3-carboxylic Acid product_precursor->start_ester Intermediate step1_ester Reflux in Ethanol with PTSA catalyst start_ester->step1_ester step2_ester Workup and Purification step1_ester->step2_ester product_ester Final Product: this compound step2_ester->product_ester

Caption: Synthetic workflow for this compound.

Troubleshooting start Low Yield or Reaction Failure q1 Which step is problematic? start->q1 precursor_synthesis Precursor Synthesis q1->precursor_synthesis Protocol 1 esterification Esterification q1->esterification Protocol 2 check_temp Verify Temperature Control (<15°C) precursor_synthesis->check_temp check_reagents Check Reagent Quality precursor_synthesis->check_reagents check_stirring Ensure Proper Stirring precursor_synthesis->check_stirring check_catalyst Check Catalyst Loading esterification->check_catalyst check_water_removal Ensure Anhydrous Conditions esterification->check_water_removal solution_temp Use ice bath and monitor internal temp check_temp->solution_temp Yes solution_reagents Use fresh reagents check_reagents->solution_reagents Yes solution_stirring Use appropriate flask size and stir bar check_stirring->solution_stirring Yes solution_catalyst Use 0.1 eq PTSA check_catalyst->solution_catalyst Yes solution_water Use dry ethanol and glassware check_water_removal->solution_water Yes

Caption: Troubleshooting logic for the synthesis.

References

Troubleshooting guide for low purity "Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate. The following information is designed to address common challenges encountered during its synthesis and purification, helping to diagnose and resolve issues of low purity.

Frequently Asked Questions (FAQs)

Q1: My reaction yield of this compound is consistently low. What are the most likely causes?

Low yields can stem from several factors throughout the two-main stages of the synthesis: the formation of the precursor, 4-aminofurazan-3-carboxylic acid, and its subsequent esterification.

For the one-pot synthesis of 4-aminofurazan-3-carboxylic acid , potential issues include:

  • Incomplete nitrosation of methyl cyanoacetate: Ensure the dropwise addition of acetic acid is slow enough to maintain the reaction temperature below 15 °C.[1]

  • Poor quality of sodium nitrite: Use a fresh, high-purity source of sodium nitrite.

  • Suboptimal temperature control during hydroxylamine addition: The reaction to form the furazan ring is exothermic. Carefully control the temperature during the addition of hydroxylamine hydrochloride.[1]

  • Inefficient stirring: As the reaction progresses, a thick precipitate can form, hindering effective mixing. Ensure vigorous and consistent stirring throughout the reaction.[2]

For the esterification of 4-aminofurazan-3-carboxylic acid , common problems are:

  • Ineffective catalyst: Ensure the p-toluenesulfonic acid (p-TSA) monohydrate is of good quality. While other acid catalysts can be used, p-TSA is reported to be effective and safer than using hydrogen chloride gas.[1]

  • Insufficient reaction time or temperature: The esterification is typically run at reflux in ethanol for several hours. Monitor the reaction by TLC to ensure it has gone to completion.[1]

  • Water in the reaction mixture: The presence of water can hinder the esterification equilibrium. Use anhydrous ethanol for the best results.

Q2: I am observing an unexpected side product in my final material. What could it be?

Without specific analytical data, it is difficult to definitively identify the impurity. However, based on the reactants and reaction conditions, potential side products could include:

  • Unreacted 4-aminofurazan-3-carboxylic acid: If the esterification is incomplete, the starting carboxylic acid will remain. This can be identified by its different solubility and chromatographic behavior.

  • Dimerization or polymerization products: Under certain conditions, especially with prolonged heating or in the presence of impurities, heterocyclic compounds can undergo self-condensation.

  • Byproducts from the decomposition of the furazan ring: Furazan rings are energetic and can be sensitive to high temperatures.[2] Decomposition could lead to a variety of smaller, nitrogen-containing molecules.

Q3: What is the best method to purify crude this compound?

The literature suggests a straightforward purification by trituration and filtration .[1] After removing the ethanol under reduced pressure, the solid residue is triturated (stirred as a slurry) in water. This process helps to dissolve any remaining p-toluenesulfonic acid and other water-soluble impurities, leaving the less soluble product as a solid to be collected by filtration.

For higher purity, recrystallization is a standard technique. While a specific solvent system for this compound is not detailed in the primary literature, common solvents for similar polar, aromatic compounds that could be trialed include:

  • Ethanol/water

  • Isopropanol/water

  • Ethyl acetate/hexanes

It is recommended to perform small-scale solubility tests to determine the optimal solvent system for recrystallization.

Q4: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to assess the purity of this compound:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of starting materials and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a good starting point for method development.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities if they are in sufficient concentration. The PubChem database provides some spectral data for this compound.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Troubleshooting Guide for Low Purity

This guide is structured to help you identify and resolve issues leading to low purity at each stage of the synthesis.

Stage 1: Synthesis of 4-Aminofurazan-3-carboxylic Acid
Observed Problem Potential Cause Recommended Solution
Low yield of crude product Incomplete reactionEnsure all reagents are added in the correct stoichiometry and that the reaction is allowed to proceed for the full duration.
Poor temperature controlMaintain the temperature of the nitrosation step below 15 °C and carefully manage the exotherm during hydroxylamine addition.[1]
Inefficient mixingUse a mechanical stirrer for larger scale reactions to ensure the reaction mixture remains a mobile slurry.[2]
Crude product is discolored (dark brown/black) Side reactions or decompositionAvoid excessive heating during the furazan ring formation. Ensure starting materials are pure.
Stage 2: Esterification to this compound
Observed Problem Potential Cause Recommended Solution
Incomplete reaction (TLC shows starting material) Insufficient catalystEnsure the correct molar equivalent of p-TSA is used.
Presence of waterUse anhydrous ethanol as the solvent.
Inadequate reaction time/temperatureEnsure the reaction is maintained at reflux and monitor by TLC until the starting material is consumed.[1]
Multiple spots on TLC of the crude product Formation of byproductsConsider lowering the reflux temperature slightly or reducing the reaction time once the starting material is consumed to minimize byproduct formation.
Decomposition of the productAvoid prolonged heating after the reaction is complete. Proceed with the work-up promptly.

Experimental Protocols

Synthesis of 4-Aminofurazan-3-carboxylic Acid

This protocol is adapted from a safer and more efficient one-pot synthesis.[1]

  • In a three-neck round-bottom flask equipped with a mechanical stirrer and a temperature probe, dissolve sodium nitrite (1.05 equivalents) in water.

  • Add methyl cyanoacetate (1.00 equivalent) to the solution and cool the mixture to 0 °C.

  • Slowly add acetic acid (1.05 equivalents) dropwise, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, stir the mixture for an additional hour at 0-5 °C.

  • In a separate beaker, dissolve hydroxylamine hydrochloride (2.00 equivalents) in water.

  • Slowly add the hydroxylamine solution to the reaction mixture, again maintaining a low temperature.

  • Once the addition is complete, heat the reaction mixture to 95-100 °C for 2-3 hours.

  • Cool the mixture to room temperature, then acidify with concentrated hydrochloric acid to a pH of approximately 1.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to afford 4-aminofurazan-3-carboxylic acid.

Synthesis of this compound

This protocol uses p-toluenesulfonic acid as a catalyst for a safer esterification.[1]

  • Suspend 4-aminofurazan-3-carboxylic acid (1.00 equivalent) in anhydrous ethanol.

  • Add p-toluenesulfonic acid monohydrate (0.10 equivalents) to the suspension.

  • Heat the mixture to reflux and stir for 8 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • To the solid residue, add water and stir vigorously (triturate) for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with water, and dry to yield this compound.

Visual Troubleshooting Guides

Troubleshooting_Low_Purity start Low Purity Detected check_sm Check Starting Material Purity start->check_sm purify_sm Purify Starting Materials check_sm->purify_sm Impure check_reaction Review Reaction Conditions check_sm->check_reaction Pure purify_sm->check_reaction optimize_reaction Optimize Temperature, Time, Stoichiometry check_reaction->optimize_reaction Suboptimal check_workup Evaluate Workup & Purification check_reaction->check_workup Optimal optimize_reaction->check_workup optimize_purification Modify Purification Method (e.g., Recrystallization) check_workup->optimize_purification Inefficient end_ok Purity Improved check_workup->end_ok Efficient optimize_purification->end_ok Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Esterification cluster_2 Stage 3: Purification A Methyl Cyanoacetate B Nitrosation (NaNO2, Acetic Acid) A->B C Cyclization (Hydroxylamine HCl) B->C D 4-Aminofurazan-3-carboxylic Acid C->D E Esterification (Ethanol, p-TSA) D->E F Crude Product E->F G Trituration in Water F->G H Filtration & Drying G->H I Pure this compound H->I

References

Stability issues of "Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate" during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Welcome to the technical support center for this compound (CAS: 17376-63-5). This guide provides troubleshooting advice and frequently asked questions regarding the stability and handling of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, the compound should be stored at room temperature in a dry, tightly sealed container.[1][2] Exposure to moisture should be minimized. For long-term storage, maintaining a dry, inert atmosphere (e.g., under argon or nitrogen) is recommended.

Q2: I've noticed a change in the color/physical appearance of the compound during storage. What could be the cause?

A2: A change in appearance, such as discoloration or clumping, can be an indication of degradation. This may be caused by exposure to moisture, light, or elevated temperatures over time. It is advisable to re-analyze the material to confirm its purity before use.

Q3: My experimental results are inconsistent when using an older batch of the compound. Could this be a stability issue?

A3: Yes, inconsistent results with older batches can be a sign of degradation. The 1,2,5-oxadiazole ring, while contributing to thermal stability, can be susceptible to ring cleavage under certain conditions, especially in the presence of nucleophiles or acidic/basic conditions, which may be exacerbated by improper storage.[1][3] We recommend performing a purity check (e.g., via HPLC or NMR) on the older batch against a new, validated sample.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related oxadiazole compounds are known to undergo ring-opening reactions.[3] Potential degradation pathways could include hydrolysis of the ester group or cleavage of the oxadiazole ring, particularly in the presence of moisture and at non-neutral pH.

Q5: How does pH affect the stability of this compound in solution?

A5: Studies on other oxadiazole isomers have shown significant pH-dependent stability. For instance, a 1,2,4-oxadiazole derivative exhibited maximum stability in a pH range of 3-5.[3] It is plausible that this compound is also sensitive to pH. We recommend conducting pH stability studies for your specific application if the compound is to be used in solution for extended periods.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS) Contamination or degradation of the compound.1. Confirm the identity of the unexpected peaks (e.g., via mass spectrometry). 2. If degradation is suspected, obtain a fresh batch of the compound. 3. Review storage conditions of the problematic batch.
Low yield or incomplete reaction in a synthesis Reduced purity/potency of the starting material due to degradation.1. Assess the purity of the this compound using a suitable analytical method (e.g., qNMR, HPLC with a reference standard). 2. If purity is low, purify the material (e.g., by recrystallization) or use a new batch.
Compound appears clumpy or has a different color Absorption of moisture, leading to potential hydrolysis or other degradation.1. Do not use the compound if its physical appearance has significantly changed. 2. Discard the affected batch and obtain a fresh one. 3. Ensure future batches are stored in a desiccator or under an inert atmosphere.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the compound in acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and the stability of the compound under various stress conditions.

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal (Solid State): Heat the solid compound at 80°C for 48 hours.

    • Photolytic: Expose the solid compound to UV light (e.g., 254 nm) for 48 hours.

  • Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and analyze by HPLC (as per Protocol 1) to determine the percentage of the parent compound remaining and to profile any degradation products.

Data Presentation

Table 1: Example Purity Analysis of Different Batches
Batch ID Storage Duration Storage Condition Purity (%) by HPLC Appearance
A-0011 monthRoom Temp, Dry99.5White crystalline solid
A-00212 monthsRoom Temp, Dry97.2Off-white powder
A-00312 monthsRoom Temp, Exposed to air92.1Yellowish, clumpy solid
Table 2: Example Forced Degradation Study Results
Stress Condition Duration (hours) Parent Compound Remaining (%) Major Degradation Product (Area %)
0.1 M HCl, 60°C2485.312.1 (at RRT 0.85)
0.1 M NaOH, 60°C2472.520.5 (at RRT 0.72)
3% H₂O₂, RT2498.1Not significant
80°C (Solid)4899.0Not significant
UV Light (Solid)4896.52.5 (at RRT 0.91)
RRT = Relative Retention Time

Visualizations

G Potential Degradation Troubleshooting Flow start Inconsistent Experimental Results or Change in Compound Appearance check_storage Review Storage Conditions (Temp, Humidity, Light Exposure) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) check_storage->purity_analysis compare_batches Compare with a New or Reference Standard Batch purity_analysis->compare_batches degradation_confirmed Degradation Confirmed compare_batches->degradation_confirmed Discrepancy Found no_degradation No Significant Degradation compare_batches->no_degradation No Discrepancy use_new_batch Use New Batch of Compound and Adjust Storage Protocol degradation_confirmed->use_new_batch troubleshoot_experiment Troubleshoot Other Experimental Parameters no_degradation->troubleshoot_experiment

Caption: Troubleshooting workflow for stability issues.

G Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress_conditions Expose to Stress Conditions: - Acidic (HCl) - Basic (NaOH) - Oxidative (H2O2) - Thermal - Photolytic start->stress_conditions sampling Collect Samples at Predetermined Time Points stress_conditions->sampling analysis Analyze Samples by HPLC sampling->analysis data_analysis Quantify Parent Compound and Degradation Products analysis->data_analysis report Generate Stability Report data_analysis->report

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Recrystallization of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material through recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Compound does not dissolve in the hot solvent. 1. Insufficient solvent volume.2. Inappropriate solvent choice.1. Add small increments of hot solvent until the compound dissolves.2. Consult the solvent selection guide (Table 1) and perform small-scale solubility tests to identify a more suitable solvent or solvent mixture.
Crystals do not form upon cooling. 1. Too much solvent was used, resulting in a solution that is not saturated.2. The solution is supersaturated but lacks nucleation sites.3. The compound may have "oiled out" instead of crystallizing.1. Reheat the solution and evaporate a portion of the solvent to increase the concentration. Allow to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.3. If an oil has formed, reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly.
Low recovery of purified crystals. 1. The compound has significant solubility in the cold solvent.2. Premature crystallization during hot filtration.3. Incomplete transfer of crystals after filtration.1. Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Minimize the amount of cold solvent used for washing the crystals.2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. Add a small amount of extra hot solvent before filtration.3. Carefully scrape all crystals from the flask and filter paper. Wash the flask with a minimal amount of cold solvent and pass it through the filter to collect any remaining crystals.
Product purity is not significantly improved. 1. The chosen solvent is not effective at separating the specific impurities.2. The cooling process was too rapid, leading to the trapping of impurities within the crystals.1. Try a different solvent or a mixed solvent system. Sometimes, a series of recrystallizations from different solvents is necessary.2. Allow the solution to cool slowly to room temperature before placing it in a cold bath. Insulating the flask can promote slower crystal growth.
Discoloration of the final product. 1. Presence of colored impurities.2. Thermal degradation of the compound.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.2. Avoid prolonged heating at high temperatures. Use a heating mantle with precise temperature control.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of this compound?

A1: Based on the polarity of this compound and data from structurally similar compounds, good starting points for solvent screening include ethanol, ethyl acetate, isopropanol, acetone, and acetonitrile. Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, can also be effective. A preliminary small-scale solubility test is highly recommended to determine the ideal solvent that provides high solubility at elevated temperatures and low solubility at room temperature.

Q2: How do I perform a small-scale solubility test?

A2: Place a small, accurately weighed amount of your crude compound (e.g., 10-20 mg) into a small test tube. Add a measured volume of the solvent (e.g., 0.1 mL) and observe the solubility at room temperature. If the compound is insoluble, heat the mixture gently and observe if it dissolves. Allow the solution to cool to see if crystals form. This will give you a good indication of the solvent's suitability.

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated. To remedy this, try one of the following:

  • Reheat the solution to dissolve the oil and add more of the primary solvent to dilute the solution.

  • If using a single solvent, add a small amount of a "mis-solvent" (a solvent in which your compound is poorly soluble but is miscible with the primary solvent) to the hot solution until it becomes slightly turbid, then clarify by adding a drop or two of the hot primary solvent before cooling.

Q4: Can I use water as a recrystallization solvent?

A4: While water is a potential solvent, especially in a mixed solvent system with a water-miscible organic solvent like ethanol, its use alone may be challenging due to the organic nature of the compound. The ester functionality in "this compound" could also be susceptible to hydrolysis if heated in water for extended periods, especially under acidic or basic conditions.

Data Presentation

Table 1: Suggested Solvents for Recrystallization Screening

SolventRationalePotential Issues
Ethanol Good general solvent for moderately polar organic compounds.May have moderate solubility at room temperature, potentially reducing yield.
Ethyl Acetate The ester functionality suggests good solubility in ethyl acetate.May be too good of a solvent, requiring a co-solvent like hexane to reduce solubility upon cooling.
Isopropanol Similar properties to ethanol but can sometimes offer better selectivity.Similar potential for moderate room temperature solubility as ethanol.
Acetonitrile Has been used for recrystallizing similar furoxan derivatives.Can be a good solvent for nitrogen-containing heterocycles.
Toluene An option for less polar impurities.The compound may have low solubility even when hot.
Ethanol/Water A common mixed solvent system that allows for fine-tuning of polarity.The ratio needs to be carefully optimized to avoid oiling out or premature precipitation.
Ethyl Acetate/Hexane Another common mixed solvent system for compounds soluble in ethyl acetate.Hexane should be added carefully to the hot solution to induce crystallization upon cooling.
Chloroform A related compound has been successfully recrystallized from chloroform.Health and safety concerns associated with chlorinated solvents.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (Example with Ethanol)

  • Dissolution: In an Erlenmeyer flask, add the crude "this compound". Add a minimal amount of ethanol and heat the mixture gently while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat the filter funnel and receiving flask with hot solvent vapor to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Mixed Solvent Recrystallization (Example with Ethanol/Water)

  • Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol as described in Protocol 1.

  • Addition of Anti-solvent: To the hot, clear solution, add water dropwise with swirling until a faint, persistent cloudiness is observed.

  • Clarification: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a saturated solution.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from Protocol 1, using an ice-cold ethanol/water mixture with the same composition as the final crystallization mixture for washing the crystals.

Mandatory Visualization

Recrystallization_Workflow start Crude Compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end Troubleshooting_Recrystallization start Crystals Don't Form Upon Cooling check_saturation Is the solution supersaturated? start->check_saturation induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal check_saturation->induce_crystallization Yes concentrate Concentrate Solution: - Evaporate some solvent check_saturation->concentrate No success Crystals Form induce_crystallization->success re_cool Re-cool Slowly concentrate->re_cool re_cool->success

Validation & Comparative

A Comparative Guide to Ethyl and Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate starting materials is a critical decision in the landscape of synthetic chemistry, profoundly influencing reaction efficiency, yield, and the overall viability of a synthetic route. Within the realm of heterocyclic chemistry, 4-amino-1,2,5-oxadiazole-3-carboxylic acid esters are valuable building blocks, primarily utilized as key intermediates in the development of pharmaceuticals and energetic materials.[1] This guide provides a detailed comparison of two common variants: Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate and its methyl ester counterpart. The focus will be on their synthetic applications, supported by available experimental data and protocols to aid researchers in making informed decisions for their specific needs.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these esters is essential as it can influence their reactivity, solubility, and handling characteristics.

PropertyThis compoundMthis compound
Molecular Formula C₅H₇N₃O₃C₄H₅N₃O₃
Molecular Weight 157.13 g/mol 143.10 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Solubility Generally soluble in common organic solvents like ethanol, methanol, and DMSO.Generally soluble in common organic solvents like ethanol, methanol, and DMSO.

Synthetic Applications and Performance Comparison

Both the ethyl and methyl esters of 4-amino-1,2,5-oxadiazole-3-carboxylic acid serve as versatile intermediates. Their primary utility stems from the presence of two reactive functional groups: the amino group and the ester group, which allow for a variety of chemical transformations.

General Reactivity and Considerations

The primary difference in reactivity between the ethyl and methyl esters lies in the steric hindrance and electronic effects of the alkyl group. In principle, the methyl ester, being less sterically hindered, may exhibit slightly faster reaction rates in transformations involving the ester functionality, such as hydrolysis or aminolysis. However, in many synthetic applications, the choice between the ethyl and methyl ester is often dictated by factors such as the solubility of reactants and products, the desired physical properties of the final compound, and the cost and availability of the starting materials.

Application in Pharmaceutical Synthesis

The 1,2,5-oxadiazole (furazan) ring is a recognized pharmacophore, and its derivatives have been investigated for a range of biological activities, including antimicrobial, antiviral, and anticancer properties. Both the ethyl and methyl esters are employed as precursors for the synthesis of more complex, biologically active molecules. The amino group can be acylated, alkylated, or diazotized to introduce diverse substituents, while the ester group can be converted to amides, hydrazides, or other functional groups to modulate the compound's properties.

While specific comparative studies are limited, the choice of ester can influence the purification and crystallization of the final active pharmaceutical ingredient (API). The slightly larger ethyl group may, in some cases, lead to more crystalline products that are easier to handle and purify.

Application in the Synthesis of Energetic Materials

The high nitrogen content and oxygen balance of the 1,2,5-oxadiazole ring make these compounds attractive for the synthesis of energetic materials.[1] Both esters are used as building blocks to construct larger, more energetic molecules through reactions at the amino and ester positions. For instance, the amino group can be converted to a nitramino group, and the ester can be transformed into other energetic functionalities.

Experimental Protocols

Detailed experimental protocols for the synthesis of derivatives from these esters are often specific to the target molecule. Below are generalized procedures for common transformations.

General Procedure for Amide Formation (Aminolysis)

This protocol describes the reaction of the ester with an amine to form the corresponding amide.

Workflow for Amide Synthesis

Amide_Synthesis Ester Ethyl or Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate Reaction Reaction Mixture Ester->Reaction Amine Primary or Secondary Amine Amine->Reaction Solvent Anhydrous Solvent (e.g., Methanol, Ethanol, or Toluene) Solvent->Reaction Heat Heating (optional) Heat->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product 4-Amino-1,2,5-oxadiazole-3-carboxamide Derivative Purification->Product

Caption: General workflow for the synthesis of amide derivatives.

Protocol:

  • In a round-bottom flask, dissolve Ethyl or Mthis compound (1 equivalent) in a suitable anhydrous solvent (e.g., methanol, ethanol, or toluene).

  • Add the desired primary or secondary amine (1.1 to 2 equivalents) to the solution.

  • The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the amine. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield the desired amide.

General Procedure for Hydrazide Formation

This protocol outlines the conversion of the ester to a hydrazide, a key intermediate for further heterocycle synthesis.

Logical Flow for Hydrazide Synthesis

Hydrazide_Synthesis start Start ester_input Input: Ethyl or Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate start->ester_input mix Mix reactants in Ethanol ester_input->mix hydrazine_input Input: Hydrazine Hydrate hydrazine_input->mix solvent_input Input: Ethanol solvent_input->mix reflux Reflux the mixture mix->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool the reaction mixture monitor->cool Complete precipitate Precipitate the product cool->precipitate filter Filter the solid precipitate->filter wash Wash with cold ethanol filter->wash dry Dry the product wash->dry product Product: 4-Amino-1,2,5-oxadiazole-3-carbohydrazide dry->product end End product->end

Caption: Step-by-step process for hydrazide synthesis.

Protocol:

  • To a solution of Ethyl or Mthis compound (1 equivalent) in ethanol, add hydrazine hydrate (2-5 equivalents).

  • The reaction mixture is heated to reflux and stirred for a period determined by TLC monitoring (typically 2-6 hours).

  • After completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with a small amount of cold ethanol and dried under vacuum to afford the 4-amino-1,2,5-oxadiazole-3-carbohydrazide.

Conclusion

Both Ethyl and Mthis compound are valuable and versatile intermediates in synthetic chemistry, particularly for the preparation of novel pharmaceutical and energetic compounds. The choice between the two esters is often subtle and depends on the specific requirements of the synthetic route and the desired properties of the final product. While the methyl ester may offer a slight advantage in terms of reactivity due to lower steric hindrance, the ethyl ester might provide benefits in terms of the crystallinity and handling of downstream products.

For researchers and drug development professionals, the optimal choice will depend on a careful evaluation of these factors in the context of their specific synthetic goals. It is recommended to perform small-scale trial reactions with both esters to empirically determine the most suitable starting material for a given application. The general protocols provided herein can serve as a starting point for the development of more specific synthetic procedures.

References

Benchmarking the Performance of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate as a Synthon: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate (also known as ethyl 4-aminofurazan-3-carboxylate) as a synthon in organic synthesis. Its performance is benchmarked against alternative synthons for the construction of key heterocyclic structures, with a focus on applications in medicinal chemistry.

Introduction

This compound is a versatile building block in the synthesis of various nitrogen-containing heterocycles.[1][2] The 1,2,5-oxadiazole (furazan) ring imparts unique properties to the target molecules, including thermal stability and high nitrogen content, which are desirable in energetic materials and pharmaceuticals.[1][2] This guide will delve into its synthetic utility, particularly in the context of preparing bioactive molecules, and compare its performance with other commonly used synthons.

Core Applications and Performance

A significant application of this compound is in the synthesis of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.[3] IDO1 is a crucial enzyme in the kynurenine pathway, which is implicated in tumor immune tolerance.[4] The development of IDO1 inhibitors is a promising strategy in cancer immunotherapy.

One notable example is the synthesis of Epacadostat (INCB24360), a potent and selective IDO1 inhibitor.[5] The 1,2,5-oxadiazole core of Epacadostat is derived from this compound, highlighting the synthon's importance in constructing complex, biologically active molecules.

IDO1_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 T-Cell Activation T-Cell Activation Tryptophan->T-Cell Activation Required for Kynurenine Kynurenine IDO1->Kynurenine Kynurenine->T-Cell Activation Inhibits T-Cell Apoptosis T-Cell Apoptosis Kynurenine->T-Cell Apoptosis Induces Epacadostat Epacadostat Epacadostat->IDO1 Inhibits

Caption: IDO1 Signaling Pathway and Inhibition by Epacadostat.

Comparative Analysis of Synthons

The choice of a synthon is critical in determining the efficiency, yield, and overall success of a synthetic route. Here, we compare this compound with alternative synthons used for constructing similar heterocyclic systems.

Table 1: Comparison of Synthons for Heterocycle Synthesis
SynthonTarget HeterocycleReaction TypeTypical YieldsAdvantagesDisadvantages
This compound Substituted Pyrazines, IDO1 InhibitorsCondensation, CyclizationModerate to GoodPre-functionalized, stable furazan coreLimited commercial availability, potentially hazardous precursors[6]
Ethyl 3-amino-1H-pyrazole-4-carboxylatePyrazolo[1,5-a]pyrimidinesDiazotization, Coupling, CyclizationGood (70-85%)[7]Readily available, versatile reactivityMulti-step sequences often required
Substituted Hydrazides2,5-disubstituted-1,3,4-oxadiazolesCyclization with POCl₃ or other dehydrating agentsModerate to High (up to 90%)[8]Wide range of starting materials availableCan require harsh reagents
Acylthiosemicarbazides2-amino-1,3,4-thiadiazolesOxidative CyclizationGood to Excellent (75-90%)[9]High yields, readily available precursorsPotential for side reactions (e.g., formation of oxadiazoles)

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible research. Below are key protocols for the synthesis of the title synthon and its application.

Protocol 1: Safe and Efficient Synthesis of this compound[6]

This protocol is adapted from a publication focused on improving the safety of synthesizing energetic material precursors.

Step 1: Synthesis of 4-Aminofurazan-3-carboxylic Acid

  • Materials: Cyanoacetic acid, sodium nitrite, hydroxylamine sulfate, sulfuric acid.

  • Procedure: A one-pot synthesis is employed. Cyanoacetic acid is treated with sodium nitrite, followed by reaction with hydroxylamine sulfate in the presence of sulfuric acid. The reaction is carefully controlled to manage exotherms.

  • Yield: Good.

Step 2: Esterification to Ethyl 4-aminofurazan-3-carboxylate

  • Materials: 4-Aminofurazan-3-carboxylic acid, ethanol, thionyl chloride (or a safer alternative like acetyl chloride in ethanol).

  • Procedure: The carboxylic acid is esterified using ethanol. The use of acetyl chloride in ethanol is recommended as a safer alternative to generating HCl gas in situ from thionyl chloride.

  • Yield: Good.

Synthesis_Workflow Cyanoacetic Acid Cyanoacetic Acid Intermediate_1 In situ generated intermediate Cyanoacetic Acid->Intermediate_1 1. NaNO2 2. Hydroxylamine sulfate, H2SO4 4-Aminofurazan-3-carboxylic Acid 4-Aminofurazan-3-carboxylic Acid Intermediate_1->4-Aminofurazan-3-carboxylic Acid One-pot reaction Product This compound 4-Aminofurazan-3-carboxylic Acid->Product Ethanol, Acetyl Chloride

Caption: Synthesis of this compound.

Protocol 2: Synthesis of a 1,2,5-Oxadiazole-3-carboximidamide Derivative (IDO1 Inhibitor Precursor)[3]

This protocol outlines a key transformation of the title synthon towards an IDO1 inhibitor.

  • Materials: this compound, desired amine, suitable solvent (e.g., DMF).

  • Procedure: The amino group of the synthon is reacted with a suitable reagent to introduce the desired side chain. The ester group is then converted to a carboximidamide.

  • Yield: Moderate.

Comparison with Alternative Synthons: A Logical Framework

The selection of a synthon often depends on a balance of factors including availability, cost, safety, and the desired final product.

Synthon_Comparison cluster_furazan 1,2,5-Oxadiazole (Furazan) Synthon cluster_alternatives Alternative Synthons Furazan This compound Furazan_Pros Pros: - Pre-functionalized - Stable core Furazan->Furazan_Pros Furazan_Cons Cons: - Potential safety concerns - Limited availability Furazan->Furazan_Cons Target_Molecule Bioactive Heterocycle (e.g., IDO1 Inhibitor) Furazan->Target_Molecule Direct route Oxadiazole_Isomers 1,3,4- and 1,2,4-Oxadiazole Precursors Oxadiazole_Pros Pros: - More established synthesis - Commercially available starting materials Oxadiazole_Isomers->Oxadiazole_Pros Oxadiazole_Isomers->Target_Molecule Alternative routes Thiadiazoles Thiadiazole Precursors Thiadiazoles_Pros Pros: - High yields - Bioisosteric replacement for oxadiazoles Thiadiazoles->Thiadiazoles_Pros Thiadiazoles->Target_Molecule Alternative routes

Caption: Logical Comparison of Synthon Choices.

Conclusion

This compound is a valuable synthon, particularly for the synthesis of complex, nitrogen-rich heterocyclic compounds with applications in medicinal chemistry, as exemplified by its use in the development of IDO1 inhibitors. While alternative synthons for other oxadiazole and thiadiazole isomers are more established and may offer advantages in terms of availability and safety in some cases, the unique electronic properties and pre-functionalization of the furazan synthon make it a powerful tool for specific synthetic targets. The choice of synthon should be guided by a careful consideration of the target molecule's structure, the desired properties, and the practical aspects of the synthetic route, including safety and scalability.

References

Comparative Analysis of Biologically Active Compounds Derived from Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various heterocyclic compounds synthesized from the versatile starting material, Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate. This core structure, belonging to the furazan family of compounds, serves as a valuable scaffold for the development of novel therapeutic agents with a wide range of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. The functional groups present in this molecule, an amino group and an ester, offer convenient points for chemical modification, enabling the creation of diverse compound libraries for drug discovery programs.[1] This guide summarizes key quantitative data, details experimental protocols for activity assessment, and visualizes relevant biological pathways to facilitate further research and development in this promising area of medicinal chemistry.

Anticancer Activity

Derivatives of 1,2,5-oxadiazole have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various oxadiazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference
Quinoline-1,3,4-oxadiazole Hybrid2-(4-Nitrophenyl)-1,3,4-oxadiazole derivativeHepG2 (Hepatocellular Carcinoma)0.137[2]
Quinoline-1,3,4-oxadiazole Hybrid2-(4-Hydroxyphenyl)-1,3,4-oxadiazole derivativeHepG2 (Hepatocellular Carcinoma)0.139[2]
Quinoline-1,3,4-oxadiazole Hybrid2-(N-Phenylacetamidethio)-1,3,4-oxadiazole derivativeMCF-7 (Breast Adenocarcinoma)0.164[2]
Quinoline-1,3,4-oxadiazole Hybrid2-(2-Aminophenyl)-1,3,4-oxadiazole derivativeMCF-7 (Breast Adenocarcinoma)0.179[2]
1,2,4-Oxadiazole linked 1,2,3-TriazoleDerivative 8aA549 (Lung Cancer)9.18[3]
1,2,4-Oxadiazole linked 1,2,3-TriazoleDerivative 5bA549 (Lung Cancer)9.18 - 12.8[3]
1,2,4-Oxadiazole linked 1,2,3-TriazoleDerivative 5cA549 (Lung Cancer)9.18 - 12.8[3]
1,2,4-Oxadiazole linked 1,2,3-TriazoleDerivative 8bA549 (Lung Cancer)9.18 - 12.8[3]
1,2,4-Oxadiazole linked 1,2,3-TriazoleDerivative 9cA549 (Lung Cancer)9.18 - 12.8[3]
1,2,4-Oxadiazole linked 1,2,3-TriazoleDerivative 9aCaco-2 (Colon Cancer)12.0[3]
1,2,4-Oxadiazole linked 1,2,3-TriazoleDerivative 8aCaco-2 (Colon Cancer)13.0[3]
1,3,4-OxadiazoleCompound 18 (NSC-776965)Various (NCI-60 panel)1.41 - 15.8
1,3,4-OxadiazoleCompound 27 (NSC-776971)Various (NCI-60 panel)0.40 - 14.9
1,3,4-Oxadiazole-Indolin-2-one5-Halo substituted derivativesHeLa (Cervical Cancer)10.64 - 33.62[4]
1,2,4-OxadiazoleDerivative 7iDU145 (Prostate Cancer)9.3[5]
1,3,4-Thiadiazole (Bioisostere)Derivative 16MDA-MB-231 (Breast Cancer)9.2[5]
1,3,4-OxadiazoleCompound 33MCF-7 (Breast Cancer)0.34[6]
Signaling Pathways in Cancer

The EGFR/PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Some oxadiazole derivatives have been shown to inhibit this pathway, leading to anticancer effects.[3]

EGFR_PI3K_Akt_mTOR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Oxadiazole Oxadiazole Derivatives Oxadiazole->PI3K inhibit Caspase3_Apoptosis_Pathway Apoptotic_Signal Apoptotic Signal (e.g., Drug Treatment) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Apoptotic_Signal->Initiator_Caspases Caspase3 Caspase-3 (active) Initiator_Caspases->Caspase3 cleave & activate Procaspase3 Procaspase-3 (inactive) Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates cleave Apoptosis Apoptosis Substrates->Apoptosis Oxadiazole 1,2,4-Oxadiazole Derivatives Oxadiazole->Initiator_Caspases activate Antimicrobial_Mechanism cluster_bacterial_cell Nitrofuran Nitrofuran/Furazan Derivative Bacterial_Cell Bacterial Cell Nitrofuran->Bacterial_Cell enters Nitroreductases Bacterial Nitroreductases Reactive_Intermediates Reactive Intermediates Nitroreductases->Reactive_Intermediates reduction DNA Bacterial DNA Reactive_Intermediates->DNA Ribosomes Ribosomes Reactive_Intermediates->Ribosomes Enzymes Metabolic Enzymes Reactive_Intermediates->Enzymes DNA_Damage DNA Damage DNA->DNA_Damage Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosomes->Protein_Synthesis_Inhibition Metabolism_Disruption Disruption of Metabolism Enzymes->Metabolism_Disruption Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Synthesis_Inhibition->Cell_Death Metabolism_Disruption->Cell_Death MTT_Assay_Workflow Start Start Seed_Cells 1. Seed cells in a 96-well plate Start->Seed_Cells Incubate1 2. Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate1 Add_Compound 3. Add serially diluted test compounds Incubate1->Add_Compound Incubate2 4. Incubate for 48-72h Add_Compound->Incubate2 Add_MTT 5. Add MTT solution (0.5 mg/mL) to each well Incubate2->Add_MTT Incubate3 6. Incubate for 4h to allow formazan formation Add_MTT->Incubate3 Add_Solubilizer 7. Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure_Absorbance 8. Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 9. Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End Kirby_Bauer_Workflow Start Start Prepare_Inoculum 1. Prepare a standardized bacterial inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Inoculate_Plate 2. Inoculate a Mueller-Hinton agar plate with the bacterial suspension Prepare_Inoculum->Inoculate_Plate Apply_Disks 3. Apply paper disks impregnated with test compounds Inoculate_Plate->Apply_Disks Incubate 4. Incubate the plate at 37°C for 18-24h Apply_Disks->Incubate Measure_Zones 5. Measure the diameter of the zones of inhibition Incubate->Measure_Zones Interpret_Results 6. Interpret results as Susceptible, Intermediate, or Resistant Measure_Zones->Interpret_Results End End Interpret_Results->End

References

Comparative Analysis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate derivatives against other heterocyclic compounds in the context of anticancer and antimicrobial applications. This document summarizes key performance data, details experimental protocols for synthesis and validation, and visualizes relevant workflows and potential mechanisms of action.

The 1,2,5-oxadiazole (furazan) ring system is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This compound serves as a versatile starting material for the synthesis of novel therapeutic agents. Its amino and ester functionalities allow for facile derivatization, leading to compounds with potentially enhanced potency and selectivity.[1] This guide focuses on the characterization and validation of these derivatives, offering a comparative perspective against other relevant compounds.

Comparative Anticancer Activity

Derivatives of 1,2,5-oxadiazole have demonstrated significant potential as anticancer agents. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various oxadiazole derivatives against different cancer cell lines, providing a comparison with standard chemotherapeutic drugs.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1a 1,2,5-Oxadiazole DerivativeHCT-116<20Doxorubicin-
1b 1,2,5-Oxadiazole DerivativeHeLa<20Doxorubicin-
2a 1,3,4-Oxadiazole-ThioetherHepG20.7 ± 0.2Raltitrexed1.3 ± 0.2
2b 1,3,4-Oxadiazole-ThioetherSGC-7901-5-Fluorouracil-
2c 1,3,4-Oxadiazole-ThioetherMCF-7-5-Fluorouracil-
3a Benzofuran-OxadiazoleA5496.3 ± 0.7Crizotinib8.54 ± 0.84
3b Benzofuran-OxadiazoleA549-Cisplatin15.34 ± 2.98
4a 1,3,4-OxadiazoleA5491.59Cisplatin4.98
4b 1,3,4-OxadiazoleA549<0.14Cisplatin4.98

Table 1: Comparative in vitro anticancer activity of various oxadiazole derivatives against different cancer cell lines.

The data indicates that certain oxadiazole derivatives exhibit potent anticancer activity, with some compounds showing higher efficacy than the reference drugs. For instance, compound 4b demonstrated an exceptionally low IC50 value against the A549 cell line, suggesting its potential as a highly effective cytotoxic agent.[2] The structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the phenyl ring attached to the oxadiazole core play a crucial role in determining the anticancer potency.[3][4]

Comparative Antimicrobial Activity

In addition to their anticancer properties, oxadiazole derivatives have been investigated for their antimicrobial potential. The following table presents the minimum inhibitory concentration (MIC) values of selected 1,3,4-oxadiazole derivatives against various bacterial and fungal strains, compared to standard antimicrobial agents.

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
5a 1,3,4-OxadiazoleS. aureus8C. albicans-
5b 1,3,4-OxadiazoleE. coli16A. niger-
6a 1,3,4-OxadiazoleS. aureus-A. niger-
6b 1,3,4-OxadiazoleB. subtilis-C. albicans-
Ciprofloxacin FluoroquinoloneS. aureus---
Fluconazole Triazole--C. albicans-

Table 2: Comparative in vitro antimicrobial activity of 1,3,4-oxadiazole derivatives.

The results suggest that furan-containing oxadiazole derivatives, such as compounds 5a and 5b , exhibit notable antibacterial activity.[5] SAR studies in this area indicate that lipophilic substitutions and the presence of electronegative groups on the phenyl ring can enhance the antimicrobial efficacy of these compounds.[5]

Experimental Protocols

Synthesis of N-Aryl-4-amino-1,2,5-oxadiazole-3-carboxamide Derivatives

A general method for the synthesis of N-substituted carboxamide derivatives from this compound involves the following steps:

  • Amidation: this compound is reacted with a primary or secondary amine in a suitable solvent such as ethanol or methanol.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

  • Purification: The resulting product is often purified by recrystallization or column chromatography to yield the desired N-substituted 4-amino-1,2,5-oxadiazole-3-carboxamide.

The structures of the synthesized compounds are confirmed using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[6][7]

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[8]

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is adjusted to a standard concentration.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Visualizations

Experimental Workflow for High-Throughput Screening

The following diagram illustrates a typical workflow for a high-throughput screening (HTS) campaign to identify enzyme inhibitors, a common application for novel chemical entities like oxadiazole derivatives.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary Assays & Lead Identification Compound_Library Compound Library (~19,000 compounds) Primary_Assay Primary Enzyme Assay (e.g., LC/MS) Compound_Library->Primary_Assay Initial_Hits Initial Hits (~5% of library) Primary_Assay->Initial_Hits Cherry_Picking Cherry-Picking Hits Initial_Hits->Cherry_Picking Dose_Response Dose-Response Assay (8 concentrations) Cherry_Picking->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Fresh_Powder Fresh Powder Testing Confirmed_Hits->Fresh_Powder Counter_Screens Counter-Screens (Selectivity Assays) Fresh_Powder->Counter_Screens Lead_Compounds Lead Compounds Counter_Screens->Lead_Compounds Apoptosis_Pathway Oxadiazole Oxadiazole Derivative Caspase3_Inactive Pro-caspase-3 (Inactive) Oxadiazole->Caspase3_Inactive Activates Caspase3_Active Caspase-3 (Active) Caspase3_Inactive->Caspase3_Active PARP PARP Caspase3_Active->PARP Cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

References

A Comparative Guide to the Synthetic Routes of Aminofurazan Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and materials science, aminofurazan esters represent a critical class of compounds, serving as versatile building blocks for a range of applications, from pharmaceuticals to energetic materials. The efficient and safe synthesis of these heterocyclic scaffolds is paramount. This guide provides a detailed comparison of two prominent synthetic routes to aminofurazan esters, offering quantitative data, comprehensive experimental protocols, and pathway visualizations to aid in the selection of the most suitable method for a given research and development context.

Comparison of Synthetic Routes

The two primary synthetic strategies for producing aminofurazan esters are the "Safer One-Pot Synthesis" starting from cyanoacetates and a "One-Pot Synthesis from β-Ketoesters." The following table summarizes the key quantitative parameters for each route, providing a clear comparison of their performance.

ParameterSafer One-Pot Synthesis from Methyl CyanoacetateOne-Pot Synthesis from Ethyl β-Oxopropionate
Starting Materials Methyl cyanoacetate, Sodium nitrite, Acetic acid, Hydroxylamine hydrochloride, Sodium hydroxide, Ethanol, p-Toluenesulfonic acid monohydrateEthyl β-oxopropionate, Sodium nitrite, Sulfuric acid, Hydroxylamine sulfate, Sodium hydroxide, Urea
Overall Yield ~45% (over two steps)[1]Not explicitly reported for ester, 30-50% for aminofurazan
Number of Steps 2 (One-pot for acid, separate esterification)1 (One-pot)
Reaction Time ~18 hours (10h for acid, 8h for esterification)Not explicitly stated
Key Intermediates 4-Aminofurazan-3-carboxylic acidIn situ generated oxime
Safety Considerations Minimized exothermic risk, avoids use of gaseous HCl[1]Involves strong acids and bases
Scalability Demonstrated on a 1 mole scale[1]Not explicitly stated

Synthetic Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the two synthetic routes.

Safer_One_Pot_Synthesis cluster_0 Step 1: One-Pot Synthesis of 4-Aminofurazan-3-carboxylic acid cluster_1 Step 2: Esterification A Methyl Cyanoacetate B Nitrosation (NaNO2, Acetic Acid) A->B C In situ Oxime Intermediate B->C D Amidoximation & Cyclization (NH2OH.HCl, NaOH) C->D E 4-Aminofurazan-3-carboxylic acid D->E F 4-Aminofurazan-3-carboxylic acid G Esterification (Ethanol, p-TSA) F->G H Ethyl 4-Aminofurazan-3-carboxylate G->H One_Pot_Synthesis_from_Beta_Ketoester A Ethyl β-Oxopropionate B Hydrolysis A->B C β-Oxocarboxylic Acid B->C D Nitrosation (NaNO2, H2SO4) C->D E In situ Oxime Intermediate D->E F Cyclization (NH2OH, NaOH, Urea) E->F G 3-Alkyl-4-aminofurazan F->G

References

The 1,2,5-Oxadiazole Scaffold: A Bioisosteric Alternative in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Performance of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate Derivatives and Related Bioisosteres

In the landscape of medicinal chemistry, the strategic replacement of key functional groups with bioisosteres is a cornerstone of lead optimization. This approach aims to enhance a drug candidate's potency, selectivity, and pharmacokinetic profile while mitigating undesirable properties. The carboxylic acid moiety, while often crucial for target engagement, can present challenges such as poor membrane permeability and rapid metabolism. Consequently, the exploration of carboxylic acid bioisosteres is of significant interest. Among these, the 1,2,5-oxadiazole ring system, a key feature of "this compound," has emerged as a promising surrogate, offering a unique combination of physicochemical properties.

This guide provides a comparative analysis of the 1,2,5-oxadiazole scaffold as a bioisostere, drawing on experimental data from two distinct therapeutic areas: cancer immunotherapy and neuroscience. We present quantitative data on target affinity, cellular activity, and pharmacokinetic parameters, alongside detailed experimental protocols to support the findings.

Case Study 1: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) in Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme and a high-priority target in cancer therapy. The development of potent and orally bioavailable IDO1 inhibitors is a significant goal. In a notable study, a series of 1,2,5-oxadiazole-3-carboximidamide derivatives were designed and evaluated as novel IDO1 inhibitors, with their performance benchmarked against the clinical candidate epacadostat.

Comparative Performance Data

The following table summarizes the in vitro potency and in vivo pharmacokinetic properties of a representative 1,2,5-oxadiazole derivative (Compound 25 from the study) compared to epacadostat, which features a hydroxyamidine group as a carboxylic acid bioisostere.

CompoundBioisosteric GrouphIDO1 Enzymatic IC50 (nM)hIDO1 Cellular IC50 (nM)Mouse Half-Life (t½, h)Oral Bioavailability (F, %)
Epacadostat Hydroxyamidine~1071.82.4 (in human)-
Compound 25 1,2,5-Oxadiazole-3-carboximidamide178.168.593.8133.6

Data sourced from a study on 1,2,5-oxadiazole-3-carboximidamide derivatives as novel IDO1 inhibitors.

The data indicates that the 1,2,5-oxadiazole derivative, while having a higher enzymatic IC50, demonstrates comparable cellular activity to epacadostat.[1] Crucially, it exhibits an improved pharmacokinetic profile in mice, with a longer half-life and good oral bioavailability.[1] This highlights the potential of the 1,2,5-oxadiazole scaffold to enhance the drug-like properties of a lead compound.

IDO1 Signaling Pathway in Tumor Immunosuppression

IDO1 exerts its immunosuppressive effects by catalyzing the degradation of the essential amino acid tryptophan into kynurenine within the tumor microenvironment. This has two major consequences: tryptophan depletion, which stalls the proliferation of effector T cells, and the accumulation of kynurenine, which promotes the generation of regulatory T cells (Tregs) and induces T cell apoptosis. This signaling cascade is a critical mechanism of tumor immune evasion.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 catabolized by T_Cell Effector T Cell Tryptophan->T_Cell essential for proliferation Kynurenine Kynurenine IDO1->Kynurenine Proliferation_Block Proliferation Arrest IDO1->Proliferation_Block leads to Trp depletion, causing Treg Regulatory T Cell (Treg) Kynurenine->Treg promotes differentiation Apoptosis T Cell Apoptosis Kynurenine->Apoptosis induces Tumor_Cell Tumor Cell T_Cell->Tumor_Cell attacks IFNy IFN-γ T_Cell->IFNy releases Treg->T_Cell suppresses IFNy->Tumor_Cell induces IDO1 expression in

IDO1-mediated immunosuppression pathway.

Case Study 2: Modulation of Ionotropic Glutamate Receptors in Neuroscience

The 4-hydroxy-1,2,5-oxadiazol-3-yl moiety has been investigated as a bioisostere of the distal carboxylic acid group in glutamate, the primary excitatory neurotransmitter in the central nervous system. This study explored the affinity of these bioisosteric analogs for different ionotropic glutamate receptors (iGluRs), namely AMPA, Kainate, and NMDA receptors.

Comparative Performance Data

The table below presents the binding affinities (Ki) of a glutamate analog where the distal carboxylate is replaced by the 4-hydroxy-1,2,5-oxadiazol-3-yl group (Compound 10 in the study) and its parent compound, glutamate.

CompoundBioisosteric GroupAMPA (iGluR2) Ki (μM)Kainate (iGluR6) Ki (μM)NMDA Ki (μM)
Glutamate Carboxylic Acid0.430.040.28
Compound 10 4-hydroxy-1,2,5-oxadiazol-3-yl1.3>10011

Data sourced from a study on the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as a bioisostere at ionotropic glutamate receptors.[2]

The results show that the bioisosteric replacement leads to a compound with a preference for the AMPA receptor, albeit with a slightly reduced affinity compared to glutamate.[2] Notably, the affinity for Kainate and NMDA receptors is significantly decreased, indicating that the bioisosteric substitution can be a tool to modulate receptor selectivity.[2]

Experimental Workflow for Bioisostere Evaluation

The process of evaluating a novel bioisostere typically follows a structured workflow, progressing from initial in vitro characterization to in vivo assessment.

Bioisostere_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzymatic_Assay Enzymatic/Binding Assay (Target Affinity, e.g., IC50, Ki) Cellular_Assay Cell-Based Functional Assay (Cellular Potency, e.g., EC50) Enzymatic_Assay->Cellular_Assay PAMPA Permeability Assay (PAMPA) (Passive Diffusion) Cellular_Assay->PAMPA Metabolic_Stability Metabolic Stability Assay (Microsomes, Hepatocytes) PAMPA->Metabolic_Stability PK_Study Pharmacokinetic (PK) Study (e.g., in Mice) Metabolic_Stability->PK_Study PD_Study Pharmacodynamic (PD) Study (Target Engagement) PK_Study->PD_Study Efficacy_Study Efficacy Study (Disease Model) PD_Study->Efficacy_Study

Typical workflow for bioisostere evaluation.

Detailed Experimental Protocols

IDO1 Enzymatic Inhibition Assay (Cell-Free)

This assay measures the direct inhibitory effect of a compound on the IDO1 enzyme.

  • Reagents and Materials: Recombinant human IDO1 enzyme, L-Tryptophan (substrate), assay buffer (e.g., potassium phosphate buffer), ascorbic acid, methylene blue, catalase, test compounds, and a spectrophotometer.

  • Procedure:

    • The test compound is pre-incubated with the IDO1 enzyme in the assay buffer containing ascorbic acid, methylene blue, and catalase.

    • The enzymatic reaction is initiated by the addition of L-Tryptophan.

    • The reaction is allowed to proceed at 37°C for a defined period (e.g., 60 minutes).

    • The reaction is terminated by the addition of trichloroacetic acid.

    • The mixture is then incubated at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

    • After centrifugation to remove precipitated protein, the supernatant is mixed with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

    • The absorbance of the resulting colored product is measured at 480 nm.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

HEK293 Cell-Based IDO1 Inhibition Assay

This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context.

  • Reagents and Materials: HEK293 cells stably expressing human IDO1, cell culture medium, interferon-gamma (IFN-γ) to induce IDO1 expression, test compounds, and reagents for kynurenine detection as described above.

  • Procedure:

    • HEK293-IDO1 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with IFN-γ to induce the expression of the IDO1 enzyme.

    • Following induction, the cells are incubated with various concentrations of the test compound for a specified duration (e.g., 24-48 hours).

    • A sample of the cell culture supernatant is collected.

    • The concentration of kynurenine in the supernatant is determined using the colorimetric method with Ehrlich's reagent as described in the enzymatic assay.

    • The cellular IC50 value is determined by quantifying the reduction in kynurenine production at different compound concentrations.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.

  • Reagents and Materials: Pooled human or mouse liver microsomes, NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), phosphate buffer, test compound, and an LC-MS/MS system for analysis.

  • Procedure:

    • The test compound (at a fixed concentration, e.g., 1 µM) is incubated with liver microsomes in phosphate buffer at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro assay to predict passive intestinal absorption of drugs.

  • Reagents and Materials: 96-well filter plates (donor plate) and 96-well acceptor plates, a lipid solution (e.g., phosphatidylcholine in dodecane), phosphate-buffered saline (PBS), test compound, and a UV-Vis plate reader or LC-MS/MS system.

  • Procedure:

    • A thin layer of the lipid solution is applied to the filter membrane of the donor plate to form an artificial membrane.

    • The acceptor plate is filled with buffer.

    • The test compound, dissolved in buffer, is added to the donor plate.

    • The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a set period (e.g., 4-16 hours).

    • After incubation, the concentration of the compound in both the donor and acceptor wells is measured.

    • The permeability coefficient (Pe) is calculated based on the amount of compound that has diffused across the artificial membrane.

Murine Pharmacokinetic (PK) Study

This in vivo study determines the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in a living organism.

  • Animals: Male or female mice of a specific strain (e.g., CD-1 or C57BL/6).

  • Procedure:

    • The test compound is formulated in a suitable vehicle for oral (p.o.) or intravenous (i.v.) administration.

    • A single dose of the compound is administered to a cohort of mice.

    • Blood samples are collected at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via techniques such as tail vein or retro-orbital bleeding.

    • Plasma is separated from the blood samples by centrifugation.

    • The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.

    • Pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated using appropriate software. Oral bioavailability (F) is determined by comparing the AUC from oral administration to that from intravenous administration.

Conclusion

The 1,2,5-oxadiazole ring system, as exemplified by derivatives of "this compound," represents a versatile and valuable bioisostere in medicinal chemistry. The case studies presented here demonstrate its potential to not only mimic the function of a carboxylic acid but also to confer advantageous properties, including improved pharmacokinetics and modulated target selectivity. The successful application of this scaffold in diverse therapeutic areas underscores the importance of continued exploration of non-classical bioisosteres in the pursuit of novel and improved therapeutics. The provided experimental frameworks offer a guide for the systematic evaluation of such bioisosteric replacements in drug discovery programs.

References

A Head-to-Head Comparison of Catalysts for the Synthesis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and safe synthesis of ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, a key intermediate in the development of energetic materials and pharmaceuticals, is of paramount importance.[1][2] This guide provides a head-to-head comparison of synthetic strategies, with a focus on the catalysts and reagents employed, supported by experimental data from published literature.

Performance Comparison of Synthetic Methodologies

The synthesis of this compound is typically achieved in two main stages: the formation of the precursor, 4-aminofurazan-3-carboxylic acid, followed by its esterification. The choice of reagents and catalysts at each stage significantly impacts the overall yield, safety, and scalability of the process.

Stage 1: Synthesis of 4-Aminofurazan-3-carboxylic Acid

The synthesis of the carboxylic acid precursor has been approached via one-pot methodologies starting from ethyl cyanoacetate. However, earlier methods have been documented to be hazardous and low-yielding. A more recent, optimized protocol offers a safer and more efficient alternative.

MethodStarting MaterialKey Reagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)Safety & Handling ConsiderationsReference
Sheremetev (2005)Ethyl cyanoacetateNaOH, KOH, Hydroxylamine hydrochlorideNot specified95-100278 (reported)Difficult to stir, voluminous precipitate formation, potential for dangerous exotherms.[1][3][1][3]
Miller et al. (2020)Ethyl cyanoacetateSodium nitrite, Hydroxylamine sulfate, NaOHWater0-50Not specified65Minimized dangerous exothermic profile, improved safety and scalability.[1][3][1][3]

Stage 2: Esterification to this compound

The final esterification step has been significantly improved by moving away from hazardous reagents to a safer catalytic approach.

MethodStarting MaterialCatalystSolventTemperature (°C)Time (h)Yield (%)Safety & Handling ConsiderationsReference
Traditional Method4-Aminofurazan-3-carboxylic acidGaseous HClEthanolNot specifiedNot specifiedNot specifiedUse of corrosive and hazardous hydrogen chloride gas.[1][3][1][3]
Miller et al. (2020)4-Aminofurazan-3-carboxylic acidp-Toluenesulfonic acid (PTSA) monohydrateEthanolRefluxNot specified70Safer, simpler process avoiding the use of gaseous HCl.[1][3][1][3]

Experimental Protocols

The following are detailed experimental protocols for the safer and more efficient synthesis of this compound as described by Miller et al. (2020).[1]

Protocol 1: Synthesis of 4-Aminofurazan-3-carboxylic Acid

  • Materials: 98% Sodium nitrite, distilled water, ethyl cyanoacetate, glacial acetic acid, 50% aqueous hydroxylamine sulfate solution, 50% aqueous sodium hydroxide.

  • Procedure:

    • In a 2 L three-neck round-bottom flask equipped with a stir bar and a temperature probe, dissolve 98% sodium nitrite (73.9 g, 1.05 mol, 1.05 equiv) in 500 mL of distilled water.

    • Cool the solution to 0−5 °C in an ice bath.

    • Add ethyl cyanoacetate (113.1 g, 1.00 mol, 1.00 equiv) dropwise over 1 h, maintaining the temperature between 0 and 5 °C.

    • Stir the resulting yellow solution for an additional hour at 0−5 °C.

    • Slowly add glacial acetic acid (63.0 g, 1.05 mol, 1.05 equiv) over 1 h, keeping the temperature between 0 and 10 °C.

    • Stir the mixture for another hour at 0−10 °C.

    • In a separate flask, prepare a solution of 50% aqueous hydroxylamine sulfate (172.4 g, 1.05 mol, 1.05 equiv) and cool it to 10−15 °C.

    • Add the hydroxylamine sulfate solution to the reaction mixture over 1 h, maintaining the temperature between 10 and 20 °C.

    • Stir the resulting mixture for 1 h at room temperature.

    • Slowly add 50% aqueous sodium hydroxide (240.0 g, 3.00 mol, 3.00 equiv) over 1 h, keeping the temperature between 20 and 30 °C.

    • Heat the mixture to 50 °C and stir for 1 h.

    • Cool the reaction mixture to room temperature and acidify to pH 1−2 with concentrated HCl.

    • Cool the mixture to 0−5 °C, and collect the precipitate by filtration.

    • Wash the solid with cold water and dry to afford 4-aminofurazan-3-carboxylic acid.

Protocol 2: Synthesis of this compound

  • Materials: 4-Aminofurazan-3-carboxylic acid, ethanol, p-toluenesulfonic acid monohydrate.

  • Procedure:

    • Suspend 4-aminofurazan-3-carboxylic acid (64.5 g, 0.508 mol, 1.00 equiv) in ethanol (500 mL).

    • Add p-toluenesulfonic acid monohydrate (9.66 g, 0.051 mol, 0.100 equiv).

    • Stir the mixture at reflux temperature.

    • After the reaction is complete, cool the mixture and evaporate the solvent.

    • Triturate the solid residue in water and collect the product by filtration to afford this compound.[3]

Visualizing the Synthetic Workflow

The following diagram illustrates the optimized, safer synthetic pathway for producing this compound.

Synthesis_Workflow A Ethyl Cyanoacetate B One-Pot Reaction: 1. Nitrosation (NaNO2, H2O, Acetic Acid) 2. Oximation (Hydroxylamine Sulfate) 3. Cyclization/Saponification (NaOH) A->B C 4-Aminofurazan-3-carboxylic Acid B->C D Esterification C->D  PTSA (cat.), Ethanol, Reflux E This compound D->E

Caption: Optimized workflow for the synthesis of this compound.

References

Evaluating the Energetic Potential of Materials Synthesized from Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the energetic properties of materials derived from Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate. While direct synthesis of energetic materials from this specific ester is not extensively documented in publicly available literature, its parent structure, the 1,2,5-oxadiazole (furazan) ring, is a well-established building block for high-performance energetic materials.[1] This guide will, therefore, focus on the energetic properties of closely related furazan-based compounds, offering a comparative analysis against traditional energetic materials to assess the potential of this compound as a valuable precursor in the field.

The 1,2,5-oxadiazole ring is a desirable moiety in energetic materials due to its high positive enthalpy of formation, which contributes significantly to the energy release upon detonation.[1] By functionalizing this core structure, researchers can tune the energetic performance, sensitivity, and thermal stability of the resulting compounds.

Comparative Energetic Properties

The following tables summarize the key energetic properties of various furazan-based compounds and compare them with the well-established secondary explosives, TNT and RDX. This data provides a benchmark for evaluating the potential performance of novel materials synthesized from this compound.

Table 1: Energetic Properties of Furazan-Based Compounds

CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)Ref.
3,3′-bis[5-nitroxymethyl-1,2,4-oxadiazol-3-yl]-4,4′-azofuroxan1.838,82235.2> 35> 360[2][3]
Hydrazinium salt of [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate1.8218,82235.140> 360[2][3]
5,5''-(diazene-1,2-diyl)bis([4][5][6]oxadiazolo[3,4-e][4][5][7]triazolo[4,3-a]pyrimidine-8(7H)-one) nitrate1.818,00828.4> 40360[8]
5,5''-(hydrazine-1,2-diyl)bis(5,7-dihydro-[4][5][6]oxadiazolo[3,4-e][4][5][7]triazolo[4,3-a]pyrimidine-8(4H)-one) perchlorate1.857,72226.3> 40360[8]
4-Amino-4'-nitro-3,3'-azoxy-bis(furazan)1.89----[9]
3-amino-4-azido-1,2,5-oxadiazole1.67----[10][11]

Table 2: Energetic Properties of Traditional Explosives for Comparison

CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)Ref.
Trinitrotoluene (TNT)1.656,90019.015353[12]
Cyclotrimethylenetrinitramine (RDX)1.828,75034.07.5120[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 4-Aminofurazan-3-carboxylic Acid

A safe and efficient one-pot synthesis of 4-aminofurazan-3-carboxylic acid, a potential derivative from the title compound, has been reported.[14] This improved approach minimizes the risk of exothermic runaway, a significant safety concern in the synthesis of energetic materials. The process involves an all-aqueous route from readily available starting materials, leading to better yields and an acceptable safety profile.[1]

Density Measurement

The density of the synthesized materials is a critical parameter that influences their energetic performance. It is typically determined using gas pycnometry. This technique measures the volume of a solid object of known mass by measuring the volume of gas it displaces.

Thermal Stability Analysis: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the thermal stability of energetic materials.[15][16][17]

  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[15]

  • Procedure: A small amount of the sample (typically 0.5-5 mg) is placed in a sample pan, and an empty pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 10 °C/min).[18] The heat flow to the sample is monitored, and exothermic events, such as decomposition, are recorded.[16]

  • Data Interpretation: The onset temperature of the exothermic decomposition peak is a key indicator of the material's thermal stability.[19] For instance, in a DSC study, 4-aminofurazan-3-carboxylic acid displayed a strong exothermic event at 224 °C, which is likely triggered by decarboxylation.[1]

Sensitivity Testing: BAM Standard Methods

The sensitivity of energetic materials to external stimuli such as impact and friction is a crucial safety parameter. The BAM (Bundesanstalt für Materialforschung) standard test methods are widely used for this purpose.[8]

  • BAM Impact Test: This test determines the impact sensitivity of a substance.[20] A specified weight is dropped from a certain height onto the sample. The result is recorded as a "go" (initiation) or "no-go". The 50% initiation level (the height at which there is a 50% probability of initiation) is determined using statistical methods like the Bruceton analysis.[20]

  • BAM Friction Test: This test measures the sensitivity of a substance to frictional stimuli.[21] The sample is placed on a porcelain plate, and a porcelain peg is moved back and forth over the sample with a specific load applied.[22][23] The test result is considered positive if an explosion, flame, or crackling is observed.[22] The friction sensitivity is reported as the lowest load at which an initiation occurs in at least one out of six trials.[23]

Detonation Performance Calculation

The detonation velocity and pressure are key performance indicators for energetic materials. These parameters are often predicted using thermochemical computer programs like EXPLO5.[4][5][7][24]

  • Principle: EXPLO5 calculates the detonation parameters based on the chemical formula, heat of formation, and density of the explosive.[24] It uses equations of state, such as the Becker-Kistiakowsky-Wilson (BKW) equation, to model the behavior of the detonation products.[4][5]

  • Input Data: The required inputs for the calculation are the elemental composition, the standard enthalpy of formation (which can be calculated using computational chemistry methods), and the experimental density of the material.[6]

  • Output: The program provides calculated values for detonation velocity, detonation pressure, and other performance parameters.[4][5]

Workflow for Evaluating Energetic Properties

The following diagram illustrates the logical workflow for the synthesis and evaluation of the energetic properties of materials derived from this compound.

G cluster_synthesis Synthesis & Precursor Modification cluster_characterization Physicochemical & Energetic Characterization cluster_evaluation Comparative Evaluation start This compound hydrolysis Hydrolysis start->hydrolysis acid 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid hydrolysis->acid functionalization Functionalization (e.g., Nitration, Azide Formation) energetic_derivatives Energetic Derivatives functionalization->energetic_derivatives salt_formation Energetic Salt Formation energetic_salts Energetic Salts salt_formation->energetic_salts acid->functionalization acid->salt_formation density Density Measurement (Gas Pycnometry) energetic_derivatives->density thermal Thermal Analysis (DSC) energetic_derivatives->thermal sensitivity Sensitivity Testing (BAM Impact & Friction) energetic_derivatives->sensitivity energetic_salts->density energetic_salts->thermal energetic_salts->sensitivity performance Detonation Performance (EXPLO5 Calculation) density->performance comparison Comparison with Alternatives (e.g., RDX, HMX, other furazans) performance->comparison conclusion Assessment of Potential as Energetic Material comparison->conclusion

Caption: Workflow for the synthesis and evaluation of energetic materials.

References

A Comparative Guide to the Cross-Reactivity Profile of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a framework for evaluating the cross-reactivity of derivatives of "Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate," a member of the 1,2,5-oxadiazole (furazan) class of heterocyclic compounds. While specific cross-reactivity data for this exact molecule is not extensively published, this guide outlines the rationale for such studies, presents common alternative scaffolds, and provides detailed experimental protocols for assessing selectivity. The 1,2,5-oxadiazole ring is a versatile scaffold in medicinal chemistry, often employed as a bioisosteric replacement for esters and amides to improve metabolic stability and other pharmacokinetic properties.[1][2][3][4] However, like many heterocyclic structures, oxadiazole derivatives have the potential to interact with multiple biological targets.[5][6][7] Understanding this off-target activity is critical for the development of safe and effective therapeutics.

Comparison with Alternative Heterocyclic Scaffolds

In drug discovery, various heterocyclic rings are employed to achieve desired physicochemical and pharmacological profiles. The choice of a specific scaffold can significantly influence a compound's selectivity. When considering this compound derivatives, a comparative analysis against other common five-membered heterocycles is prudent.

Key Comparative Scaffolds:

  • 1,2,4-Oxadiazoles and 1,3,4-Oxadiazoles: These isomers of oxadiazole are also widely used as bioisosteres.[1][2][8] They present different spatial arrangements of heteroatoms, which can lead to distinct binding profiles and off-target effects. For instance, the replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole has been shown to alter affinity for cannabinoid receptors, suggesting that isomeric substitution is a key strategy for modulating selectivity.[1][2]

  • Thiadiazoles: The 1,3,4-thiadiazole ring, where the oxygen atom of an oxadiazole is replaced by sulfur, is another common bioisostere. This substitution can alter lipophilicity and hydrogen bonding capacity, potentially leading to a different cross-reactivity profile.

  • Triazoles: These five-membered rings contain three nitrogen atoms and are prevalent in many approved drugs. Their hydrogen bonding patterns and electronic properties differ significantly from oxadiazoles, offering a distinct alternative for achieving target selectivity.

  • Isoxazoles: Containing one nitrogen and one oxygen atom adjacent to each other, isoxazoles are another class of heterocycles used in medicinal chemistry. Their reactivity and metabolic stability can differ from oxadiazoles, making them a useful comparison point.

Quantitative Data on Cross-Reactivity

To facilitate a clear comparison of the selectivity of a novel compound, quantitative data from cross-reactivity screening should be summarized in a tabular format. The following table is a representative example of how such data for an "this compound" derivative (designated as Compound-X) could be presented. The targets listed are common off-targets in drug discovery.

Table 1: Illustrative Cross-Reactivity Profile of Compound-X

Target ClassSpecific TargetAssay TypeIC50 / Ki (nM)Percent Inhibition @ 10 µM
Primary Target Target A Biochemical 50 98%
KinasesKinase 1Radiometric>10,000<10%
Kinase 2Radiometric8,50015%
Kinase 3Radiometric>10,000<5%
GPCRsGPCR 1Radioligand Binding>10,0002%
GPCR 2 (e.g., hERG)Electrophysiology>10,000<1%
GPCR 3Calcium Flux9,20012%
Ion ChannelsIon Channel 1Patch Clamp>10,000<5%
Ion Channel 2Fluorescence>10,0008%
ProteasesProtease 1FRET>10,000<10%
Protease 2FRET7,80025%
Nuclear ReceptorsNuclear Receptor 1Reporter Gene>10,0003%
Nuclear Receptor 2Reporter Gene>10,0006%

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

A thorough assessment of cross-reactivity involves a multi-tiered approach, starting with broad screening panels and progressing to more specific functional assays for any identified off-targets.

Broad Panel Off-Target Screening (Binding Assays)

This initial step aims to identify potential off-target interactions across a wide range of biologically relevant proteins.

  • Objective: To identify significant binding of the test compound to a large panel of kinases, GPCRs, ion channels, proteases, and nuclear receptors.

  • Methodology:

    • Compound Preparation: Synthesize and purify the "this compound" derivative. Prepare a stock solution (e.g., 10 mM in DMSO).

    • Assay Panel Selection: Utilize a commercially available off-target screening panel (e.g., Eurofins SafetyScreen44 or similar).[9] These panels typically include radioligand binding assays for a diverse set of targets.

    • Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) against the entire panel.

    • Data Analysis: Calculate the percent inhibition or percent displacement of a radiolabeled ligand for each target. A common threshold for a "hit" is >50% inhibition.

    • Follow-up: For any identified hits, perform dose-response assays to determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).

Kinase Selectivity Profiling (Biochemical Assay)

Given that kinases are a frequent source of off-target effects, a dedicated kinase panel screen is often warranted.[10][11]

  • Objective: To determine the selectivity of the test compound against a comprehensive panel of human kinases.

  • Methodology:

    • Kinase Panel: Select a kinase panel representing the human kinome (e.g., >400 kinases).

    • Assay Format: A common method is a radiometric assay that measures the incorporation of ³³P-labeled phosphate from [γ-³³P]ATP onto a substrate.[12] Alternatively, fluorescence-based assays can be used.[13]

    • Procedure:

      • Prepare serial dilutions of the test compound.

      • In a microplate, combine the kinase, its specific substrate, kinase reaction buffer, and the test compound.

      • Initiate the reaction by adding [γ-³³P]ATP.

      • Incubate for a specified time at a controlled temperature.

      • Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.

      • Wash the plate to remove unincorporated [γ-³³P]ATP.

      • Measure the radioactivity using a scintillation counter.

    • Data Analysis: Determine the IC50 value for each kinase where significant inhibition is observed.

GPCR Functional Assays (Cell-Based)

For any G protein-coupled receptor (GPCR) hits from the binding assays, it is crucial to confirm functional activity.[14][15][16][17][18]

  • Objective: To assess whether the binding of the test compound to a GPCR results in agonism or antagonism.

  • Methodology (Example: Calcium Flux Assay for Gq-coupled GPCRs):

    • Cell Line: Use a recombinant cell line stably expressing the GPCR of interest.

    • Cell Preparation: Plate the cells in a microplate and allow them to adhere.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: Add the test compound at various concentrations.

    • Agonist/Antagonist Mode:

      • Agonist Mode: Measure the fluorescence intensity immediately after adding the test compound. An increase in fluorescence indicates agonist activity.

      • Antagonist Mode: Pre-incubate the cells with the test compound, then add a known agonist for the receptor. A reduction in the agonist-induced fluorescence signal indicates antagonist activity.

    • Data Acquisition: Use a plate reader capable of kinetic fluorescence measurements.

    • Data Analysis: Calculate EC50 (half-maximal effective concentration) for agonists or IC50 for antagonists.

Visualizations

Experimental Workflow

G cluster_0 Initial Screening cluster_1 Broad Panel Screening cluster_2 Selectivity Profiling cluster_3 Functional Validation cluster_4 Final Assessment start Test Compound (Oxadiazole Derivative) binding_panel Broad Off-Target Panel (>50 targets, e.g., SafetyScreen44) start->binding_panel binding_result Identify Hits (>50% inhibition @ 10 µM) binding_panel->binding_result kinase_panel Kinome-wide Panel (>400 kinases) binding_result->kinase_panel No Hits functional_assays Cell-Based Functional Assays (e.g., Calcium Flux, Reporter Gene) binding_result->functional_assays Hits Identified kinase_result Determine Kinase IC50s kinase_panel->kinase_result final_profile Comprehensive Cross-Reactivity Profile kinase_result->final_profile functional_result Determine EC50/IC50 (agonist/antagonist) functional_assays->functional_result functional_result->final_profile G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Growth Factor Receptor off_target Off-Target Kinase (e.g., Kinase 2) receptor->off_target ligand Growth Factor ligand->receptor primary_target Primary Target (e.g., Target A) downstream1 Downstream Effector 1 primary_target->downstream1 downstream2 Downstream Effector 2 off_target->downstream2 response1 Desired Cellular Response downstream1->response1 response2 Adverse Off-Target Effect downstream2->response2 test_compound Oxadiazole Derivative test_compound->primary_target Intended Inhibition test_compound->off_target Unintended Inhibition

References

Safety Operating Guide

Safe Disposal of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate as a hazardous chemical waste. Specific disposal data for this compound is limited; therefore, adherence to general best practices for chemical waste management is critical. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

This guide provides a comprehensive operational plan for the proper disposal of this compound, catering to researchers, scientists, and professionals in drug development. The procedures outlined below are based on established safety protocols for handling hazardous chemical waste in a laboratory setting.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Container Management:

    • Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. The original product container, if empty and in good condition, can be a suitable option for collecting the waste.

    • Keep the waste container closed at all times, except when adding waste.[1]

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's designated hazardous waste storage area.

    • Ensure the storage area is well-ventilated and away from sources of ignition.[2][3]

    • Secondary containment should be used for liquid waste to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide them with a complete and accurate description of the waste, including the chemical name and quantity.

    • Follow all institutional procedures for waste pickup requests.[1]

  • Spill and Emergency Procedures:

    • In the event of a spill, evacuate the immediate area if necessary.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.

    • For large spills or if you are unsure how to proceed, contact your EHS department or emergency response team immediately.

    • In case of personal exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3]

Quantitative Data Summary
ParameterValueSource
GHS Hazard ClassificationNo data available[4]
Permissible Exposure Limit (PEL)Not available[2]
Recommended Exposure Limit (REL)Not available[2]
Threshold Limit Value (TLV)Not available[2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_emergency Emergency Protocol A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in Chemical Fume Hood A->B C Identify as Hazardous Waste B->C Generate Waste D Use Labeled, Compatible Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Securely Closed E->F G Contact EHS for Waste Pickup F->G H Provide Accurate Waste Information G->H I Follow Institutional Pickup Procedures H->I J Disposal by Approved Waste Plant I->J K Spill Occurs L Small Spill: Absorb with Inert Material K->L Small M Large Spill or Uncertainty: Contact EHS/Emergency Response K->M Large / Unsure N Place Contaminated Materials in Hazardous Waste Container L->N M->J N->G

References

Personal protective equipment for handling Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate (CAS No. 17376-63-5).[1][2][3] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally related oxadiazole compounds and general laboratory safety principles.[4][5][6]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE, categorized by the level of protection.

Protection LevelEquipmentPurpose
Standard (Level D) Safety glasses or goggles, laboratory coat, nitrile or neoprene gloves, closed-toe shoes.[7][8][9]Provides a basic barrier against minor splashes and skin contact during low-risk manipulations.
Enhanced (Level C) Chemical splash goggles, face shield, chemically resistant gloves (e.g., butyl rubber), disposable gown or apron over a lab coat, and respiratory protection.[7]Necessary when there is a risk of splashes, or when handling larger quantities. A NIOSH-approved respirator is required if dusts or aerosols may be generated.[4][8]
High Hazard Full-face respirator or a supplied-air respirator (SCBA), chemically resistant suit, inner and outer chemical-resistant gloves.[7]Required for large-scale operations, situations with a high potential for aerosolization, or in response to a significant spill where the concentration of airborne substances is unknown.

Note: The selection of appropriate PPE is contingent on a thorough risk assessment of the specific experimental procedure.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.

2.1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.[4][10]

  • Remove all flammable materials and ignition sources from the immediate work area.

  • Confirm that all necessary PPE is available and in good condition.

2.2. Handling the Compound:

  • Donning PPE: Put on the appropriate level of PPE as determined by your risk assessment.

  • Weighing and Transfer:

    • Handle as a solid to minimize the generation of dust.

    • If the compound is a fine powder, conduct weighing and transfer operations in a fume hood or a ventilated balance enclosure.

    • Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.

  • Post-Handling:

    • Thoroughly clean all equipment and the work area after use.

    • Wash hands and any exposed skin immediately after handling.[5][10]

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material, including unused product and contaminated consumables (e.g., gloves, weighing paper), in a designated, labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed professional waste disposal service.[6]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Contaminated containers should be treated as hazardous waste and disposed of accordingly.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationFirst Aid and Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]
Inhalation Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][10]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep or vacuum up the material and place it in a sealed container for disposal. Avoid generating dust. For large spills, contact your institution's environmental health and safety department immediately.

Workflow for Safe Handling

The following diagram illustrates the logical flow for the safe handling of this compound from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Risk Assessment B Gather PPE & Materials A->B C Prepare Work Area (Fume Hood) B->C D Don PPE C->D E Weighing & Transfer D->E F Dissolving in Solvent E->F G Perform Experiment F->G H Decontaminate Equipment G->H G->H I Segregate & Label Waste H->I J Dispose via Licensed Service I->J K Doff PPE J->K L Wash Hands K->L

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.